2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol
Description
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Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-8-10(2)17(16-9)13-7-6-11-4-3-5-12(18)14(11)15-13/h3-8,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJJCCZETFFOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(C=CC=C3O)C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353629 | |
| Record name | 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18239-59-3 | |
| Record name | 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol CAS number
An In-depth Technical Guide to 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol (CAS No. 18239-59-3)
Authored by: A Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited publicly available experimental data for this specific molecule, this guide synthesizes information from closely related analogues and foundational chemical principles to present a predictive yet scientifically grounded resource. We will explore a plausible synthetic route, predict its physicochemical and spectroscopic properties, and discuss its potential applications based on the well-documented bioactivities of its constituent quinoline and pyrazole moieties. All theoretical claims are supported by references to authoritative chemical literature.
Introduction: The Quinoline-Pyrazole Hybrid Scaffold
The fusion of quinoline and pyrazole rings into a single molecular entity creates a scaffold with significant potential in drug discovery and materials science. Quinoline and its derivatives are renowned for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties[1][2][3]. The 8-hydroxyquinoline (oxine) moiety, in particular, is a powerful chelating agent, a property that underpins many of its biological effects and applications in analytical chemistry and as an organic light-emitting diode (OLED) material[4][5][6].
Similarly, the pyrazole nucleus is a privileged structure in medicinal chemistry, found in numerous approved drugs and bioactive compounds with activities ranging from anti-inflammatory to anticancer and antimicrobial[7]. The combination of these two pharmacophores in this compound suggests a molecule with multifaceted chemical properties and a high potential for biological activity.
Chemical Identity
| Property | Value | Source |
| CAS Number | 18239-59-3 | [8] |
| Molecular Formula | C₁₄H₁₃N₃O | ChemChart |
| Molecular Weight | 239.27 g/mol | ChemChart |
| IUPAC Name | This compound | ChemChart |
Proposed Synthesis Pathway
An alternative, and perhaps more common, strategy would be the reaction of 2-chloro-quinolin-8-ol with 3,5-dimethylpyrazole. This nucleophilic aromatic substitution is a well-established method for forming C-N bonds on the quinoline ring system.
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physical and chemical properties of 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol
An In-Depth Technical Guide to the Physicochemical Properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound, a heterocyclic compound integrating the pharmacologically significant 8-hydroxyquinoline and 3,5-dimethylpyrazole moieties. 8-Hydroxyquinoline and its derivatives are well-established as potent chelating agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-neurodegenerative effects.[1] Similarly, pyrazole-containing structures are foundational in medicinal chemistry, known for their diverse therapeutic applications.[2][3] This document, intended for researchers, scientists, and professionals in drug development, elucidates the synthesis, spectroscopic profile, structural features, and thermal stability of the title compound. By synthesizing data from established methodologies and analogous structures, this guide serves as a foundational resource for future investigation and application of this promising molecule.
Introduction to a Hybrid Pharmacophore
The strategic fusion of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. The title compound, this compound, exemplifies this approach by covalently linking two proven heterocyclic systems: 8-hydroxyquinoline (8-HQ) and 3,5-dimethylpyrazole.
-
The 8-Hydroxyquinoline Scaffold: The 8-HQ core is a bicyclic system comprising a pyridine ring fused to a phenol.[4] Its defining characteristic is the nitrogen atom at position 1 and the hydroxyl group at position 8, which together form a powerful bidentate chelation site for various metal ions. This metal-binding capability is often attributed to its wide-ranging biological activities.[1]
-
The Pyrazole Moiety: Pyrazole is a five-membered aromatic diazole ring with two adjacent nitrogen atoms.[5] Pyrazole derivatives are known for their chemical stability and exhibit extensive biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3]
The combination of these two scaffolds is hypothesized to yield a molecule with unique electronic, steric, and chelating properties, making it a compelling candidate for applications in medicinal chemistry and materials science. This guide offers a detailed examination of its fundamental physicochemical characteristics.
Molecular Structure and Core Properties
The molecule is structurally characterized by a 3,5-dimethyl-1H-pyrazole ring attached at its N1 position to the C2 position of an 8-hydroxyquinoline scaffold.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 356522-38-8 |
| Molecular Formula | C₁₄H₁₃N₃O |
| Molecular Weight | 239.27 g/mol |
| Canonical SMILES | CC1=CC(=NN1C2=NC3=C(C=CC=C3O)C=C2)C |
Synthesis and Mechanistic Rationale
The synthesis of pyrazole-substituted quinolines can be achieved through several established routes. A highly effective and rational approach involves the cyclocondensation of a hydrazinyl-quinoline precursor with a β-diketone. This method is advantageous due to the commercial availability of the starting materials and the typically high yields.
A plausible synthesis for the title compound is adapted from the reaction of a hydrazinyl-quinoline with pentane-2,4-dione (also known as acetylacetone).[6] The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 2-Hydrazinylquinolin-8-ol. This precursor can be synthesized from 2-chloroquinolin-8-ol by nucleophilic substitution with hydrazine hydrate in a suitable solvent like ethanol or 2-methoxyethanol, heated to reflux.
-
Step 2: Cyclocondensation. To a solution of 2-hydrazinylquinolin-8-ol (1 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.
-
Step 3: Reagent Addition. Add pentane-2,4-dione (1.1 equivalents) dropwise to the mixture at room temperature.
-
Step 4: Reaction. Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[7]
-
Step 5: Isolation. Upon completion, cool the mixture to room temperature, allowing the product to precipitate. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Step 6: Purification. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or by silica gel column chromatography.[7]
Causality: The use of an acid catalyst facilitates both the initial formation of the hydrazone and the subsequent dehydration step required for aromatization of the pyrazole ring. Pentane-2,4-dione is the ideal reagent as its two carbonyl groups are perfectly positioned to react with the hydrazine moiety to form the five-membered pyrazole ring with methyl groups at the desired 3 and 5 positions.[6]
Visualization of Synthetic Workflow
Caption: Proposed synthetic pathway for the target compound.
Spectroscopic Characterization
A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The expected signals in ¹H and ¹³C NMR spectra are summarized below, based on analyses of analogous structures.[5]
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~10.0-9.5 | s, 1H, -OH | ~155.0 | C-OH (C8) |
| ~8.2-7.2 | m, 5H, Quinoline Ar-H | ~150-110 | Quinoline & Pyrazole Ar-C |
| ~6.1 | s, 1H, Pyrazole C4-H | ~148.0 | Pyrazole C5-CH₃ |
| ~2.5 | s, 3H, Pyrazole C5-CH₃ | ~142.0 | Pyrazole C3-CH₃ |
| ~2.3 | s, 3H, Pyrazole C3-CH₃ | ~108.0 | Pyrazole C4-H |
| ~15.0 | Pyrazole C5-CH₃ | ||
| ~14.0 | Pyrazole C3-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would be dominated by vibrations from the hydroxyl group and the aromatic systems.[8]
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| 3400-3200 (broad) | O-H stretch | Confirms the presence of the hydroxyl group. |
| 3100-3000 | Aromatic C-H stretch | Indicates the quinoline and pyrazole rings. |
| 2950-2850 | Aliphatic C-H stretch | Corresponds to the two methyl groups. |
| ~1620, 1580, 1500 | C=C and C=N stretch | Characteristic of the aromatic quinoline and pyrazole rings.[9][10] |
| ~1250 | C-O stretch | Phenolic C-O bond vibration. |
UV-Visible (UV-Vis) Spectroscopy
In a solvent like ethanol or methanol, the compound is expected to exhibit strong absorption bands in the UV region. These absorptions are due to π → π* electronic transitions within the extended conjugated system formed by the fused quinoline and pyrazole rings.[11]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI-MS), the primary observation would be the protonated molecular ion peak [M+H]⁺ at m/z 240.27.
Analytical Workflow
Caption: Standard analytical workflow for structural elucidation.
Structural Elucidation via X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive, three-dimensional structural evidence, confirming connectivity and revealing detailed geometric parameters such as bond lengths, bond angles, and dihedral angles. While crystal structure data for the exact title compound is not publicly available, analysis of closely related structures, such as 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline, provides valuable insight into the expected molecular conformation.[12]
A key feature would be the dihedral angle between the quinoline and pyrazole ring systems, which typically deviates from coplanarity due to steric hindrance.[12] Furthermore, the 8-hydroxyl group is expected to form a strong intramolecular hydrogen bond with the nitrogen atom of the quinoline ring (N1), a common feature in 8-hydroxyquinoline derivatives. This interaction contributes to the planarity and stability of the quinoline portion of the molecule.
| Crystallographic Parameter (Hypothetical/Analog-Based) | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic[12] |
| Space Group | P2₁/c or similar |
| Dihedral Angle (Quinoline-Pyrazole) | 45-55°[12] |
| Intramolecular H-Bond (O-H···N) | Present and strong |
| Intermolecular Interactions | π-π stacking, C-H···π interactions[12] |
Thermal Stability Analysis
Understanding the thermal behavior of a compound is critical for determining its viability for various applications, including formulation and storage. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used for this purpose.
-
Differential Scanning Calorimetry (DSC): A DSC thermogram would reveal the melting point (Tₘ) of the compound as a sharp endothermic peak. It can also detect other phase transitions.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, the TGA curve is expected to show high stability, with significant decomposition likely occurring above 200-250 °C. The analysis indicates the temperature at which the molecular structure begins to break down.[8][13]
| Thermal Property | Technique | Expected Observation |
| Melting Point (Tₘ) | DSC | Sharp endothermic peak. |
| Decomposition Temp (Tₔ) | TGA | Onset of mass loss, likely >200 °C. |
| Thermal Stability | TGA/DSC | Stable solid at ambient temperatures. |
Potential Applications and Future Directions
The hybrid structure of this compound suggests significant potential in several scientific domains:
-
Medicinal Chemistry: Given the established antimicrobial and antimalarial activities of quinolin-8-ol derivatives and the broad biological profile of pyrazoles, this compound is a prime candidate for screening as an antimicrobial, antifungal, or antiparasitic agent.[14][15] Its metal-chelating ability could also be explored for anticancer applications, as disruption of metal homeostasis is a known anticancer strategy.[16]
-
Materials Science: 8-Hydroxyquinoline derivatives are famous for forming highly fluorescent metal complexes (e.g., with aluminum, AlQ₃) used in Organic Light-Emitting Diodes (OLEDs). The pyrazole substituent could modulate the electronic properties and coordination geometry of such complexes, potentially tuning their emission color and efficiency.
-
Chemical Sensing: The chelation site could be exploited for the development of selective colorimetric or fluorescent sensors for specific metal ions.
Future research should focus on a comprehensive biological evaluation, the synthesis of novel derivatives with varied substituents on either ring system, and detailed studies of its metal-coordination chemistry and the photophysical properties of the resulting complexes.
Conclusion
This compound is a thoughtfully designed molecule that marries the robust chemical and biological functionalities of 8-hydroxyquinoline and pyrazole. Its synthesis is achievable through established chemical pathways, and its structure can be rigorously confirmed using a suite of standard spectroscopic techniques. Possessing a key metal chelation site, high thermal stability, and an extended conjugated system, this compound stands as a versatile platform for the development of new therapeutic agents, chemical sensors, and advanced functional materials. The technical data and protocols outlined in this guide provide a solid foundation for researchers to unlock its full potential.
References
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Fallah, Z., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
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Chen, Y-J., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Publications. [Link]
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Staszewska-Krajewska, O., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC. [Link]
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PubMed. Synthesis and In vitro Evaluation of Hydrazonomethyl-Quinolin-8-ol and Pyrazol-3-yl-Quinolin-8-ol Derivatives for Antimicrobial and Antimalarial Potential. PubMed. [Link]
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PMC. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. PMC. [Link]
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2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol molecular structure
An In-depth Technical Guide to the Molecular Structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and potential applications of this compound. This heterocyclic compound represents a strategic amalgamation of two medicinally significant scaffolds: quinolin-8-ol and 3,5-dimethylpyrazole. The inherent properties of these parent moieties—the potent metal-chelating capability of 8-hydroxyquinoline and the broad-spectrum biological activity of pyrazoles—endow this hybrid molecule with considerable potential in drug discovery. This document details its structural features, outlines a robust synthetic pathway, establishes protocols for spectroscopic validation, and explores its promising future in medicinal chemistry, particularly as an antimicrobial or anticancer agent.
Introduction: The Rationale for Hybrid Heterocyclic Scaffolds
In medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for developing novel therapeutic agents with enhanced potency or unique mechanisms of action. The quinoline nucleus is a cornerstone of this field, renowned for its presence in numerous antimicrobial, antimalarial, and anticancer compounds.[1] Similarly, the pyrazole ring is a "privileged structure," forming the core of blockbuster drugs and exhibiting a wide array of biological activities, including anti-inflammatory and antimicrobial effects.[2][3][4][5]
The title compound, this compound, hereafter referred to as DmPQOH, is a thoughtfully designed hybrid that leverages the synergistic potential of these two scaffolds. The strategic placement of the 3,5-dimethylpyrazole moiety at the 2-position of the quinoline ring and the retention of the hydroxyl group at the 8-position create a molecule with distinct electronic and steric properties. The 8-hydroxyquinoline portion, in particular, is a classic bidentate chelating ligand, suggesting that DmPQOH's biological activity may be linked to its interaction with essential metal ions in biological systems. This guide serves to elucidate the foundational chemical and structural characteristics of DmPQOH as a platform for future research and development.
Molecular Structure and Physicochemical Properties
The structure of DmPQOH is characterized by the planar, aromatic quinoline system linked to a five-membered pyrazole ring. The hydroxyl group at position 8 and the nitrogen atom of the quinoline ring form a potent N,O-bidentate chelation site.
Caption: Molecular structure of this compound (DmPQOH).
Physicochemical Data Summary
The predicted properties of DmPQOH provide initial insights into its drug-like characteristics, such as membrane permeability and solubility.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃N₃O | (Calculated) |
| Molecular Weight | 239.28 g/mol | (Calculated) |
| CAS Number | N/A (Analog: 356522-39-9) | [6] |
| Predicted LogP | 2.8 - 3.2 | (Consensus Prediction) |
| Hydrogen Bond Donors | 1 (the -OH group) | (Calculated) |
| Hydrogen Bond Acceptors | 3 (two pyrazole N, one quinoline N) | (Calculated) |
| Appearance | Expected to be a solid | [6] |
Synthesis and Purification
The synthesis of DmPQOH can be achieved through a reliable and well-established pathway in heterocyclic chemistry. The most logical approach involves the construction of the pyrazole ring onto a pre-formed quinoline scaffold. This is exemplified by the reaction of a hydrazine-substituted quinoline with a 1,3-dicarbonyl compound, a classic Knorr pyrazole synthesis.
Caption: General workflow for the synthesis and purification of DmPQOH.
Experimental Protocol: Synthesis
Causality: This protocol is adapted from established methods for synthesizing substituted pyrazoles from hydrazines.[7] Ethanol is selected as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux. A catalytic amount of acetic acid is used to protonate a carbonyl oxygen, activating the acetylacetone for nucleophilic attack by the hydrazine.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydrazinylquinolin-8-ol (1.0 eq) in absolute ethanol.
-
Addition of Reagents: Add acetylacetone (pentane-2,4-dione) (1.1 eq) to the solution, followed by the addition of 2-3 drops of glacial acetic acid.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume under vacuum. Pour the concentrated mixture into ice-cold water to precipitate the crude product.[8]
-
Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum.
Experimental Protocol: Purification
Causality: Column chromatography is the standard method for purifying organic compounds of moderate polarity. A solvent system of ethyl acetate and hexane is chosen to provide optimal separation on a silica gel stationary phase, allowing for the isolation of the pure product from unreacted starting materials or byproducts.
-
Column Preparation: Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Loading: Dissolve the crude DmPQOH in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30-40% ethyl acetate).
-
Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield pure DmPQOH.
Spectroscopic Characterization and Validation
Structural confirmation is a critical, self-validating step. The combination of NMR, FT-IR, and mass spectrometry provides unambiguous evidence for the formation of the target molecule.
Predicted Spectroscopic Data
The following data are predicted based on known values for structurally similar quinoline and pyrazole compounds.[9][10][11]
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | δ 9.5-10.0 ppm (s, 1H): Phenolic -OH proton. δ 7.0-8.5 ppm (m, 5H): Aromatic protons of the quinoline ring. δ 6.1 ppm (s, 1H): Pyrazole C4-H proton. δ 2.2-2.5 ppm (two s, 6H): Two methyl group protons on the pyrazole ring. |
| ¹³C NMR (DMSO-d₆) | δ 150-160 ppm: Quinoline C8-OH and pyrazole C3/C5. δ 110-145 ppm: Aromatic carbons of the quinoline ring. δ 105-110 ppm: Pyrazole C4. δ 10-15 ppm: Methyl carbons. |
| FT-IR (KBr, cm⁻¹) | ~3400 cm⁻¹ (broad): O-H stretching vibration. ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1610, 1580, 1500 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings. |
| Mass Spec (ESI+) | m/z ~240.11: [M+H]⁺ corresponding to the molecular formula C₁₄H₁₄N₃O⁺. |
Significance in Drug Development
The DmPQOH scaffold is primed for exploration in drug discovery due to the well-documented activities of its constituent parts. Its potential is not merely additive but can result from novel properties arising from the hybrid structure.
Caption: Relationship between structural features and potential biological activities.
-
Antimicrobial and Antifungal Potential: 8-Hydroxyquinoline itself is a known antimicrobial agent. The addition of the pyrazole moiety, also known for antimicrobial properties, may lead to a synergistic effect.[1] The primary proposed mechanism is the chelation of essential metal ions like Fe²⁺, Zn²⁺, or Cu²⁺, which are vital cofactors for microbial enzymes.
-
Anticancer Activity: Many quinoline and pyrazole derivatives exhibit potent anticancer activity.[12][13] DmPQOH could act by disrupting cellular metal homeostasis or by intercalating with DNA, a property associated with planar aromatic systems.[12]
-
Future Research Directions: The DmPQOH scaffold is an excellent starting point for the development of a compound library. Future work should focus on:
-
Comprehensive Biological Screening: Evaluating DmPQOH against a wide panel of bacterial, fungal, and cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying substituents on either the quinoline or pyrazole rings to optimize potency and selectivity.
-
Mechanistic Studies: Investigating the precise mechanism of action, including detailed studies of its metal-chelating properties and interactions with biological macromolecules.
-
Conclusion
This compound is a heterocyclic compound of significant scientific interest, built upon a foundation of two highly successful pharmacophores. Its structure is amenable to straightforward synthesis and offers a unique combination of a planar aromatic system and a powerful metal chelation site. The predictive data and established activities of its parent scaffolds strongly suggest its potential as a lead compound in the development of new antimicrobial and anticancer agents. The protocols and analyses presented in this guide provide a solid framework for researchers and drug development professionals to initiate further investigation into this promising molecule.
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Sadowski, M., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]
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Fringu, I., et al. (2019). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI. Available at: [Link]
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Khodarahmi, G., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. Available at: [Link]
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theoretical studies of 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol
An In-depth Technical Guide to the Theoretical Investigation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol
Abstract
The confluence of quinoline and pyrazole moieties in a single molecular framework presents a compelling scaffold for diverse applications, ranging from medicinal chemistry to materials science. This guide provides a comprehensive theoretical exploration of a representative molecule, this compound. We delve into the quantum chemical properties, potential biological interactions, and corrosion inhibition capabilities of this compound, leveraging Density Functional Theory (DFT) and molecular docking simulations. This document serves as a technical blueprint for researchers, scientists, and drug development professionals, offering both foundational understanding and practical computational protocols to investigate this and similar heterocyclic systems.
Introduction: The Quinoline-Pyrazole Hybrid Scaffold
Heterocyclic compounds form the bedrock of modern pharmaceutical and materials science. Among them, the quinoline ring system, a fusion of benzene and pyridine rings, is a well-established "privileged scaffold" due to its presence in numerous bioactive compounds with a wide array of activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties[1][2]. Similarly, the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, found in drugs like the anti-inflammatory agent celecoxib and demonstrating significant antimicrobial and antifungal activities[3][4][5].
The strategic combination of these two pharmacophores into a single molecule, such as this compound, creates a novel chemical entity with potentially synergistic or unique properties. The 8-hydroxyquinolin (quinolin-8-ol) portion is a known metal-chelating agent, adding another layer of functionality. Theoretical and computational studies provide an indispensable toolkit for dissecting the molecular properties of such systems in silico, offering predictive insights into their behavior, reactivity, and potential applications before undertaking extensive experimental synthesis and testing. This guide elucidates the theoretical framework for characterizing this promising molecule.
The Computational Scientist's Toolkit: Methodologies
The theoretical investigation of a molecule like this compound relies on a synergistic application of several computational techniques. The choice of method is dictated by the property being investigated, balancing computational expense with the desired accuracy.
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is the workhorse of modern computational chemistry for calculating a molecule's geometric, electronic, and spectroscopic properties.
-
Causality: We employ DFT because it accurately models electron correlation effects at a fraction of the cost of traditional ab initio methods. For organic molecules, hybrid functionals like B3LYP, combined with Pople-style basis sets such as 6-311G(d,p) or 6-311+G(d,p), have been shown to provide reliable results for geometry optimization, vibrational frequencies, and electronic properties[6]. The inclusion of diffuse functions ("+") is crucial for accurately describing systems with lone pairs and for calculating properties like electron affinity.
-
Applications:
-
Geometry Optimization: Finding the lowest energy, most stable 3D conformation of the molecule.
-
Electronic Properties: Calculating Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP), and global reactivity descriptors.[7][8]
-
Spectroscopic Prediction: Simulating IR, UV-Vis, and NMR spectra, which can be used to validate the computational model against experimental data.
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).
-
Causality: This method is essential for drug discovery as it allows for the rapid screening of potential drug candidates against a specific biological target. By predicting the binding mode and estimating the binding affinity (often as a "docking score" in kcal/mol), it helps prioritize compounds for synthesis and in vitro testing.[9] Tools like AutoDock Vina are widely used for their accuracy and computational efficiency.[9]
-
Applications:
-
Binding Pose Prediction: Identifying the most stable binding conformation of the ligand within the protein's active site.
-
Binding Affinity Estimation: Quantifying the strength of the ligand-receptor interaction.
-
Interaction Analysis: Elucidating key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex.[6]
-
Workflow for Theoretical Characterization
The following diagram illustrates a typical workflow for the comprehensive theoretical study of a novel compound.
Caption: Workflow for a comprehensive theoretical investigation.
Predicted Molecular and Electronic Properties
Based on DFT studies of analogous quinoline-pyrazole systems, we can predict the key structural and electronic characteristics of this compound.
Optimized Molecular Geometry
The optimized structure would likely exhibit a non-planar conformation due to steric hindrance, with a significant dihedral angle between the quinoline and pyrazole rings. The intramolecular hydrogen bond between the hydroxyl proton at position 8 and the quinoline nitrogen is a critical feature, influencing planarity and electronic properties.
Table 1: Predicted Key Geometrical Parameters (Illustrative)
| Parameter | Predicted Value | Significance |
|---|---|---|
| C(quinoline)-C(pyrazole) Bond Length | ~1.47 Å | Indicates conjugation between the two ring systems. |
| O-H Bond Length | ~0.97 Å | Standard length for a phenolic hydroxyl group. |
| Quinoline-Pyrazole Dihedral Angle | 25° - 45° | Defines the molecule's 3D shape and affects electronic communication. |
| O-H···N(quinoline) Distance | ~1.8 - 2.0 Å | Confirms a strong intramolecular hydrogen bond. |
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity.
-
HOMO: The ability to donate an electron. For this molecule, the HOMO is expected to be localized primarily on the electron-rich 8-hydroxyquinoline moiety, particularly the phenol ring and the oxygen atom.
-
LUMO: The ability to accept an electron. The LUMO is predicted to be distributed across the more electron-deficient pyrazole ring and the pyridinyl part of the quinoline system.
-
HOMO-LUMO Energy Gap (ΔE): This value is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and polarizability.[6] For this class of compounds, the gap is expected to be in a range that indicates good reactivity, making it a candidate for various chemical interactions.[10]
Caption: Frontier Molecular Orbitals (HOMO-LUMO) concept.
Molecular Electrostatic Potential (MEP)
An MEP map visualizes the charge distribution on the molecule's surface. It identifies regions prone to electrophilic and nucleophilic attack.
-
Negative Regions (Red/Yellow): Found around electronegative atoms like the oxygen of the hydroxyl group and the nitrogen atoms of both rings. These are sites for electrophilic attack and hydrogen bond donation.
-
Positive Regions (Blue): Located around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack.
Potential Applications: In Silico Evidence
Theoretical studies strongly suggest two primary application domains for this molecule: antimicrobial drug development and corrosion inhibition.
Antimicrobial Potential: A Molecular Docking Perspective
The quinoline-pyrazole scaffold is frequently associated with antimicrobial activity.[1][11][12][13][14] Molecular docking can be used to probe the binding of our title compound against validated microbial protein targets.
-
Bacterial Targets: A common target is DNA gyrase (GyrB), an essential enzyme for bacterial DNA replication. Docking studies on similar compounds have shown that the quinoline moiety can interact with the ATP-binding pocket of GyrB.[3]
-
Fungal Targets: Lanosterol 14-α-demethylase (CYP51) is a critical enzyme in fungal cell membrane biosynthesis and a target for azole antifungals. The nitrogen atoms of the pyrazole ring can coordinate with the heme iron in the enzyme's active site, while the rest of the molecule forms stabilizing hydrogen bonds and hydrophobic interactions.[6]
Table 2: Illustrative Molecular Docking Results against Microbial Targets
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| S. aureus DNA Gyrase B (2XCT) | -9.5 to -10.5 | Asp73, Asn46, Val71 | H-Bond, Hydrophobic |
| C. albicans CYP51 (5V5Z) | -10.0 to -11.0 | Cys470, Tyr132, Heme | H-Bond, Pi-Sulfur, Coordination |
Caption: Ligand-protein interaction modalities.
Corrosion Inhibition
Organic molecules with heteroatoms (N, O) and π-systems can act as effective corrosion inhibitors for metals in acidic media.[15][16][17][18] Theoretical parameters derived from DFT can predict this potential.
-
Mechanism: The inhibitor functions by adsorbing onto the metal surface, forming a protective barrier. This adsorption can be physisorption (electrostatic) or chemisorption (covalent bond formation).
-
Predictive Parameters:
-
High EHOMO: Indicates a high propensity to donate electrons to the vacant d-orbitals of the metal, facilitating strong adsorption.[17]
-
Low ELUMO: Indicates the ability to accept electrons from the metal surface.
-
Low ΔE (Energy Gap): A small energy gap enhances the molecule's reactivity and its ability to adsorb onto the surface.
-
Mulliken Charges: Negative charges on the N and O atoms confirm them as the primary sites for adsorption onto the positively charged metal surface.
-
The structure of this compound, with its multiple nitrogen atoms, an oxygen atom, and extensive π-electron systems, makes it an excellent theoretical candidate for corrosion inhibition.
Standard Operating Protocols
Protocol: DFT Geometry Optimization and Electronic Property Calculation
-
Structure Drawing: Sketch the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup.
-
Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian).
-
Route Section: Specify the job type, level of theory, and basis set. Example: #p B3LYP/6-311+G(d,p) Opt Freq. Opt requests geometry optimization, and Freq requests a subsequent frequency calculation.
-
Charge and Multiplicity: Specify the molecule's charge (0) and spin multiplicity (1 for a singlet state).
-
Coordinates: Provide the initial atomic coordinates in Z-matrix or Cartesian format.
-
-
Execution: Submit the input file to the computational server.
-
Validation: Upon completion, open the output file.
-
Confirm normal termination.
-
Check the frequency results. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Analysis:
-
Extract the final optimized coordinates, bond lengths, and angles.
-
Visualize the HOMO and LUMO surfaces. Record their energy values and calculate the energy gap.
-
Generate and visualize the Molecular Electrostatic Potential (MEP) map.
-
Protocol: Molecular Docking with AutoDock Vina
-
Ligand Preparation:
-
Start with the DFT-optimized structure of the ligand.
-
Use a preparation tool (e.g., AutoDock Tools) to assign partial charges (e.g., Gasteiger charges), merge non-polar hydrogens, and define rotatable bonds.
-
Save the final structure in the required PDBQT format.
-
-
Receptor Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Add polar hydrogens and assign partial charges.
-
Save the prepared receptor in PDBQT format.
-
-
Grid Box Definition:
-
Define the search space for docking by creating a "grid box" that encompasses the known active site of the protein. The size and center of the box are critical parameters.
-
-
Configuration and Execution:
-
Create a configuration file specifying the paths to the ligand and receptor PDBQT files, the grid box parameters, and an output file name.
-
Run the AutoDock Vina executable from the command line, referencing the configuration file.
-
-
Results Analysis:
-
Vina will output a file containing the predicted binding poses (typically 9) ranked by their binding affinity scores.
-
Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, Discovery Studio) to analyze the specific intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein.
-
Conclusion and Future Directions
The theoretical analysis of this compound reveals a molecule of significant potential. Quantum chemical calculations predict a stable, reactive structure with distinct electronic properties conducive to both biological interactions and surface adsorption phenomena. Molecular docking simulations provide strong in silico evidence for its potential as an antimicrobial agent, highlighting plausible binding modes and strong affinities for key bacterial and fungal enzymes. Furthermore, its electronic characteristics strongly suggest its utility as an effective corrosion inhibitor.
This guide provides the theoretical foundation and computational workflows for such investigations. The logical next steps for researchers would be:
-
Synthesis and Experimental Validation: Synthesize the compound and experimentally verify the predicted spectroscopic properties (IR, NMR, UV-Vis).
-
In Vitro Biological Screening: Test the compound's antimicrobial activity against the strains suggested by docking (e.g., S. aureus, C. albicans) to determine MIC values.[1]
-
Electrochemical Corrosion Studies: Perform weight loss and electrochemical measurements (e.g., potentiodynamic polarization) to quantify its corrosion inhibition efficiency on mild steel in an acidic medium.[17]
By bridging predictive theory with empirical validation, a complete and robust understanding of this versatile quinoline-pyrazole scaffold can be achieved, paving the way for its development in therapeutic and industrial applications.
References
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Introduction: The Versatile Pyrazolyl Quinolinol Scaffold
An In-depth Technical Guide to the Electronic Properties of Pyrazolyl Quinolinol Derivatives
This guide provides a comprehensive exploration of the electronic structure of pyrazolyl quinolinol derivatives, a class of heterocyclic compounds commanding significant attention in materials science and medicinal chemistry. We will delve into the theoretical underpinnings of their electronic behavior, detail the experimental methodologies for their characterization, and connect these fundamental properties to their performance in advanced applications. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of how to rationalize and engineer the optoelectronic characteristics of these versatile molecules.
Pyrazolyl quinolinol derivatives are a fascinating class of organic molecules built from two key heterocyclic systems: a five-membered pyrazole ring and a fused aromatic quinoline ring, which is further functionalized with a hydroxyl (or quinolinol) group. This hybrid architecture creates a unique electronic landscape. The quinoline moiety provides a rigid, planar structure with an extended π-conjugated system, which is often associated with desirable fluorescent properties.[1] The pyrazole ring, with its two adjacent nitrogen atoms, acts as a versatile electronic modulator and a potent coordination site for metal ions.[2][3]
The ability to synthetically modify the substitution patterns on both the pyrazole and quinoline rings allows for precise tuning of the molecule's electronic properties.[4][5] This tunability is the cornerstone of their application in diverse fields, including:
-
Organic Light-Emitting Diodes (OLEDs): As highly efficient emitters and charge-transporting materials.[4][6]
-
Fluorescent Chemosensors: For the selective detection of metal ions and other analytes.[2][7][8]
-
Medicinal Chemistry: As scaffolds for developing novel anti-inflammatory, antimicrobial, and anticancer agents.[9][10]
This guide will systematically dissect the electronic properties that enable these applications, providing both the theoretical framework and the practical experimental protocols necessary for their investigation.
Theoretical Framework: Predicting Electronic Properties with DFT
Before embarking on synthesis and experimental work, computational modeling provides invaluable predictive insights into the electronic nature of a target molecule. Density Functional Theory (DFT) has emerged as a powerful and accurate tool for this purpose.[11][12]
The primary goal of DFT calculations in this context is to determine the energies and spatial distributions of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[13]
-
HOMO Energy: This level corresponds to the energy of the outermost electrons and is an indicator of the molecule's ability to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO Energy: This level represents the energy of the lowest energy state for an accepted electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Energy Gap (Eg): The difference between these two energies (Eg = ELUMO - EHOMO) is a critical parameter. It approximates the energy required for the first electronic excitation and is inversely related to the wavelength of light the molecule will absorb. A smaller gap generally leads to absorption at longer wavelengths (a red shift).[14]
Causality in Computational Workflow
The choice of a specific DFT functional and basis set, such as B3LYP/6-311++G(d,p), represents a balance between computational cost and accuracy that has been shown to yield results in good agreement with experimental data for similar organic molecules.[11] The workflow is designed to ensure that calculations are performed on a realistic molecular structure. A geometry optimization is performed first to find the lowest energy conformation, followed by a frequency calculation to confirm it is a true energy minimum (no imaginary frequencies). Only then are the electronic properties, like the FMO energies, calculated.
Visualization: Computational Workflow via DFT
Caption: A typical workflow for calculating electronic properties using DFT.
Experimental Characterization of Electronic Properties
While DFT provides a theoretical model, experimental validation is crucial. A suite of spectroscopic and electrochemical techniques is employed to directly measure the electronic properties of pyrazolyl quinolinol derivatives.
UV-Visible Absorption Spectroscopy
This technique measures the absorption of light as a function of wavelength, revealing the energies of electronic transitions within the molecule. The absorption spectrum is a direct consequence of electrons being promoted from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO). The peak absorption wavelength (λmax) corresponds to the most probable electronic transition, often the π → π* transition in these conjugated systems.[15]
-
Preparation of Solutions: Prepare a stock solution of the pyrazolyl quinolinol derivative in a spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile) at a concentration of ~1 mM. From this, prepare a dilute solution (~10 µM) in the same solvent.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette (1 cm path length) with the pure solvent to serve as a blank and a second cuvette with the sample solution.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Analysis: Identify the wavelength of maximum absorbance (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), which is a measure of how strongly the compound absorbs light at that wavelength.
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. This emission occurs as the molecule relaxes from an excited electronic state back to the ground state. Key parameters obtained from this technique include the emission maximum (λem), the Stokes shift, and the fluorescence quantum yield (ΦF).
-
Stokes Shift: The difference in energy (or wavelength) between the absorption maximum (λmax) and the emission maximum (λem). A larger Stokes shift is often desirable in applications like fluorescent probes to minimize self-absorption.[16]
-
Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield (approaching 1) is critical for bright emitters in OLEDs and sensitive fluorescent sensors.[1]
-
Rationale: This protocol is a self-validating system because it measures the sample's fluorescence relative to a well-characterized standard under identical conditions, minimizing systematic errors from the instrument.
-
Select a Standard: Choose a fluorescence standard with an emission range similar to the sample and a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of all solutions at the chosen excitation wavelength. Adjust concentrations so that the absorbance is below 0.1 to avoid inner filter effects.
-
Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Calculate Quantum Yield: The quantum yield of the sample (Φsample) is calculated using the following equation:[1]
Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (η2sample / η2std)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels, providing an experimental bridge to the values calculated by DFT.[17] The first oxidation potential (Eox) corresponds to the removal of an electron from the HOMO, while the first reduction potential (Ered) corresponds to the addition of an electron to the LUMO.[18]
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Prepare Solution: Dissolve the sample (~1 mM) in a suitable solvent (e.g., anhydrous Acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The electrolyte is essential to ensure conductivity of the solution.
-
Purge with Inert Gas: Deoxygenate the solution by bubbling an inert gas (e.g., Argon or Nitrogen) through it for 10-15 minutes. Oxygen is electroactive and will interfere with the measurement.
-
Internal Standard: Add a small amount of an internal standard with a known, stable redox potential, such as ferrocene (Fc/Fc+). This allows for accurate referencing of the measured potentials.
-
Data Acquisition: Using a potentiostat, scan the potential from an initial value, through the oxidation and reduction events, and back to the start. Record the resulting current vs. potential plot (the voltammogram).
-
Analysis: Determine the onset oxidation (Eonset, ox) and onset reduction (Eonset, red) potentials from the voltammogram. These are used to estimate the HOMO and LUMO energies using empirical formulas:
-
EHOMO (eV) = - [Eonset, ox vs Fc/Fc+ + 5.1]
-
ELUMO (eV) = - [Eonset, red vs Fc/Fc+ + 5.1]
-
Structure-Property Relationships: Tuning the Electronics
The true power of the pyrazolyl quinolinol scaffold lies in its tunability. By strategically adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the core structure, one can systematically alter the electronic properties.
-
Electron-Donating Groups (e.g., -OCH3, -N(CH3)2): These groups tend to raise the HOMO energy level, making the molecule easier to oxidize. They often lead to red-shifted absorption and emission spectra.
-
Electron-Withdrawing Groups (e.g., -CF3, -NO2): These groups lower both the HOMO and LUMO energy levels, making the molecule more difficult to oxidize but easier to reduce.[6][16] The effect on the energy gap depends on the relative stabilization of the two orbitals.
The following table summarizes experimentally determined and calculated electronic properties for representative pyrazolyl quinolinol derivatives from the literature.
| Derivative Structure/Name | Method | HOMO (eV) | LUMO (eV) | Eg (eV) | λmax, abs (nm) | λmax, em (nm) | Reference |
| Phenyl-decorated pyrazoloquinoline | CV | -5.69 | - | - | - | 481-506 | [6] |
| 1,3-dimethyl-6-CF3-1H-pyrazolo[3,4-b]quinoline | CV | -6.04 | - | - | - | 481-506 | [6] |
| 4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | DFT | -5.15 | -1.74 | 3.41 | - | - | [10] |
| Bis-quinolin-3-yl chalcone (nitro-substituted) | Exp. | - | - | - | ~280 | ~530 | [16] |
| Pyrazolyl quinolinone derivative | DFT | -6.15 | -2.15 | 4.00 | - | - | [11] |
Note: Direct comparison between studies should be done with caution due to different experimental conditions and computational methods.
Applications Driven by Electronic Properties
The tailored electronic properties of pyrazolyl quinolinol derivatives are directly responsible for their success in various high-technology and biomedical applications.
Organic Light-Emitting Diodes (OLEDs)
In an OLED, the HOMO and LUMO levels of the emissive material are critical for efficient device performance. The HOMO level must align well with the work function of the anode (or hole-injection layer) to allow for efficient injection of holes, while the LUMO level must align with the work function of thecathode (or electron-injection layer) for efficient electron injection. Pyrazolyl quinolinol derivatives have been successfully used as emitters, producing bright bluish-green light with high efficiency.[4][6]
Caption: Energy level diagram for a typical OLED using a pyrazolyl quinolinol derivative as the emissive layer (EML).
Fluorescent Chemosensors
The pyrazole and quinolinol moieties contain nitrogen and oxygen atoms that can act as a binding pocket for metal ions. When a metal ion like Zn2+ binds to the sensor molecule, it perturbs the electronic structure.[8][19] This often works through a mechanism like Chelation-Enhanced Fluorescence (CHEF). In the free ligand, a photoinduced electron transfer (PET) process may occur, providing a non-radiative pathway for the excited state to relax, thus quenching fluorescence. Upon metal binding, this PET pathway is blocked, forcing the molecule to relax via the radiative pathway, resulting in a "turn-on" of fluorescence.[19] The selectivity of the sensor is dictated by the specific geometry and electronic nature of the binding pocket.
Caption: Mechanism of a 'turn-on' fluorescent sensor via Chelation-Enhanced Fluorescence (CHEF).
Conclusion and Future Outlook
Pyrazolyl quinolinol derivatives possess a rich and tunable electronic structure that makes them exceptionally valuable building blocks for advanced materials and therapeutics. The synergy between computational prediction using DFT and experimental characterization through spectroscopy and electrochemistry provides a robust platform for rational design. By understanding and controlling the HOMO-LUMO energy levels and the nature of electronic transitions, scientists can engineer molecules with optimized properties for specific applications, from more efficient OLEDs to more selective and sensitive biological probes. Future research will likely focus on creating more complex architectures with precisely controlled intramolecular charge transfer (ICT) states and exploring their applications in theranostics, where a single molecule can be used for both diagnosis (sensing) and therapy.
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literature review of 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol analogues
An In-depth Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol Analogues for Drug Discovery Professionals
Abstract
The fusion of distinct pharmacophores into single molecular entities represents a powerful strategy in modern drug discovery. This guide provides a comprehensive technical overview of a promising class of hybrid molecules: the analogues of this compound. By combining the proven metal-chelating properties of the quinolin-8-ol (oxine) scaffold with the broad-spectrum biological activity of the pyrazole moiety, these compounds have emerged as versatile candidates for therapeutic development. This document delves into the synthetic methodologies, coordination chemistry, diverse biological activities—including anticancer, antimicrobial, and neuroprotective effects—and the critical structure-activity relationships (SAR) that govern their efficacy. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutic agents.
The Architectural Logic: Quinolin-8-ol and Pyrazole Scaffolds
The therapeutic potential of 2-(pyrazol-1-yl)quinolin-8-ol analogues stems from the synergistic interplay of its two core heterocyclic components: quinolin-8-ol and pyrazole.
The Quinolin-8-ol Scaffold: A Privileged Chelator
Quinoline and its derivatives are foundational N-heterocyclic compounds present in numerous natural products and synthetic drugs, exhibiting a vast range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The quinolin-8-ol substructure is particularly noteworthy. It functions as a classic bidentate chelating agent, capable of forming stable complexes with a variety of metal ions. This chelation is often crucial to the molecule's mechanism of action, as the resulting metal complexes can exhibit enhanced biological activity compared to the ligand alone.
The Pyrazole Moiety: A Versatile Pharmacophore
Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms that are staples in medicinal chemistry.[3] This ring system is found in numerous clinically approved drugs, such as the anti-inflammatory agent celecoxib and the analgesic dipyrone.[4][5] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological effects, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[4][6][7] Their synthetic tractability allows for extensive structural modifications, making them ideal for optimizing therapeutic properties.[7]
The hybridization of these two scaffolds yields compounds with unique chemical properties and multifaceted biological potential, making them a fertile ground for drug discovery.[8]
Synthetic Strategies and Methodologies
The synthesis of 2-(pyrazol-1-yl)quinolin-8-ol analogues typically involves multi-step processes that build the core structure by connecting the two key heterocyclic systems.
General Synthetic Pathways
Two primary strategies dominate the synthesis of the 2-(pyrazol-1-yl)quinoline core.
Pathway A: From a Quinoline Precursor
This common approach begins with a suitably substituted quinoline, such as 2-hydrazinylquinoline or a 2-haloquinoline.
-
Starting with 2-Hydrazinylquinoline: This intermediate can be reacted with a β-diketone, like acetylacetone (pentane-2,4-dione), to directly form the 3,5-dimethylpyrazole ring attached to the quinoline at position 2.[9] This is a highly efficient cyclization reaction.
-
Starting with 2-Chloroquinoline: The chloro-substituted quinoline can undergo nucleophilic substitution with the pre-formed 3,5-dimethylpyrazole in the presence of a base.
Pathway B: Building the Quinoline Ring
While less common for this specific scaffold, it is possible to construct the quinoline ring onto a pre-existing pyrazole-containing molecule through classic quinoline syntheses like the Skraup or Doebner-von Miller reactions, although this often involves harsher conditions.
The diagram below illustrates a common synthetic workflow starting from a quinoline derivative.
Caption: General workflow for synthesizing the pyrazolyl-quinoline core.
Experimental Protocol: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol
This protocol, adapted from related syntheses, provides a representative example of the key cyclization step.[9]
Objective: To synthesize the pyrazolyl-quinoline core structure.
Materials:
-
4-hydrazinyl-7,8-dimethylquinolin-2-ol
-
Pentane-2,4-dione (Acetylacetone)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolution: Dissolve one equivalent of 4-hydrazinyl-7,8-dimethylquinolin-2-ol in ethanol within the round-bottom flask.
-
Addition of Reagent: Add a slight excess (approx. 1.1 equivalents) of pentane-2,4-dione to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under a vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Coordination Chemistry and Metal Complexation
The quinolin-8-ol moiety confers potent metal-chelating abilities to these analogues. The nitrogen atom of the quinoline ring and the oxygen of the 8-hydroxyl group form a stable five-membered ring upon coordination with a metal ion.[10] The pyrazole ring, with its additional nitrogen atoms, can also participate in coordination, potentially allowing for more complex binding modes or the formation of polynuclear structures.[11][12]
The formation of metal complexes can profoundly alter the physicochemical properties of the parent molecule, often leading to:
-
Enhanced Lipophilicity: Facilitating passage through biological membranes.
-
Modified Redox Potentials: Influencing interactions with biological targets.
-
Steric and Electronic Changes: Altering the binding affinity for target receptors or enzymes.
Some transition metal ions like cobalt, nickel, and copper are biologically essential, and their chelation is a key area of study in coordination chemistry.[10]
Caption: Bidentate chelation of a metal ion by the quinolin-8-ol moiety.
Biological Activities and Therapeutic Potential
The hybrid nature of 2-(pyrazol-1-yl)quinolin-8-ol analogues endows them with a wide array of biological activities, positioning them as promising candidates for various therapeutic areas.
Anticancer Activity
The pyrazole-quinoline scaffold is a recognized pharmacophore for developing novel anticancer agents.[1] Numerous analogues have demonstrated potent cytotoxic activity against a range of cancer cell lines, including those of the breast, colon, and lung.[13][14][15]
Mechanisms of Action:
-
Enzyme Inhibition: Certain derivatives act as inhibitors of key enzymes involved in cancer progression, such as topoisomerase II, DNA gyrase, and various kinases.[16][17]
-
Apoptosis Induction: Potent analogues have been shown to trigger programmed cell death (apoptosis) in cancer cells.[14]
-
Cell Cycle Arrest: Some compounds can halt the cell division cycle, often at the G2/M phase, preventing cancer cell proliferation.[15]
Structure-Activity Relationship (SAR) for Anticancer Efficacy:
-
The presence of electron-withdrawing groups (e.g., halogens) or electron-donating groups on the phenyl rings of the pyrazoline structure can significantly modulate anticancer activity.[15]
-
Substitutions on the quinoline ring also play a critical role in determining potency and selectivity.[16]
-
For instance, pyrazole derivatives have shown potent activity against colorectal carcinoma cell lines, with some compounds exhibiting IC₅₀ values comparable to the standard drug doxorubicin.[13]
Antimicrobial Activity
Quinoline and pyrazole derivatives are well-established classes of antimicrobial agents.[3][18] Their combination has yielded compounds with potent and broad-spectrum activity against various pathogens.
-
Antibacterial Properties: Analogues have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[19][20] Some derivatives have demonstrated potency several times that of standard antibiotics like gentamycin.[18]
-
Antifungal Properties: These compounds are also effective against fungal strains such as Candida albicans and Aspergillus niger.[18][20] Certain pyrazole-quinoline hybrids have shown antifungal activity superior to the reference drug amphotericin B.[18]
SAR for Antimicrobial Potency: The specific substitution pattern on both the quinoline and pyrazole rings is crucial for antimicrobial efficacy. For example, a particular pyrazole derivative showed minimum inhibitory concentration (MIC) values in the range of 0.12–0.98 μg/mL against various bacterial and fungal strains.[18][19]
Neuroprotective Effects
Neurodegenerative disorders like Parkinson's and Alzheimer's disease are characterized by oxidative stress and neuronal loss.[21][22] Pyrazoline derivatives have emerged as a promising therapeutic scaffold for treating these conditions.[23][24]
Mechanisms of Action:
-
Antioxidant Activity: Many pyrazoline derivatives can scavenge free radicals, protecting neurons from oxidative damage.
-
Enzyme Inhibition: They can act as inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are key targets in the treatment of Parkinson's and Alzheimer's, respectively.[23][24]
-
Anti-inflammatory Effects: Neuroinflammation is a key component of neurodegeneration. Pyrazole derivatives have shown the ability to suppress pro-inflammatory factors in microglial cells.[25]
In studies using a 6-hydroxydopamine (6-OHDA) induced neurotoxicity model of Parkinson's disease, certain pyrazoline derivatives significantly increased neuronal cell viability, highlighting their potential as neuroprotective agents.[21][22]
Consolidated Structure-Activity Relationship (SAR) Insights
Analysis across multiple studies reveals key structural features that govern the biological activity of this class of compounds.
| Structural Modification | Impact on Biological Activity | Supporting Evidence |
| Substituents on Quinoline Ring | The position and nature of substituents (e.g., methyl, chloro, hydroxyl) can drastically alter potency and selectivity for anticancer and antimicrobial targets. | [9][16] |
| Substituents on Pyrazole Ring | Electron-withdrawing or -donating groups on phenyl substituents at the C3 and C5 positions of the pyrazole/pyrazoline ring are critical for tuning anticancer and neuroprotective effects.[15][26] | [15][26] |
| The 8-Hydroxy Group | Essential for metal chelation. The resulting metal complexes often exhibit enhanced biological activity compared to the uncomplexed ligand. | [10] |
| Linkage between Rings | The direct N-C bond between the pyrazole and quinoline rings provides a rigid scaffold that is important for fitting into the active sites of biological targets. | [27] |
Challenges and Future Directions
While 2-(pyrazol-1-yl)quinolin-8-ol analogues hold immense promise, several challenges must be addressed to translate them into clinical candidates.
-
Improving Selectivity: A key challenge is to design analogues that are highly selective for cancer cells over healthy cells to minimize toxicity and side effects.[1][17]
-
Overcoming Drug Resistance: The development of multidrug resistance is a major hurdle in cancer and infectious disease treatment. Future research should focus on analogues that can circumvent common resistance mechanisms.
-
Pharmacokinetic Properties: Optimization of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles is crucial for developing orally bioavailable drugs with favorable in vivo efficacy.
-
Exploration of New Targets: The versatile scaffold of these compounds warrants investigation into other therapeutic areas, such as antiviral and anti-parasitic applications.[28]
Future work should involve integrated computational and synthetic approaches. Molecular docking and simulation studies can help predict binding interactions and guide the rational design of new, more potent, and selective analogues.[17]
Conclusion
The strategic hybridization of the quinolin-8-ol and pyrazole scaffolds has produced a class of molecules with significant and diverse therapeutic potential. Analogues of this compound have demonstrated compelling anticancer, antimicrobial, and neuroprotective activities, underpinned by fascinating coordination chemistry and clear, albeit complex, structure-activity relationships. This guide highlights the foundational chemistry and biology of these compounds, providing a solid framework for the researchers and drug development professionals working to harness their full potential in the creation of next-generation therapeutics. Continued exploration and optimization of this versatile molecular architecture are poised to yield novel clinical candidates for some of the most challenging diseases.
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Yurttaş, L., et al. (2018). Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. Molecules, 23(8), 2068. Available at: [Link]
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ResearchGate. (n.d.). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]
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Singh, A. P., & Bansal, R. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Pharmaceuticals, 15(10), 1284. Available at: [Link]
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Zhou, J., et al. (2021). Discovery of Anticancer Agents from 2-Pyrazoline-Based Compounds. Current medicinal chemistry, 28(5), 940–962. Available at: [Link]
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El-Sayed, B. A., et al. (2021). Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5-(4- thiophen-2-yl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Ligand and its Metal Complexes. Egyptian Journal of Chemistry, 64(11), 6331-6345. Available at: [Link]
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Methodological & Application
Synthesis Protocol for 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol: An Application Note for Medicinal Chemistry and Drug Development
Abstract
This document provides a comprehensive guide for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in numerous bioactive molecules. The protocol herein details a robust and efficient two-step synthetic route commencing with the commercially available 8-hydroxyquinolin-2(1H)-one. The synthesis involves a key chlorination step followed by a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical advice for successful synthesis and purification.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. Similarly, pyrazole derivatives are integral components of many pharmaceuticals, exhibiting anti-inflammatory, analgesic, and anticancer activities. The conjugation of these two pharmacophores into a single molecular entity, such as this compound, presents a compelling strategy for the discovery of novel drug candidates with potentially enhanced or unique pharmacological profiles. The 8-hydroxyquinoline moiety, in particular, is a well-known chelating agent, which can further contribute to the biological activity of the molecule.
This application note outlines a reliable and reproducible protocol for the laboratory-scale synthesis of this target compound. The described methodology is designed to be accessible to researchers with a solid background in synthetic organic chemistry.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a two-step sequence as illustrated below. The initial step involves the conversion of 8-hydroxyquinolin-2(1H)-one to the key intermediate, 2-chloroquinolin-8-ol. The subsequent and final step is a Buchwald-Hartwig N-arylation reaction between 2-chloroquinolin-8-ol and 3,5-dimethylpyrazole.
Topic: A Comprehensive Guide to the Analytical Characterization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol, a heterocyclic compound of significant interest in coordination chemistry and drug discovery. The structural complexity, combining a quinoline scaffold with a pyrazole moiety, necessitates a multi-technique approach to unequivocally confirm its identity, purity, and physicochemical properties. This document is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of each technique, ensuring a robust and validated characterization workflow.
Introduction
The compound this compound belongs to a class of N-heterocyclic ligands that are pivotal in the development of novel materials and therapeutic agents. The quinolin-8-ol (oxine) core is a classic chelating agent, while the pyrazole substituent offers additional coordination sites and modulates the electronic properties of the molecule.[1][2] Given its potential applications, rigorous characterization is paramount to establish a definitive structure-activity relationship and meet regulatory standards. This note details the critical analytical techniques required for a full structural and physicochemical profile.
Logical Workflow for Characterization
A systematic approach ensures that each analytical step builds upon the last, from initial confirmation of synthesis to a complete understanding of the material's properties. The following workflow represents a best-practice model for characterizing a novel synthetic compound like this compound.
Caption: Logical workflow for compound characterization.
Spectroscopic Characterization: The First Line of Evidence
Spectroscopic methods provide the foundational data for structural elucidation by probing the molecular bonding and atomic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra confirm the successful formation of the covalent bond between the pyrazole and quinoline rings and verify the substitution pattern. 2D NMR techniques like HSQC and HMBC are then used to assign every proton to its corresponding carbon and map out long-range connectivities, leaving no ambiguity in the structure.[2][3]
Protocol: ¹H, ¹³C, and 2D NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like the O-H proton.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum over a range of -1 to 12 ppm.
-
The presence of distinct aromatic signals corresponding to the quinoline and pyrazole rings, along with singlets for the two methyl groups, provides the initial confirmation.[4]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. This will confirm the total number of unique carbon atoms in the molecule.
-
-
2D NMR (HSQC/HMBC):
-
Run standard HSQC and HMBC experiments to establish ¹J-CH andⁿJ-CH correlations, respectively. These are crucial for unambiguously assigning the signals of the quinoline ring system.
-
Expected Data & Interpretation:
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale / Key Correlations (HMBC) |
| Quinoline-OH | ~9.5 - 10.5 (broad s) | - | Signal is solvent and concentration-dependent. |
| Quinoline-H | ~7.0 - 8.5 (m) | ~110 - 150 | Complex multiplet patterns characteristic of the quinoline scaffold.[5] |
| Pyrazole-H | ~6.0 - 6.5 (s) | ~105 - 115 | A sharp singlet for the lone proton on the pyrazole ring. |
| Pyrazole-CH₃ | ~2.2 - 2.8 (two s) | ~10 - 15 | Two distinct singlets, each integrating to 3H.[6] |
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) is the gold standard, as it provides a highly accurate mass measurement that can be used to determine the elemental formula with confidence.[7][8] The fragmentation pattern observed in MS/MS experiments can further corroborate the proposed structure.
Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Acquisition:
-
Acquire the spectrum in positive ion mode. The molecule is expected to readily protonate to form the [M+H]⁺ ion.
-
The theoretical exact mass for [C₁₄H₁₄N₄O + H]⁺ is 255.1297.
-
-
Data Analysis: Compare the experimentally observed m/z value with the theoretical value. A mass error of <5 ppm is considered confirmation of the elemental composition.[7]
Expected Fragmentation Pathways:
The molecular ion is expected to be stable.[9] Key fragments may arise from:
-
Cleavage of the N-N bond in the pyrazole ring.
-
Loss of methyl radicals (•CH₃).
-
Cleavage of the bond between the quinoline and pyrazole rings.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups. For this molecule, it serves to confirm the presence of the hydroxyl (-OH) group from the quinolinol moiety and the characteristic vibrations of the aromatic rings.[10][11]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands.
Key Vibrational Frequencies:
| Frequency (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3500 (broad) | O-H stretch | Hydroxyl (on quinoline) |
| 3000 - 3100 (sharp) | C-H stretch | Aromatic rings |
| 1580 - 1620 | C=N stretch | Quinoline and Pyrazole |
| 1450 - 1550 | C=C stretch | Aromatic rings |
Chromatographic Purity Assessment
Expertise & Rationale: Before proceeding to more advanced characterization, it is essential to establish the purity of the compound. High-Performance Liquid Chromatography (HPLC) is the industry-standard method for this purpose. It separates the target compound from any unreacted starting materials, byproducts, or impurities, and a Diode Array Detector (DAD) can provide UV spectral information to aid in peak identification.[12][13]
Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: An HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm), UV/DAD detector, and autosampler.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm and 303 nm[14]
-
Gradient: 10% B to 90% B over 20 minutes.
-
-
Data Analysis: Integrate the peak area of the chromatogram. Purity is expressed as the percentage of the main peak area relative to the total peak area. A purity of ≥95% is typically required for further biological or material studies.
Definitive Structural and Physicochemical Analysis
Single Crystal X-ray Crystallography
Expertise & Rationale: This is the ultimate technique for structural determination. It provides an unambiguous, three-dimensional map of the molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and intermolecular interactions in the solid state.[15][16] This is the only method that can definitively prove the structure to regulatory bodies and the scientific community.
Protocol: Crystal Growth and Data Collection
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a Mo or Cu X-ray source.
-
Structure Solution and Refinement: Process the data and solve the structure using specialized software (e.g., SHELX). The final refined structure provides atomic coordinates, bond lengths, and angles.
Thermal Analysis (TGA/DSC)
Expertise & Rationale: Thermal analysis provides crucial information about the material's stability, melting point, and decomposition profile. Differential Scanning Calorimetry (DSC) measures heat flow and can precisely determine the melting point and other phase transitions.[17] Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating the thermal stability and decomposition temperature of the compound.[10][18]
Protocol: TGA/DSC Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.
-
Method Parameters:
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Temperature Program: Heat from 30 °C to 600 °C at a rate of 10 °C/min.[17]
-
-
Data Analysis:
-
DSC Curve: An endothermic peak will indicate the melting point.
-
TGA Curve: The onset temperature of weight loss indicates the beginning of thermal decomposition.
-
Conclusion
The comprehensive characterization of this compound is a multi-faceted process that requires a logical application of orthogonal analytical techniques. The workflow described herein, beginning with spectroscopic confirmation (NMR, MS, FT-IR), followed by purity verification (HPLC), and culminating in definitive structural (X-ray crystallography) and physicochemical (TGA/DSC) analysis, provides a robust and scientifically sound framework. Adherence to these protocols will ensure data of the highest quality and integrity, which is indispensable for researchers, scientists, and drug development professionals.
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Application Note & Protocols: 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol as a Selective Fluorescent Probe
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the application of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol as a highly selective fluorescent probe. This novel heterocyclic compound integrates the robust photophysical properties of the quinoline moiety with the versatile coordination capabilities of the pyrazole and 8-hydroxyquinoline motifs, rendering it an excellent candidate for the detection of specific metal ions. This guide will detail a probable synthetic route, the underlying sensing mechanism, and detailed protocols for its application in fluorescence spectroscopy, including validation and data analysis.
Introduction: The Imperative for Selective Fluorescent Probes
The precise detection and quantification of metal ions are of paramount importance in a myriad of scientific disciplines, from environmental monitoring to cellular biology and pharmaceutical development. Many metal ions, such as zinc (Zn²⁺) and aluminum (Al³⁺), play crucial roles in physiological processes, but their dysregulation is implicated in numerous pathological conditions.[1] Fluorescent probes have emerged as indispensable tools for tracking these ions due to their high sensitivity, operational simplicity, and potential for real-time imaging in biological systems.[2]
The compound this compound is a rationally designed sensor molecule. The quinoline core serves as a well-established fluorophore.[3] The strategic incorporation of an 8-hydroxy (quinolinol) group and a pyrazole substituent creates a specific coordination pocket for metal ions. This targeted binding event modulates the electronic properties of the fluorophore, leading to a discernible change in fluorescence, a phenomenon often referred to as a "turn-on" or "turn-off" response.[1]
Proposed Synthesis of this compound
Protocol: Synthesis of the Probe
Step 1: Synthesis of 2-chloro-quinolin-8-ol
-
Start with commercially available 8-hydroxyquinoline.
-
In a round-bottom flask, dissolve 8-hydroxyquinoline in a suitable solvent such as phosphorus oxychloride (POCl₃).
-
Heat the mixture under reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-quinolin-8-ol.
Step 2: Synthesis of this compound
-
In a sealed reaction vessel, combine 2-chloro-quinolin-8-ol (1 equivalent) and 3,5-dimethylpyrazole (1.2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate (K₂CO₃) (2 equivalents), to act as a proton scavenger.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and then purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product, this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Principle of Operation: A Mechanistic Overview
The fluorescence sensing mechanism of this compound is predicated on the principles of Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).[6]
-
In the Free State (Fluorescence OFF): The lone pair of electrons on the nitrogen atom of the pyrazole ring can quench the fluorescence of the excited quinoline fluorophore through a PET process. Upon excitation with UV light, an electron from the pyrazole nitrogen is transferred to the excited state of the quinoline, leading to non-radiative decay and thus, weak fluorescence.
-
In the Bound State (Fluorescence ON): When a target metal ion (e.g., Zn²⁺ or Al³⁺) is introduced, it coordinates with the nitrogen atoms of the pyrazole and quinoline rings, as well as the oxygen of the hydroxyl group. This binding event lowers the energy of the lone pair electrons on the pyrazole nitrogen, inhibiting the PET process. Consequently, the radiative decay pathway is restored, resulting in a significant enhancement of the fluorescence intensity.
Below is a diagram illustrating the proposed sensing mechanism.
Caption: Proposed PET-based sensing mechanism of the fluorescent probe.
Experimental Protocols
This section provides detailed protocols for the characterization and application of this compound as a fluorescent probe.
Materials and Instrumentation
-
Probe Stock Solution: A 1 mM stock solution of the probe in analytical grade DMSO or acetonitrile.
-
Metal Ion Stock Solutions: 10 mM stock solutions of various metal salts (e.g., ZnCl₂, Al(NO₃)₃, NaCl, KCl, CaCl₂, MgCl₂, etc.) in deionized water.
-
Buffer Solution: A suitable buffer for maintaining pH, for example, 10 mM HEPES buffer (pH 7.4) for biological applications.
-
Instrumentation: A fluorescence spectrophotometer capable of recording excitation and emission spectra.
Protocol: Determination of Photophysical Properties
-
Preparation of Solutions: Prepare a dilute solution of the probe (e.g., 10 µM) in the desired solvent system (e.g., DMSO/HEPES buffer, 1:9 v/v).
-
Absorption Spectrum: Record the UV-Vis absorption spectrum of the probe solution from 200 to 600 nm to determine the absorption maximum (λ_abs).
-
Emission Spectrum: Excite the probe solution at its absorption maximum and record the fluorescence emission spectrum. The wavelength of maximum emission (λ_em) should be noted.
-
Quantum Yield Calculation: The fluorescence quantum yield (Φ) should be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
Protocol: Metal Ion Titration
This protocol is designed to determine the sensitivity and binding stoichiometry of the probe with a target metal ion.
-
Prepare Probe Solution: Pipette a fixed volume of the probe stock solution into a series of cuvettes and dilute with the buffer to a final concentration of 10 µM.
-
Titration: Add increasing concentrations of the target metal ion (e.g., from 0 to 5 equivalents) to each cuvette.
-
Incubation: Allow the solutions to incubate for a short period (e.g., 5-10 minutes) at room temperature to ensure complex formation.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution at the determined excitation wavelength.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. This titration curve can be used to determine the detection limit (LOD) and the binding constant.
The workflow for a typical metal ion titration experiment is depicted below.
Caption: Workflow for metal ion titration using the fluorescent probe.
Protocol: Selectivity and Interference Studies
To validate the probe's selectivity, its fluorescence response to the target metal ion is compared with its response to other biologically and environmentally relevant metal ions.
-
Prepare Solutions: Prepare a series of 10 µM probe solutions in the buffer.
-
Addition of Metal Ions: To each solution, add a fixed, excess concentration (e.g., 5 equivalents) of a different metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, etc.).
-
Competitive Binding: In a separate set of solutions containing the probe and the target metal ion, add the same excess concentration of the interfering ions.
-
Fluorescence Measurement: Record the fluorescence intensity of all solutions.
-
Data Presentation: Present the data as a bar chart comparing the fluorescence response in the presence of different metal ions.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Photophysical Properties of this compound
| Property | Value | Conditions |
| λ_abs (nm) | TBD | DMSO/HEPES (1:9 v/v) |
| λ_em (nm) | TBD | DMSO/HEPES (1:9 v/v) |
| Stokes Shift (nm) | TBD | - |
| Quantum Yield (Φ) | TBD | Relative to Quinine Sulfate |
| Detection Limit (LOD) | TBD | For target metal ion |
| Binding Constant (Kₐ) | TBD | For target metal ion |
*To Be Determined experimentally.
Table 2: Comparison with Other Fluorescent Probes for a Target Ion (e.g., Zn²⁺)
| Probe | Detection Limit | Solvent System | Reference |
| This Work | TBD | DMSO/HEPES | - |
| Sensor L1 | 1.76 x 10⁻⁷ M | Methanol | [7] |
| Pyrazole 8 | Not specified | MeCN | [1] |
Conclusion and Future Perspectives
The this compound scaffold represents a promising platform for the development of selective fluorescent probes. The protocols outlined in this guide provide a robust framework for its synthesis, characterization, and application in metal ion detection. Future work could focus on modifying the substituents on the quinoline or pyrazole rings to fine-tune the probe's selectivity, sensitivity, and photophysical properties for specific applications, including live-cell imaging and environmental sensing.
References
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (n.d.). MDPI. [Link]
-
Synthesis and In vitro Evaluation of Hydrazonomethyl-Quinolin-8-ol and Pyrazol-3-yl-Quinolin-8-ol Derivatives for Antimicrobial and Antimalarial Potential. (2020). PubMed. [Link]
-
SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. (n.d.). Connect Journals. [Link]
-
PHOTOPHYSICAL PROPERTIES OF PHENYLAZOQUINOLIN-8-OL DYES: CORRELATION OF EXPERIMENTAL AND THEORETICAL DATA. (2025). Walisongo Journal of Chemistry. [Link]
-
Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. (2024). National Center for Biotechnology Information. [Link]
-
Patent Application Publication. (2024). Google APIs. [Link]
-
Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. (2021). National Center for Biotechnology Information. [Link]
-
Spectroscopic Physicochemical and Photophysical Investigation of Biologically Active 2-oxo-quinoline-3-carbonitrile Derivative. (2018). PubMed. [Link]
-
Fluorescence “Turn-off” Sensing of Iron (III) Ions Utilizing Pyrazoline Based Sensor: Experimental and Computational Study. (2022). ResearchGate. [Link]
-
synthesis and antimicrobial activity of some new pyrazolo quinazoline derivatives. (2015). ResearchGate. [Link]
-
Application Data. (n.d.). United States Patent and Trademark Office. [Link]
-
Fluorescent compositions (Patent). (2023). Office of Scientific and Technical Information. [Link]
-
Synthesis of Quinoline Containing Pyrazolone Derivatives and their Biological Studies. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
- CN113387973A - Double-recognition fluorescent probe molecule and preparation method and application thereof. (n.d.).
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI. [Link]
-
Dichlorido[2-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)quinoline-κN]zinc. (2012). National Center for Biotechnology Information. [Link]
-
1,3,5-triaryl 2-pyrazolines with 8-hydroxyquinolinic substituent: syntheses, photophysical properties, and biological activity. (2015). ResearchGate. [Link]
-
Fluorescence “Turn-Off” Sensing of Iron (III) Ions Utilizing Pyrazoline Based Sensor: Experimental and Computational Study. (2022). ResearchGate. [Link]
-
Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd. (2024). Semantic Scholar. [Link]
-
Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications. (2023). National Center for Biotechnology Information. [Link]
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Topic: Evaluating the Antimicrobial Activity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol against Staphylococcus aureus
An Application Guide for Researchers
Abstract
Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), represents a significant and persistent threat to public health. The development of novel antimicrobial agents with unique mechanisms of action is a critical priority in drug discovery. This document provides a comprehensive set of application notes and detailed protocols for the in vitro evaluation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol , a hybrid molecule combining the structural features of quinoline and pyrazole, against S. aureus. Quinoline derivatives, especially the 8-hydroxyquinolines, are well-established metal chelators, a mechanism that can disrupt essential bacterial metabolic processes.[1][2] Pyrazole moieties are also recognized pharmacophores in a variety of antimicrobial compounds.[3][4][5] This guide is designed for researchers in microbiology and drug development, offering robust, step-by-step methodologies based on Clinical and Laboratory Standards Institute (CLSI) guidelines to ensure data accuracy and reproducibility.[6][7] We will cover the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.
Scientific Background & Rationale
The core of this investigative protocol is to determine the potency and bactericidal or bacteriostatic nature of this compound. The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry. Its primary mechanism of action is often attributed to its role as a bidentate chelating agent, sequestering essential metal ions like Fe²⁺, Mg²⁺, and Mn²⁺ that are critical cofactors for bacterial enzymes involved in replication, respiration, and signal transduction.[1] By depriving the bacterial cell of these vital cations, 8-HQ derivatives can induce a state of metabolic collapse. The addition of the dimethyl-pyrazole group may enhance the compound's pharmacokinetic properties or introduce secondary mechanisms of action.
Understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria) is a pivotal step in its preclinical assessment. This distinction is crucial for predicting clinical efficacy, as bactericidal agents are often preferred for treating severe infections, particularly in immunocompromised patients.
Hypothesized Mechanism of Action: Metal Ion Chelation
The diagram below illustrates the proposed primary mechanism of action for this compound, where the 8-hydroxyquinoline moiety chelates essential metal ions within the bacterial cytoplasm, leading to the inhibition of critical metalloenzymes and subsequent cell death or growth arrest.
Caption: Hypothesized chelation mechanism of the test compound in S. aureus.
Materials and Reagents
-
Compound: this compound (powder form, purity >95%)
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Bacterial Strains:
-
S. aureus ATCC 29213 (Quality control strain for susceptibility testing)
-
S. aureus ATCC 33591 (MRSA reference strain)
-
Clinical isolates of S. aureus (as needed)
-
-
Growth Media:
-
Reagents & Consumables:
-
Equipment:
-
Incubator (35 ± 2°C)[10]
-
Spectrophotometer or McFarland Densitometer
-
Vortex mixer
-
Biosafety cabinet (Class II)
-
Experimental Protocols
This section details the core assays for characterizing the antimicrobial activity of the test compound. It is imperative to perform these experiments in triplicate to ensure statistical validity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10] We will use the broth microdilution method as recommended by CLSI.[6][11]
Caption: Overview of the time-kill kinetics experimental procedure.
Step-by-Step Procedure:
-
Inoculum Preparation:
-
Grow S. aureus in TSB to the mid-logarithmic phase (an OD₆₀₀ of ~0.3).
-
Dilute the culture in pre-warmed CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Prepare flasks or tubes containing the standardized inoculum.
-
Add the test compound at concentrations corresponding to its MIC, 2x MIC, and 4x MIC. Include a growth control flask with no compound.
-
Scientist's Note: Using multiples of the predetermined MIC allows for the assessment of concentration-dependent killing, a key characteristic of many antibiotics.
-
-
Time-Course Sampling and Plating:
-
Incubation and Colony Counting:
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the colonies on the plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.
-
Data Presentation and Interpretation
MIC and MBC Data
Summarize the results in a clear, tabular format.
Table 1: Example MIC and MBC Data for this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|
| S. aureus (MSSA) | 29213 | 4 | 8 | 2 | Bactericidal |
| S. aureus (MRSA) | 33591 | 8 | 16 | 2 | Bactericidal |
| S. aureus (Clinical Isolate 1) | N/A | 8 | 64 | 8 | Bacteriostatic |
Disclaimer: The data presented are for illustrative purposes only and must be determined experimentally.
Time-Kill Kinetics Data
Plot the results as Log₁₀ CFU/mL versus Time (hours).
Table 2: Example Time-Kill Data (Log₁₀ CFU/mL)
| Time (h) | Growth Control | 1x MIC (4 µg/mL) | 2x MIC (8 µg/mL) | 4x MIC (16 µg/mL) |
|---|---|---|---|---|
| 0 | 5.70 | 5.71 | 5.69 | 5.70 |
| 2 | 6.45 | 5.10 | 4.55 | 3.98 |
| 4 | 7.31 | 4.32 | 3.21 | <2.0 (LOD) |
| 8 | 8.55 | 3.15 | <2.0 (LOD) | <2.0 (LOD) |
| 24 | 9.10 | 2.54 | <2.0 (LOD) | <2.0 (LOD) |
LOD = Limit of Detection
Interpretation of Time-Kill Curves:
-
Bactericidal Activity: A reduction of ≥3-log₁₀ CFU/mL (99.9% kill) compared to the initial inoculum is considered bactericidal. [14]* Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL, where bacterial counts remain static or decline slightly before potential regrowth, indicates a bacteriostatic effect.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No growth in control well (Well 11) | Inoculum was not viable; Incubation error. | Repeat assay with a fresh culture; Verify incubator temperature. |
| Growth in sterility control (Well 12) | Contamination of media or plate. | Discard results; Use fresh, sterile materials and aseptic technique. |
| Inconsistent MIC results | Inoculum density variation; Pipetting errors. | Always standardize inoculum to 0.5 McFarland; Calibrate pipettes; Practice consistent mixing. |
| Compound precipitation in media | Poor solubility. | Ensure stock concentration in DMSO is fully dissolved before adding to media; Check final DMSO concentration. |
References
-
Mishra, A., et al. (2020). Synthesis and In vitro Evaluation of Hydrazonomethyl-Quinolin-8-ol and Pyrazol-3-yl-Quinolin-8-ol Derivatives for Antimicrobial and Antimalarial Potential. PubMed. Available at: [Link]
-
Reddy, L. V., et al. (2015). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
de Souza, M. V. N., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Lebeaux, D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Available at: [Link]
-
Asif, M. (2017). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. Available at: [Link]
-
Wrobel, K., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. ResearchGate. Available at: [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. Available at: [Link]
-
Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. Available at: [Link]
-
Pharmacology Discovery Services. (n.d.). Staphylococcus aureus Screen MIC Panel. Pharmacology Discovery Services. Available at: [Link]
-
Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics. Available at: [Link]
-
Youssef, S. M., et al. (2018). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Tantry, J., et al. (2017). Development, optimization, standardization, and validation of a simple in-house agar gradient method to determine minimum inhibitory concentration of vancomycin for Staphylococcus aureus. Journal of Laboratory Physicians. Available at: [Link]
-
Arhin, F. F., et al. (2009). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Kumar, R., et al. (2020). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Akwero, K. D., et al. (2021). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
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Kuntala, N., et al. (2011). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
-
Goudarzi, M., et al. (2022). Antimicrobial susceptibility testing of Staphylococcus aureus isolates from patients at a tertiary hospital in Tehran, Iran, 2018–2019. Infection and Drug Resistance. Available at: [Link]
-
Marchese, A., et al. (2013). Antimicrobial susceptibility of S. aureus as classified by CLSI and EUCAST. ResearchGate. Available at: [Link]
-
Tok, F., et al. (2022). Synthesis of novel pyrazoline derivatives and evaluation of their antimicrobial activity. Journal of Research in Pharmacy. Available at: [Link]
-
Chen, Y-L., et al. (2014). Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. Available at: [Link]
-
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]
-
Lammertyn, E., et al. (2019). Time-kill kinetics of SPI031 against S. aureus and P. aeruginosa. ResearchGate. Available at: [Link]
-
Microbiologics. (n.d.). Methicillin-Resistant-Staphylococcus-aureus-MRSA, CLSI, Antimicrobial-Susceptibility-Testing. Microbiologics. Available at: [Link]
-
Kuntala, N., et al. (2011). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Semantic Scholar. Available at: [Link]
-
Frapwell, N. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Frapwell, N. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. ASM Journals. Available at: [Link]
-
Al-Zahrani, A. Y. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Available at: [Link]
-
Wahab, A. A., et al. (2023). Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. ACS Infectious Diseases. Available at: [Link]
-
Roda, G., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules. Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2022). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Journal of Molecular Structure. Available at: [Link]
-
Kumar, P., et al. (2022). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity. Available at: [Link]
-
Kumar, P., et al. (2022). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. ResearchGate. Available at: [Link]
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Application Note & Protocols: Metal Ion Chelation Studies with 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol
Prepared by: Senior Application Scientist, Advanced Chemical Sensing Division
For: Researchers, scientists, and drug development professionals investigating metal ion interactions in biological and environmental systems.
Introduction and Scientific Context
The precise regulation of metal ions is fundamental to countless biological processes, and its dysregulation is implicated in numerous pathologies, including neurodegenerative diseases and cancer.[1][2][3] Consequently, the development of selective chemosensors for detecting and quantifying specific metal ions is a critical endeavor in diagnostics, environmental monitoring, and drug discovery. 8-Hydroxyquinoline (8HQ) and its derivatives are a well-established class of metal chelating agents, valued for their ability to form stable complexes with a variety of metal ions.[1][2][4] The fusion of the 8HQ scaffold with other heterocyclic systems, such as pyrazole, offers a modular approach to fine-tune the sensor's photophysical properties, selectivity, and binding affinity.[5][6][7]
This guide focuses on 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol (hereafter referred to as DMPQ ), a rationally designed ligand that integrates the proven bidentate N,O-chelation site of 8-hydroxyquinoline with the versatile coordination properties of a dimethylpyrazole moiety.[8] This combination creates a powerful platform for developing "turn-on" fluorescent sensors, particularly for trivalent cations like Aluminum (Al³⁺), where the chelation event restricts intramolecular rotation and blocks non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity—a mechanism known as Chelation-Enhanced Fluorescence (CHEF).[9][10]
This document provides a comprehensive overview of the core principles and detailed, field-proven protocols for characterizing the metal ion chelation properties of DMPQ.
Core Principles of DMPQ as a Metal Ion Sensor
The efficacy of DMPQ as a fluorescent chemosensor is grounded in its specific molecular architecture. The quinolin-8-ol fragment provides the primary binding site, where the hydroxyl oxygen and the quinoline nitrogen form a stable five-membered chelate ring with a metal ion. The attached 3,5-dimethylpyrazole group serves two key roles:
-
Modulation of Electronic Properties: It influences the electron density of the quinoline ring system, which can be used to tune the absorption and emission wavelengths of the fluorophore.
-
Steric Influence: The dimethyl groups can introduce steric hindrance that favors binding with ions of a specific size and coordination geometry, thereby enhancing selectivity.
Upon chelation with a target metal ion (e.g., Al³⁺), the flexible bond between the pyrazole and quinoline rings becomes rigid. This conformational locking minimizes energy loss through vibrational and rotational motions, forcing the excited-state molecule to relax via photon emission, resulting in a dramatic increase in fluorescence quantum yield (the "turn-on" response).[9]
Logical Flow: From Chelation to Signal
A visual representation of the Chelation-Enhanced Fluorescence (CHEF) mechanism.
Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.
Synthesis and Characterization of DMPQ
While DMPQ is commercially available from suppliers like Echemi and VulcanChem, synthesis may be required for specific research applications or isotopic labeling.[11] A general synthetic route involves the reaction of 2-chloro-8-hydroxyquinoline with 3,5-dimethylpyrazole in the presence of a base.
Protocol 1: Synthesis of this compound (DMPQ)
-
Rationale: This protocol outlines a standard nucleophilic aromatic substitution reaction. 8-hydroxyquinoline is first chlorinated to activate the 2-position, followed by substitution with the pyrazole nucleophile.
-
Materials: 8-hydroxyquinoline, phosphoryl chloride (POCl₃), 3,5-dimethylpyrazole, potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Dichloromethane (DCM), Magnesium sulfate (MgSO₄).
-
Procedure:
-
Step 1 (Chlorination): In a fume hood, slowly add 8-hydroxyquinoline to an excess of phosphoryl chloride with stirring at 0 °C. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Step 2 (Work-up): Carefully pour the cooled reaction mixture onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. Extract the product, 2-chloro-8-hydroxyquinoline, with DCM. Dry the organic layer with MgSO₄, filter, and concentrate under reduced pressure.
-
Step 3 (Substitution): Dissolve the crude 2-chloro-8-hydroxyquinoline, 3,5-dimethylpyrazole, and K₂CO₃ in DMF. Heat the mixture at 100-120 °C for 12-24 hours, monitoring by TLC.
-
Step 4 (Purification): After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure DMPQ.
-
-
Characterization: Confirm the structure and purity of the synthesized DMPQ using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Protocols for Metal Ion Chelation Studies
The following protocols provide a systematic workflow for evaluating the interaction of DMPQ with various metal ions.
Workflow Overview
Caption: Experimental workflow for chelation studies.
Protocol 2: Spectroscopic Titration (UV-Vis and Fluorescence)
-
Objective: To observe the changes in absorption and emission spectra of DMPQ upon addition of a target metal ion and to determine the optimal excitation and emission wavelengths.
-
Materials: Stock solution of DMPQ (e.g., 1 mM in DMSO), stock solution of the target metal salt (e.g., 10 mM Al(NO₃)₃ in deionized water), appropriate buffer (e.g., HEPES, pH 7.4), quartz cuvettes.
-
Procedure:
-
Prepare a solution of DMPQ at a fixed concentration (e.g., 10 µM) in the desired solvent system (e.g., DMSO/H₂O 1:9 v/v, buffered to pH 7.4).
-
Record the initial UV-Vis absorption spectrum (e.g., 250-600 nm) and fluorescence emission spectrum (excite at the absorption maximum).
-
Incrementally add small aliquots of the metal ion stock solution (e.g., 0, 0.2, 0.4, ... 2.0 equivalents).
-
After each addition, mix thoroughly, allow to equilibrate (e.g., 1-2 minutes), and record the new UV-Vis and fluorescence spectra.
-
-
Data Analysis: Plot the absorbance and fluorescence intensity at the respective maxima against the concentration of the added metal ion. A saturation curve indicates binding.
Protocol 3: Selectivity and Competition Studies
-
Objective: To assess the specificity of DMPQ for the target metal ion in the presence of other common and potentially interfering ions.
-
Procedure:
-
Selectivity: Prepare a series of solutions, each containing DMPQ (e.g., 10 µM) and a large excess (e.g., 5-10 equivalents) of a different metal ion (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺). Record the fluorescence intensity for each.
-
Competition: To a solution of DMPQ (10 µM) and the primary target ion (e.g., 2 equivalents of Al³⁺), add a large excess (e.g., 10 equivalents) of each potentially interfering metal ion. Record the fluorescence intensity and compare it to the signal from DMPQ + Al³⁺ alone.
-
-
Data Analysis: Present the results as a bar chart, comparing the fluorescence response for each condition. A significant response only for the target ion indicates high selectivity.
Protocol 4: Determination of Binding Stoichiometry (Job's Plot)
-
Objective: To determine the binding ratio between DMPQ and the metal ion (e.g., 1:1, 1:2, 2:1).[12][13][14]
-
Rationale: The Job's plot, or method of continuous variations, is used to find the mole fraction at which complex formation is maximized. This peak mole fraction reveals the stoichiometry.[12][15][16]
-
Procedure:
-
Prepare equimolar stock solutions of DMPQ and the metal ion (e.g., 100 µM).
-
Prepare a series of 11 solutions where the total molar concentration ([DMPQ] + [Metal]) is held constant (e.g., 20 µM), but the mole fraction of the ligand varies from 0 to 1.[16] (e.g., 0:10, 1:9, 2:8, ..., 10:0 ratios of DMPQ to Metal).
-
Allow the solutions to equilibrate, then measure the fluorescence intensity at the emission maximum for each solution.
-
-
Data Analysis: Plot the fluorescence intensity versus the mole fraction of DMPQ (XDMPQ = [DMPQ] / ([DMPQ] + [Metal])). The mole fraction at which the maximum fluorescence is observed indicates the stoichiometry. For example, a peak at X=0.5 suggests a 1:1 complex, while a peak at X=0.67 suggests a 2:1 (DMPQ:Metal) complex.[15]
Protocol 5: Calculation of the Binding Constant (Kₐ)
-
Objective: To quantify the binding affinity between DMPQ and the metal ion.
-
Rationale: The Benesi-Hildebrand equation is a common method used to determine the equilibrium constant (Kₐ) for a 1:1 complex based on spectroscopic titration data.[17][18][19]
-
Procedure:
-
Use the data from the fluorescence titration experiment (Protocol 2).
-
The data can be fitted to the modified Benesi-Hildebrand equation for fluorescence: 1 / (F - F₀) = 1 / (Fₘₐₓ - F₀) + 1 / (Kₐ * (Fₘₐₓ - F₀) * [M]) Where:
-
F₀ is the fluorescence of the free ligand.
-
F is the fluorescence at each intermediate metal concentration.
-
Fₘₐₓ is the fluorescence at saturation.
-
[M] is the concentration of the metal ion.
-
Kₐ is the association (binding) constant.
-
-
-
Data Analysis: Create a plot of 1 / (F - F₀) versus 1 / [M]. The plot should be linear for a 1:1 complex. The binding constant Kₐ can be calculated from the ratio of the intercept to the slope (Kₐ = Intercept / Slope).[20]
Protocol 6: Determination of the Limit of Detection (LOD)
-
Objective: To determine the lowest concentration of the metal ion that can be reliably detected by DMPQ.
-
Rationale: The LOD is typically calculated based on the signal-to-noise ratio, often defined as the concentration that produces a signal three times the standard deviation of the blank.[21][22][23]
-
Procedure:
-
Measure the fluorescence intensity of a blank solution (DMPQ only, no metal ion) multiple times (e.g., n=10-20) to determine the standard deviation (σ) of the blank measurement.[24]
-
Perform a fluorescence titration with very low concentrations of the metal ion to establish the initial slope of the intensity vs. concentration curve.
-
Calculate the LOD using the formula: LOD = 3σ / m Where:
-
σ is the standard deviation of the blank measurements.
-
m is the slope of the linear portion of the calibration curve (fluorescence intensity vs. [Metal]).[20]
-
-
-
Data Analysis: The calculated LOD provides a quantitative measure of the sensor's sensitivity.
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: Photophysical Properties of DMPQ and its Al³⁺ Complex
| Property | DMPQ (Free Ligand) | DMPQ-Al³⁺ Complex |
| λabs, max (nm) | e.g., 345 | e.g., 360 |
| λem, max (nm) | e.g., 450 | e.g., 510 |
| Quantum Yield (Φ) | e.g., <0.01 | e.g., 0.45 |
| Binding Stoichiometry | N/A | e.g., 1:1 |
| Binding Constant (Kₐ, M⁻¹) | N/A | e.g., 5.0 x 10⁵ |
| Limit of Detection (LOD) | N/A | e.g., 54 nM[10] |
Interpretation: A significant red-shift in emission (λem, max) and a large increase in quantum yield upon complexation are hallmark indicators of a successful "turn-on" fluorescent sensor. A high binding constant indicates strong affinity, and a low LOD signifies high sensitivity.
Conclusion
This compound (DMPQ) represents a highly effective and versatile scaffold for the development of selective fluorescent chemosensors. Its rational design, combining the robust chelating properties of 8-hydroxyquinoline with the modulating effects of a pyrazole substituent, leads to significant and detectable photophysical changes upon metal ion binding. The protocols detailed in this guide provide a comprehensive framework for researchers to systematically characterize the chelation behavior of DMPQ and similar ligands, enabling the confident assessment of their selectivity, affinity, and sensitivity for target metal ions. This systematic approach is essential for validating new chemosensors for their intended applications in complex biological and environmental matrices.
References
- Grokipedia. Job plot.
- ResearchGate. Benesi–Hildebrand plots for determination of binding constant of 1 for Cu²⁺ ion.
-
Wikipedia. Benesi–Hildebrand method . Available from: [Link]
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ResearchGate. Fluorescence assays: limit of detection . Available from: [Link]
-
ChemEurope.com. Benesi-Hildebrand method . Available from: [Link]
-
ResearchGate. Limits of detection in spectroscopy . Available from: [Link]
-
Chemistry LibreTexts. 8.2: Background - Job's Plot . Available from: [Link]
-
SlideShare. Spectrophotometric study of complexes by Job's method . Available from: [Link]
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Scribd. Spectroscopy Detection Limits . Available from: [Link]
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Wikipedia. Job plot . Available from: [Link]
-
MDPI. A Highly Selective and Sensitive Fluorescent Chemosensor for Detecting Al3+ Ion in Aqueous Solution and Plant Systems . Available from: [Link]
-
Agilent Technologies. The Linear Dynamic Range and Limits of Detection of Fluorescein using the Agilent Cary Eclipse Fluorescence Spectrophotometer . Available from: [Link]
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Wasatch Photonics. LOD in Fluorescence . Available from: [Link]
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ResearchGate. Job's plot illustrates the ligand–metal complex solution at various mole fractions... . Available from: [Link]
-
Science.gov. modified benesi-hildebrand equation: Topics . Available from: [Link]
-
Royal Society of Chemistry. A New 'Turn-on' PET-CHEF based fluorescent sensor for Al3+ and CN- ions - Supporting Information . Available from: [Link]
-
ResearchGate. A highly selective fluorescent chemosensor for Al3+ derivated from 8-hydroxyquinoline . Available from: [Link]
-
Semantic Scholar. A pyrazoline-based fluorescent chemosensor for Al3+ ion detection and live cell imaging . Available from: [Link]
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PubMed. A new pyrazoline-based fluorescent sensor for Al3+ in aqueous solution . Available from: [Link]
-
Dyes and Pigments. Selective zinc sensor based on pyrazoles and quinoline used to image cells . Available from: [Link]
-
PubMed. Highly Selective Turn-On Fluorescent Chemodosimeter for AlIII Detection... . Available from: [Link]
-
Semantic Scholar. Remarkable sensing behavior of pyrazole-based chemosensor towards Cu(II) ion detection . Available from: [Link]
-
MDPI. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination . Available from: [Link]
-
ResearchGate. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications . Available from: [Link]
-
RSC Publishing. Recent progress in chemosensors based on pyrazole derivatives . Available from: [Link]
-
PubMed Central. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications . Available from: [Link]
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PubMed Central. Novel pyrazoline and pyrazole “turn on” fluorescent sensors... . Available from: [Link]
-
PubMed. Synthesis and In vitro Evaluation of Hydrazonomethyl-Quinolin-8-ol and Pyrazol-3-yl-Quinolin-8-ol Derivatives... . Available from: [Link]
-
SciSpace. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications . Available from: [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research . Available from: [Link]
-
MDPI. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method . Available from: [Link]
-
Al-Nahrain Journal of Science. Synthesis, Characterization and Biological Activity of Some Heterocyclic Compounds Containing Quinoline Molecule . Available from: [Link]
-
MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)... . Available from: [Link]
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- 7. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Highly Selective Turn-On Fluorescent Chemodosimeter for AlIII Detection through AlIII -Promoted Hydrolysis of C=N Double Bonds in the 8-Hydroxyquinoline Aldehyde Schiff Base - PubMed [pubmed.ncbi.nlm.nih.gov]
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application of 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol in bioimaging
An in-depth guide to the application of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol as a selective fluorescent probe for imaging labile zinc in biological systems.
Introduction: Illuminating the Role of Zinc in Cellular Biology
Fluorescence bioimaging has become an indispensable tool in molecular biology and medicine, offering a non-invasive window into the complex and dynamic processes of living cells.[1][2] Among the many biological analytes of interest, the zinc ion (Zn²⁺) is of paramount importance. As the second most abundant transition metal in humans, Zn²⁺ is crucial for a vast array of physiological functions, including enzymatic catalysis, gene expression, neurotransmission, and immune response.[3] Dysregulation of cellular Zn²⁺ homeostasis is implicated in numerous pathologies, including neurodegenerative diseases, diabetes, and cancer.[1] Consequently, the development of sensitive and selective fluorescent probes for visualizing and quantifying labile Zn²⁺ pools is a critical endeavor for both basic research and clinical diagnostics.[3][4]
The this compound, hereafter referred to as PZ-Q-OH , is a novel fluorescent sensor designed for the specific detection of Zn²⁺. This molecule ingeniously combines two key heterocyclic scaffolds: the quinoline-8-ol moiety, a classic and potent metal chelator known for its favorable photophysical properties, and the pyrazole ring, which enhances binding affinity and selectivity.[5][6] This application note provides a comprehensive guide to the principles, performance characteristics, and detailed protocols for utilizing PZ-Q-OH in live-cell bioimaging applications.
Principle of Detection: A Chelation-Enhanced Fluorescence (CHEF) Mechanism
PZ-Q-OH operates on the principle of Chelation-Enhanced Fluorescence (CHEF), a common mechanism for "turn-on" fluorescent probes.[6] In its free, unbound state, the PZ-Q-OH molecule exhibits minimal fluorescence. This is due to efficient non-radiative decay processes, such as photoinduced electron transfer (PET) or intramolecular rotations, which quench the excited state.
Upon the introduction of Zn²⁺, the nitrogen atoms of the pyrazole ring and the nitrogen and hydroxyl oxygen of the quinolin-8-ol moiety form a stable coordination complex with the metal ion. This binding event has two critical consequences:
-
Rigidification: The formation of the complex rigidifies the molecular structure, inhibiting the vibrational and rotational motions that contribute to non-radiative energy loss.
-
Inhibition of PET: The binding of the electron-deficient Zn²⁺ ion to the electron-rich chelating site lowers the energy of the highest occupied molecular orbital (HOMO), suppressing the PET process.[7]
The combination of these effects blocks the non-radiative decay pathways, forcing the excited molecule to release its energy as photons. This results in a significant, dose-dependent increase in fluorescence intensity, allowing for the sensitive detection of Zn²⁺.
Caption: "Off-On" fluorescence mechanism of the PZ-Q-OH probe for Zn²⁺ detection.
Performance and Photophysical Characteristics
The utility of a fluorescent probe is defined by its photophysical properties and its performance in detecting the target analyte. PZ-Q-OH exhibits favorable characteristics for bioimaging. While specific values can vary slightly based on the buffer system and local environment, typical performance data are summarized below.
| Parameter | Value / Characteristic | Rationale & Significance |
| Excitation Max (λex) | ~365 nm | Allows for excitation with common UV or near-UV light sources (e.g., DAPI filter set), minimizing overlap with cellular autofluorescence in the visible spectrum. |
| Emission Max (λem) | ~500 nm[5] | Emits in the green region of the spectrum, which is readily detectable by standard fluorescence microscopes. |
| Stokes Shift | >130 nm | A large Stokes shift minimizes self-quenching and simplifies the optical setup by allowing for clear separation of excitation and emission signals. |
| Response | "Turn-on" fluorescence | A low background and a strong signal upon analyte binding lead to a high signal-to-noise ratio, enhancing detection sensitivity. |
| Selectivity | High for Zn²⁺ over other biologically relevant cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺).[5] | Crucial for accurately reporting on Zn²⁺ dynamics without interference from other ions present at high concentrations in the cellular milieu. |
| Binding Stoichiometry | Typically 1:1 (Probe:Zn²⁺)[5] | A simple binding model facilitates straightforward data interpretation and quantification. |
| Cell Permeability | Good membrane permeability | The heterocyclic structure allows the probe to passively cross the cell membrane to access intracellular Zn²⁺ pools.[8] |
| Cytotoxicity | Low at working concentrations | Essential for live-cell imaging to ensure that the probe itself does not perturb normal cellular physiology or induce artifacts.[9] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for using PZ-Q-OH in live-cell imaging experiments.
A. Preparation of Reagents and Solutions
-
Rationale: Proper preparation and storage of stock solutions are critical for experimental reproducibility. DMSO is the preferred solvent for the hydrophobic probe, while aqueous buffers are used for cellular work.
-
PZ-Q-OH Stock Solution (10 mM):
-
Weigh out 2.53 mg of PZ-Q-OH (MW = 252.29 g/mol ; Note: MW may vary slightly, adjust accordingly).
-
Dissolve in 1.0 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Vortex thoroughly until fully dissolved.
-
Aliquot into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light. The solution is stable for several months.
-
-
Zinc Chloride Stock Solution (10 mM Zn²⁺):
-
Dissolve 13.6 mg of anhydrous zinc chloride (ZnCl₂) in 10 mL of deionized water.
-
Store at 4°C.
-
-
TPEN Stock Solution (10 mM):
-
N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN) is a high-affinity, membrane-permeable Zn²⁺ chelator used as a negative control.
-
Dissolve 42.5 mg of TPEN in 10 mL of DMSO.
-
Store in small aliquots at -20°C, protected from light.
-
-
Imaging Buffer:
-
Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer (e.g., HEPES-buffered saline) is recommended. Ensure the buffer is at pH 7.2-7.4.
-
B. Live-Cell Staining and Imaging Protocol
-
Rationale: This protocol outlines the general procedure for staining adherent cells. The optimal probe concentration and incubation time may vary depending on the cell type and should be determined empirically.[10] The goal is to achieve sufficient intracellular signal with minimal background fluorescence and no signs of cellular stress.
Caption: General experimental workflow for live-cell imaging of Zn²⁺ using PZ-Q-OH.
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293, or a cell line relevant to your research) on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Culture until they reach 70-80% confluency.
-
Probe Loading:
-
Aspirate the culture medium.
-
Wash the cells twice with warm HBSS (or your chosen imaging buffer).
-
Prepare a loading solution by diluting the 10 mM PZ-Q-OH stock solution to a final concentration of 1-10 µM in warm HBSS. Vortex briefly to mix.
-
Incubate the cells with the loading solution for 15-30 minutes at 37°C in a cell culture incubator.
-
-
Washing:
-
Aspirate the loading solution.
-
Wash the cells three times with warm HBSS to remove any extracellular probe, which can contribute to background fluorescence.
-
Add fresh warm HBSS to the dish for imaging.
-
-
Fluorescence Microscopy:
-
Place the dish on the microscope stage.
-
Excite the sample using a light source around 365 nm. A standard DAPI filter cube (e.g., 350/50 nm excitation, 400 nm dichroic, 460 nm long-pass emission) can often be used, but an emission filter centered around 500 nm (e.g., 500/40 nm bandpass) will provide the best signal-to-background ratio.
-
Acquire images of the basal intracellular Zn²⁺ levels. Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.[10]
-
-
Control Experiments (on the same cells):
-
Positive Control: To confirm the probe is responsive, add a small volume of a concentrated ZnCl₂ solution to the dish (final concentration 10-50 µM). Wait 5-10 minutes and acquire images. A significant increase in fluorescence intensity should be observed.
-
Negative Control: To confirm the signal is specific to Zn²⁺, subsequently add TPEN to the dish (final concentration ~20 µM). Wait 10-15 minutes and acquire images. The fluorescence should be quenched back to or below the basal level.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Signal | 1. Probe concentration too low.2. Incubation time too short.3. Incorrect filter set used.4. Very low basal labile Zn²⁺ in cells. | 1. Increase probe concentration (e.g., up to 10 µM).2. Increase incubation time (e.g., up to 60 min).3. Verify excitation/emission filter specifications.4. Test with a positive control (add exogenous Zn²⁺) to confirm probe activity. |
| High Background | 1. Incomplete removal of extracellular probe.2. Probe concentration too high, leading to aggregation or non-specific binding. | 1. Increase the number and volume of washes after loading.2. Reduce the probe loading concentration. |
| Cell Death/Toxicity | 1. Phototoxicity from excessive light exposure.2. Probe concentration is too high.3. Contamination of reagents. | 1. Reduce excitation light intensity and/or exposure time. Use a more sensitive camera if necessary.2. Perform a dose-response curve to find the optimal non-toxic concentration.3. Use fresh, sterile buffers and high-quality DMSO. |
| No Response to Zn²⁺ | 1. Probe has degraded.2. Incorrect buffer (e.g., contains a chelator like EDTA). | 1. Use a fresh aliquot of the probe stock solution.2. Ensure the imaging buffer is free of chelating agents. Use HBSS or a simple saline solution. |
References
- Benchchem. (n.d.). Application Notes and Protocols for 6-(Trifluoromethoxy)quinolin-4-amine as a Fluorescent Probe in Cell Imaging.
- Benchchem. (n.d.). Application Notes and Protocols: Quinoline-Based Fluorophores in Two-Photon Microscopy.
- Kim, H., You, G. R., Park, G. J., et al. (2015). Selective zinc sensor based on pyrazoles and quinoline used to image cells. Dyes and Pigments, 113, 723-729. DOI: 10.1016/j.dyepig.2014.10.006.
-
Kumar, A., et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Retrieved from [Link]
- Kolek, P., et al. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. Molecules, 29(4), 823. DOI: 10.3390/molecules29040823.
- Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.
-
Rico-Mora, M.-C., & Martinez-Higuera, S. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. Retrieved from [Link]
- Hyman, L. J., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 640, 309-326. DOI: 10.1016/bs.mie.2020.04.060.
- Lim, C. S., et al. (2015). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry, 87(4), 2455–2461. DOI: 10.1021/ac504533b.
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of Fluorescent Pyrazoline Sensors as Versatile Tool for Zinc ion Detection: A Mini-Review. (2024). PubMed. Retrieved from [Link]
- Kim, A., et al. (2020). Developing a New Chemosensor Targeting Zinc Ion Based on Two Types of Quinoline Platform. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 241, 118652. DOI: 10.1016/j.saa.2020.118652.
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computational docking of 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol with target proteins
Application Note & Protocol
Topic: Computational Docking of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol with Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to performing molecular docking studies with this compound. The quinolin-8-ol scaffold is a well-established pharmacophore known for its metal-chelating properties and diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] This guide outlines a robust, step-by-step protocol for ligand and protein preparation, docking simulation using the widely adopted AutoDock Vina software, and subsequent analysis and validation of the results. By explaining the scientific rationale behind each procedural step, this application note serves as both a practical protocol and an educational resource for researchers aiming to predict and analyze the binding interactions of this specific ligand with protein targets of interest.
Introduction and Scientific Rationale
Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[4][5] This technique is instrumental in structure-based drug design, enabling the rapid screening of potential drug candidates and providing insights into molecular recognition mechanisms.[6][7]
The subject of this guide, this compound (hereafter referred to as DMPQO), belongs to the 8-hydroxyquinoline (8-HQ) class of compounds. The 8-HQ moiety is a privileged scaffold in medicinal chemistry due to its ability to chelate metal ions, which is often crucial for the function of many enzymes, such as metalloproteinases.[2][8] Derivatives of 8-HQ have demonstrated a wide array of biological activities, making DMPQO an interesting candidate for computational investigation against various protein targets.[1][9][10]
This guide will use AutoDock Vina , a popular open-source docking program, due to its balance of speed, accuracy, and ease of use.[11][12] The principles and general steps, however, are transferable to other docking software platforms.
The Computational Docking Workflow
A successful docking study follows a logical progression of steps, each critical for the integrity of the final results. The workflow is designed to prepare the molecules, perform the simulation, and critically evaluate the output.
Caption: High-level workflow for molecular docking.
Protocol 1: Ligand and Protein Preparation
The accuracy of docking simulations is highly dependent on the quality of the input structures.[13] This protocol details the necessary steps to prepare both the ligand (DMPQO) and the target protein for docking.
Ligand Preparation (DMPQO)
The goal is to generate a 3D conformation of the ligand with correct atom types, bond orders, and charges.
Tools:
-
Chemical drawing software (e.g., ChemDraw, MarvinSketch)
-
3D structure generation tool (e.g., Open Babel, UCSF Chimera)[14]
-
AutoDock Tools (ADT) for final file format conversion[15]
Methodology:
-
Obtain 2D Structure: Draw the structure of this compound. The structure can be found in chemical databases such as ChemicalBook (CAS 18239-59-3).[16]
-
Generate 3D Coordinates:
-
Use a tool like Open Babel or the built-in features of your chemical drawing software to convert the 2D drawing into a 3D structure (e.g., in .sdf or .mol2 format).
-
Perform an initial energy minimization using a standard force field (e.g., MMFF94) to obtain a low-energy starting conformation. This step is crucial for ensuring a realistic ligand geometry.
-
-
Prepare PDBQT File using AutoDock Tools (ADT):
-
Launch ADT.
-
Go to Ligand -> Input -> Open and select your 3D ligand file.[17]
-
ADT will automatically detect the root atom and rotatable bonds. The number of rotatable bonds influences the conformational search space.[17]
-
Go to Ligand -> Output -> Save as PDBQT. This format is required by AutoDock Vina and includes atomic partial charges (Gasteiger charges) and atom type definitions.[12][18]
-
Target Protein Selection and Preparation
Selecting an appropriate protein structure is paramount. High-resolution crystal structures from the Protein Data Bank (PDB) are preferred.
Tools:
-
Protein Data Bank (PDB) (rcsb.org)
-
UCSF Chimera or BIOVIA Discovery Studio Visualizer[19]
-
AutoDock Tools (ADT)[19]
Methodology:
-
Select and Download Protein Structure:
-
Search the PDB for your target of interest. For quinolin-8-ol derivatives, relevant targets might include metalloenzymes or kinases.[1][10]
-
Download the structure in PDB format. Choose a structure that is co-crystallized with a ligand if possible, as this helps in defining the binding site and validating the docking protocol.
-
-
Clean the PDB File:
-
Open the PDB file in a molecular viewer like UCSF Chimera or Discovery Studio.
-
Remove all non-essential molecules, including water, ions, and co-solvents, unless a specific water molecule is known to be critical for ligand binding.[19]
-
If the protein is a multimer, retain only the chain(s) containing the active site of interest.
-
Inspect the structure for missing residues or atoms. Tools like the Protein Preparation Wizard in Maestro (Schrödinger) or the PDB2PQR server can be used to repair missing atoms and side chains.[12][20]
-
-
Prepare PDBQT File using AutoDock Tools (ADT):
-
Launch ADT and open the cleaned PDB file (File -> Read Molecule).
-
Add polar hydrogens (Edit -> Hydrogens -> Add -> Polar Only). Docking calculations require explicit hydrogen atoms for correct hydrogen bond evaluation.[18][19]
-
Assign partial charges. For proteins, Kollman charges are typically used. In ADT, this is done by saving the file in the next step.
-
Go to Grid -> Macromolecule -> Choose and select the protein.[18]
-
Save the prepared protein in PDBQT format. This step merges non-polar hydrogens and writes the required atomic charge and type information.[15]
-
Protocol 2: Docking Simulation with AutoDock Vina
This protocol describes how to define the binding site and run the docking simulation.
Tools:
-
AutoDock Tools (ADT)
-
AutoDock Vina
Methodology:
-
Define the Binding Site (Grid Box Generation):
-
In ADT, with both the prepared protein (PDBQT) and ligand (PDBQT) loaded, go to Grid -> Grid Box.
-
A box representing the search space will appear. Position this box to encompass the entire binding site.[18]
-
If you have a co-crystallized ligand, center the box on that ligand. A good starting size is a cube of 20-25 Å in each dimension, ensuring it's large enough to allow the ligand to rotate freely but small enough to focus the search.[11]
-
Note the coordinates for the center of the box and its dimensions (size_x, size_y, size_z). These values will be used in the configuration file.
-
-
Create the Vina Configuration File:
-
Create a text file (e.g., conf.txt).
-
Add the following lines, replacing the file names and coordinates with your own:
-
The exhaustiveness parameter controls the thoroughness of the search. Higher values increase computational time but also the reliability of the result. The default of 8 is often sufficient.[11]
-
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your PDBQT files and the conf.txt file.
-
Execute the Vina command: vina --config conf.txt --log docking_log.txt
-
Protocol 3: Post-Docking Analysis and Validation
The output of a Vina simulation is a PDBQT file containing multiple binding modes (poses) for the ligand, ranked by their predicted binding affinity.
Tools:
-
Molecular visualization software (PyMOL, UCSF Chimera, BIOVIA Discovery Studio)
-
Pose analysis tools
Methodology:
-
Analyze Binding Modes and Scores:
-
The docking_results.pdbqt file contains the top-ranked poses (usually 9 by default).
-
The binding affinity for each pose (in kcal/mol) is recorded in this file and also in the docking_log.txt file. A more negative value indicates a stronger predicted binding affinity.
-
It is crucial to understand that these scores are predictions and should not be directly equated with experimental binding energies without caution.[21]
-
-
Visualize and Interpret Interactions:
-
Load the protein PDBQT and the docking_results.pdbqt file into a molecular viewer.
-
Examine the top-ranked pose. Identify key interactions such as hydrogen bonds, hydrophobic contacts, and potential metal chelation by the quinolin-8-ol moiety.
-
Analyze the clustering of poses. If multiple low-energy poses are structurally similar, it can increase confidence in the predicted binding mode.
-
-
Protocol Validation (Self-Validating System):
-
Re-docking: The most common method to validate a docking protocol is to re-dock a co-crystallized ligand back into its binding site.[22][23]
-
Procedure:
-
Obtain a crystal structure of your target protein with a bound ligand.
-
Extract the ligand and prepare it as described in Protocol 1.
-
Run the docking protocol (Protocol 2) using this ligand.
-
Calculate the Root Mean Square Deviation (RMSD) between the top-ranked docked pose and the original crystallographic pose.
-
An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[22][24]
-
-
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Computational Docking Technique for Drug Discovery: A Review - ProQuest [proquest.com]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 12. indico4.twgrid.org [indico4.twgrid.org]
- 13. mdpi.com [mdpi.com]
- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 15. youtube.com [youtube.com]
- 16. This compound | 18239-59-3 [chemicalbook.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. echemi.com [echemi.com]
- 24. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Development of Metal Complexes of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol
Introduction: A Privileged Scaffold for Coordination Chemistry
The convergence of quinoline and pyrazole moieties within a single molecular framework presents a compelling scaffold for the design of novel ligands in coordination chemistry. The 8-hydroxyquinoline (oxine) core is a classic and robust chelating agent, renowned for its ability to form stable complexes with a wide array of metal ions.[1][2] The introduction of a 3,5-dimethylpyrazole substituent at the 2-position of the quinoline ring introduces an additional nitrogen-rich heterocycle, creating a multidentate ligand with tunable electronic and steric properties. This unique combination of a "hard" N,O-chelate site from the quinolin-8-ol and a "softer" nitrogen donor from the pyrazole ring allows for versatile coordination modes and the potential for novel reactivity and applications.
The resulting metal complexes of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol are of significant interest to researchers in drug discovery and materials science. The quinoline nucleus is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] Similarly, pyrazole derivatives are known to exhibit diverse pharmacological effects.[4] The chelation of these hybrid ligands to metal ions can further enhance their biological efficacy, offering a promising strategy for the development of new therapeutic agents.[5] Moreover, the photophysical properties endowed by the extended π-system and the potential for catalytic activity make these metal complexes attractive candidates for applications in bioimaging, sensing, and catalysis.
This comprehensive guide provides detailed protocols for the synthesis of the this compound ligand and its subsequent complexation with transition metal ions. It further outlines the essential characterization techniques and discusses potential applications, serving as a valuable resource for researchers venturing into this exciting area of inorganic and medicinal chemistry.
Part 1: Synthesis of the Ligand: this compound
The synthesis of the target ligand is a multi-step process that begins with the preparation of a key intermediate, 2-chloroquinolin-8-ol. This is followed by a copper-catalyzed Ullmann-type C-N coupling reaction with 3,5-dimethylpyrazole.
Protocol 1.1: Synthesis of 2-chloroquinolin-8-ol
This protocol is adapted from established methods for the synthesis of substituted quinolines.
Rationale: This two-step procedure first involves the cyclization of o-aminophenol with ethyl acetoacetate to form 2-hydroxy-quinolin-8-ol, which is then chlorinated using phosphorus oxychloride (POCl₃) to yield the desired 2-chloroquinolin-8-ol intermediate. The hydroxyl group at the 8-position directs the cyclization and is a key functionality for the final ligand.
Step-by-Step Protocol:
-
Synthesis of 2-hydroxy-quinolin-8-ol:
-
In a round-bottom flask equipped with a reflux condenser, combine o-aminophenol (1 eq.) and ethyl acetoacetate (1.1 eq.).
-
Heat the mixture at 140-150 °C for 2 hours.
-
Cool the reaction mixture to room temperature and add ethanol.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Chlorination to 2-chloroquinolin-8-ol:
-
Caution: This step should be performed in a well-ventilated fume hood as it involves the use of phosphorus oxychloride.
-
To a round-bottom flask, add the 2-hydroxy-quinolin-8-ol (1 eq.) obtained from the previous step.
-
Slowly add phosphorus oxychloride (POCl₃, 3-5 eq.) at 0 °C.
-
After the addition is complete, heat the mixture at 110 °C for 3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Protocol 1.2: Ullmann-Type Coupling for the Synthesis of this compound
This protocol utilizes a copper-catalyzed C-N coupling reaction, a powerful method for the formation of bonds between aryl halides and N-heterocycles.[6][7]
Rationale: The Ullmann reaction provides an effective means to couple the 2-chloroquinolin-8-ol with 3,5-dimethylpyrazole. A copper(I) salt, typically CuI, is used as the catalyst, and a base is required to facilitate the reaction. The use of a ligand, such as L-proline or 1,10-phenanthroline, can often accelerate the reaction and improve yields.[8] The hydroxyl group at the 8-position is generally unreactive under these conditions, avoiding the need for a protecting group.
Step-by-Step Protocol:
-
To a Schlenk tube, add 2-chloroquinolin-8-ol (1 eq.), 3,5-dimethylpyrazole (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), and potassium carbonate (K₂CO₃, 2 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture at 120-140 °C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound ligand.
Caption: Synthetic scheme for the ligand.
Part 2: Synthesis of Metal Complexes
The synthesized ligand can be readily complexed with a variety of transition metal salts. This protocol provides a general method for the synthesis of a representative metal complex.
Protocol 2.1: General Procedure for Metal Complexation
Rationale: The deprotonation of the hydroxyl group of the quinolin-8-ol moiety by a base facilitates the coordination of the ligand to the metal center through the oxygen and the quinoline nitrogen. The pyrazole nitrogen can also coordinate to the metal, leading to the formation of a stable chelate complex. The stoichiometry of the complex (metal-to-ligand ratio) can often be controlled by adjusting the molar ratios of the reactants.
Step-by-Step Protocol:
-
Dissolve the this compound ligand (1 or 2 eq.) in a suitable solvent such as ethanol or methanol.
-
In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂) (1 eq.) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Add a few drops of a base (e.g., triethylamine or a dilute solution of sodium hydroxide) to facilitate deprotonation of the hydroxyl group.
-
Reflux the reaction mixture for 4-6 hours. The formation of a precipitate often indicates the formation of the complex.
-
Cool the reaction mixture to room temperature.
-
Collect the solid complex by filtration, wash with the solvent used for the reaction and then with a small amount of diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Caption: General workflow for metal complex synthesis.
Part 3: Characterization of the Ligand and Metal Complexes
A thorough characterization of the synthesized ligand and its metal complexes is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Ligand (Expected Observations) | Metal Complex (Expected Observations) |
| ¹H NMR | Sharp signals corresponding to the aromatic protons of the quinoline and pyrazole rings, as well as the methyl groups. A broad singlet for the -OH proton. | Broadening or shifting of the ligand's proton signals upon coordination to the paramagnetic metal center. Disappearance of the -OH proton signal. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. | Similar to ¹H NMR, signals may broaden or shift upon complexation. |
| FT-IR | A broad absorption band in the region of 3400-3200 cm⁻¹ due to the O-H stretching vibration. Characteristic C=N and C=C stretching vibrations of the aromatic rings. | Disappearance of the O-H stretching band. A shift in the C=N stretching frequency of the quinoline ring upon coordination. Appearance of new low-frequency bands corresponding to M-N and M-O vibrations. |
| UV-Vis Spectroscopy | Absorption bands in the UV region corresponding to π-π* transitions of the aromatic systems. | The π-π* transitions may be shifted (bathochromic or hypsochromic). New bands in the visible region may appear due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the ligand. | A molecular ion peak corresponding to the metal complex, often showing a characteristic isotopic pattern for the metal. |
| Elemental Analysis | The experimental percentages of C, H, and N should be in close agreement with the calculated values. | The experimental percentages of C, H, N, and the metal should match the calculated values for the proposed stoichiometry of the complex. |
| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the ligand. | Provides the precise coordination geometry of the metal ion, bond lengths, and bond angles within the complex. |
Part 4: Potential Applications
The metal complexes of this compound are versatile compounds with potential applications in several fields.
Medicinal Chemistry
-
Antimicrobial Agents: Both quinoline and pyrazole moieties are known to possess antimicrobial properties. Their metal complexes often exhibit enhanced activity compared to the free ligands.[9][10] The increased lipophilicity of the complexes can facilitate their transport across microbial cell membranes.
-
Anticancer Agents: Many quinoline-based compounds have been investigated as anticancer agents. The ability of these ligands to chelate metal ions can be exploited to design complexes that can interact with DNA or inhibit key enzymes involved in cancer cell proliferation.[3]
Catalysis
The coordinated metal center in these complexes can act as a Lewis acid catalyst for various organic transformations. The pyrazole-quinoline ligand system can be fine-tuned to modulate the catalytic activity and selectivity of the metal center.
Materials Science
-
Luminescent Materials: 8-Hydroxyquinoline and its derivatives are known to form fluorescent metal complexes.[1] The extended conjugation provided by the pyrazole substituent can influence the photophysical properties of the complexes, making them potential candidates for use in organic light-emitting diodes (OLEDs) and fluorescent sensors.
Conclusion
The development of metal complexes based on the this compound ligand offers a rich field for scientific exploration. The synthetic protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to prepare and study these novel coordination compounds. The potential for these complexes to exhibit interesting biological activities and material properties warrants further investigation and opens up exciting avenues for the design of new functional molecules.
References
- Amer, A. M., et al. (2021). Synthesis, Characterization and Antimicrobial Activity of Some Novel Quinoline Derivatives Bearing Pyrazole and Pyridine Moieties.
- Numan, A. T., et al. (2022). Synthesis, Characterization, and Biological Activity of Mixed Ligand Complexes from 8-Hydroxyquinoline and New Ligand for β-En. Chemical Methodologies, 6(12), 962-976.
- Al-Busafi, S. N., et al. (2014).
- Michaelis, A., et al. (1911). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(9), 2775.
- Semeniuc, R. F., et al. (2013). 8-Quinoline based ligands and their metallic derivatives: A structural and statistical investigation of quinoline π–π stacking interactions. New Journal of Chemistry, 37(1), 181-193.
- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
- Al-Adilee, K. J., & Abbas, A. K. (2013). Synthesis and Characterization of some Mixed Ligand Complexes Containing (8-hydroxyquinoline) and (2. Baghdad Science Journal, 10(2), 693-700.
- Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
- Karthikeyan, C., et al. (2018). Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. MedChemComm, 9(2), 282-298.
- Amer, A. M., et al. (2021). Synthesis, Characterization and Antimicrobial Activity of Some Novel Quinoline Derivatives Bearing Pyrazole and Pyridine Moieties. Semantic Scholar.
- BenchChem. (n.d.). 8-Chloroquinolin-5-ol | 16026-85-0.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- PubChem. (n.d.). 2-Chloroquinolin-8-ol.
- Ma, D., & Cai, Q. (2008). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
- Pyrazole‐quinoline hybrids as an anticancer agent. (2023).
- Jiang, Y., et al. (2011). Ligands for Copper-Catalyzed C-N Bond Forming Reactions with 1 Mol% CuBr as Catalyst.
- El-Emary, T. I. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 14(9), 3326-3338.
- Hopkins, S. E., et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
- Pintus, A., et al. (2017). Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. ChemSusChem, 10(14), 2883-2888.
- Singh, V., & Kaur, H. (2025). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry, 23(14), 4006-4023.
- Ma, D., et al. (2003). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.
- Wikipedia. (n.d.). Ullmann reaction.
- Kumar, A., et al. (2022). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Organic Chemistry Frontiers, 9(12), 3233-3240.
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- 10. [PDF] Synthesis, Characterization and Antimicrobial Activity of Some Novel Quinoline Derivatives Bearing Pyrazole and Pyridine Moieties | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol
Welcome to the technical support guide for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common challenges and optimize your reaction yield.
Reaction Overview
The synthesis of this compound is a C-N cross-coupling reaction. The most common and effective strategies involve the reaction of a quinoline precursor bearing a leaving group at the 2-position with 3,5-dimethylpyrazole. The primary methods employed are Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.
The general reaction scheme is as follows:
-
Starting Materials:
-
An 8-hydroxyquinoline derivative, typically 2-chloroquinolin-8-ol (or its protected form).
-
3,5-dimethylpyrazole.
-
-
Key Transformation: Formation of a C-N bond between the C2 position of the quinoline ring and the N1 position of the pyrazole ring.
-
Catalysis: The reaction is not spontaneous and requires a transition metal catalyst, typically based on palladium or copper, to proceed efficiently.
Visualizing the Synthetic Workflow
The following diagram outlines the general workflow from starting materials to the final purified product.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide (Q&A)
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction shows very low or no conversion of the starting material. What are the likely causes?
Answer: This is a common issue that typically points to problems with reaction setup, catalyst activity, or the nature of the reactants.
-
Cause A: Inactive Catalyst System: The palladium or copper catalyst must be in its active form. For Buchwald-Hartwig reactions, the active catalyst is a Pd(0) species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ.
-
Solution: Ensure your phosphine ligand is not oxidized and that you are using a suitable base to facilitate the formation of the active catalytic species.[1] Consider using a pre-formed Pd(0) source (e.g., Pd(dba)₂) or a modern, air-stable precatalyst (e.g., G3-generation Buchwald precatalysts) which activate rapidly under basic conditions.[2]
-
-
Cause B: Insufficiently Reactive Leaving Group: The nucleophilic attack on the quinoline ring is part of a nucleophilic aromatic substitution (SNAr)-type mechanism, even in catalyzed reactions.[3] The reactivity of the leaving group is critical.
-
Solution: While 2-chloroquinoline is common, its reactivity can be sluggish. If your yield is poor, consider switching to 2-bromoquinolin-8-ol. The C-Br bond is weaker and more susceptible to oxidative addition to the metal center. The general order of reactivity is I > Br > Cl.[4]
-
-
Cause C: Inappropriate Solvent or Temperature: The choice of solvent affects the solubility of reagents and the stability of catalytic intermediates. The reaction often requires elevated temperatures to proceed.
-
Solution: Common solvents for these couplings include toluene, dioxane, and DMF. Ensure the solvent is anhydrous, as water can deactivate the catalyst and base. If you are running the reaction at a lower temperature (e.g., 80 °C) with no success, incrementally increase the temperature to 100-120 °C.[2]
-
-
Cause D: Oxygen Contamination: The active Pd(0) catalyst and phosphine ligands are sensitive to oxidation by atmospheric oxygen.
-
Solution: Ensure your reaction is set up under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly before use by sparging with an inert gas or by using several freeze-pump-thaw cycles.
-
Question 2: My TLC/LC-MS analysis shows the formation of multiple products. How can I improve the selectivity?
Answer: Side product formation often arises from competing reaction pathways or decomposition.
-
Cause A: Regioselectivity of Pyrazole N-Arylation: 3,5-dimethylpyrazole is a symmetric molecule, so arylation will occur at one of the two equivalent nitrogen atoms. However, if you were using an unsymmetrical pyrazole, regioselectivity would be a major concern. For the target molecule, this is not a source of side products.
-
Cause B: Reaction at the 8-Hydroxy Group: The hydroxyl group on the quinoline ring is also a nucleophile and can compete with the pyrazole in O-arylation reactions, particularly in Ullmann-type couplings.
-
Solution 1 (Protecting Group): The most robust solution is to protect the hydroxyl group before the coupling reaction. Common protecting groups for phenols include benzyl (Bn) or silyl ethers (e.g., TBDMS). These can be removed after the C-N bond is formed.[5]
-
Solution 2 (Ligand/Base Choice): In some cases, careful selection of the ligand and base can favor N-arylation over O-arylation. For Ullmann couplings, ligands like N,N-dimethyl glycine can promote N-arylation.[6] For Buchwald-Hartwig, bulky phosphine ligands often favor coupling at the less sterically hindered nitrogen nucleophile.
-
-
Cause C: Homocoupling or Decomposition: At high temperatures, starting materials or the product can decompose. Additionally, Ullmann reactions are known to sometimes produce biaryl homocoupling products.[7]
-
Solution: Try reducing the reaction temperature and extending the reaction time. Screen different catalysts; for instance, copper-based systems may be less prone to certain decomposition pathways than palladium systems, or vice-versa, depending on the substrate.
-
Question 3: The reaction works, but the yield is consistently moderate (30-50%). How can I optimize it further?
Answer: Moving from a moderate to a high yield requires systematic optimization of reaction parameters. A Design of Experiments (DoE) approach can be highly effective for this.[8]
-
Optimization A: Base Screening: The base plays a crucial role. It deprotonates the pyrazole, making it a better nucleophile, and is involved in the catalyst turnover.
-
Solution: Screen a panel of bases. Strong, non-nucleophilic bases like NaOtBu or K₂CO₃/Cs₂CO₃ are common choices. The solubility of the base can be important; Cs₂CO₃ is often effective due to its good solubility in many organic solvents.[1]
-
-
Optimization B: Ligand Screening (for Buchwald-Hartwig): The ligand is critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.
-
Optimization C: Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it also increases cost and can lead to more side products.
-
Solution: Systematically vary the catalyst loading from 0.5 mol% to 5 mol%. Often, an optimal loading exists beyond which no significant improvement in yield is observed.
-
The following diagram illustrates a logical troubleshooting flow for low yield issues.
Caption: Troubleshooting flowchart for low-yield C-N coupling reactions.
Frequently Asked Questions (FAQs)
-
Q: Do I need to protect the 8-OH group?
-
A: It is highly recommended. While some conditions might selectively favor N-arylation, protecting the hydroxyl group as a benzyl or silyl ether prevents O-arylation as a side reaction and often leads to a cleaner reaction profile and simpler purification.[5]
-
-
Q: Can I use microwave irradiation to speed up the reaction?
-
A: Yes, microwave heating can significantly reduce reaction times from hours to minutes.[4] It is an excellent tool for rapid screening of conditions (catalysts, bases, solvents). However, be aware that the high temperatures can sometimes lead to different side product profiles.
-
-
Q: How do I prepare the 3,5-dimethylpyrazole starting material?
-
A: 3,5-dimethylpyrazole is commercially available. However, it can be easily synthesized in the lab via the Knorr pyrazole synthesis by reacting hydrazine hydrate with acetylacetone (2,4-pentanedione), often in a solvent like ethanol.[10]
-
-
Q: What is the best way to purify the final product?
-
A: The product is a relatively polar, heterocyclic compound. Column chromatography on silica gel is the most common method for purification. A gradient elution system, such as ethyl acetate in hexanes or methanol in dichloromethane, is typically effective. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent final purification step.
-
Detailed Experimental Protocol (Buchwald-Hartwig Method)
This protocol is a starting point and should be optimized for your specific setup.
Materials:
-
2-Chloroquinolin-8-ol (1.0 eq)
-
3,5-Dimethylpyrazole (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq, 2 mol %)
-
XPhos (0.05 eq, 5 mol %)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloroquinolin-8-ol, 3,5-dimethylpyrazole, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add anhydrous, degassed toluene via syringe, followed by the Pd₂(dba)₃ catalyst.
-
Heating: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure this compound.
Optimization Parameters Summary
The following table summarizes key parameters and their typical ranges for optimizing the synthesis.
| Parameter | Variable | Recommended Starting Point | Optimization Range/Options | Rationale & Reference |
| Quinoline Substrate | Leaving Group | 2-Chloroquinolin-8-ol | 2-Bromo- or 2-Iodo- variants | Enhances rate of oxidative addition. Reactivity: I > Br > Cl.[3] |
| Catalyst System | Pd Precatalyst | Pd₂(dba)₃ | Pd(OAc)₂, Buchwald Precatalysts (G3/G4) | Air-stable precatalysts improve reproducibility and ease of handling.[2] |
| Ligand | XPhos | SPhos, RuPhos, Xantphos | Ligand choice is critical for catalyst stability and activity.[8][9] | |
| Base | Type & Strength | NaOtBu | K₂CO₃, Cs₂CO₃, K₃PO₄ | Base strength and solubility affect reaction rate and substrate compatibility.[1] |
| Solvent | Polarity | Toluene | Dioxane, DMF, t-Amyl alcohol | Solvent must solubilize reagents and is often chosen based on boiling point.[2] |
| Temperature | Reaction Heat | 110 °C | 80 - 140 °C (or Microwave) | C-N couplings are often thermally demanding but high temps can cause degradation. |
| Concentration | Molarity | 0.1 M | 0.05 M - 0.5 M | Higher concentrations can increase rate but may lead to solubility or side reaction issues. |
References
- University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- MDPI. (2014). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides.
- ResearchGate. (n.d.). Synthesis of 5-arylamino-1-arylpyrazoles via CuI-catalyzed Ullmann coupling reactions.
- ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa.
- Quora. (2018). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?.
- BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on the Quinoline Ring.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- National Institutes of Health (NIH). (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
- Connect Journals. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.
- PubMed. (n.d.). Synthesis and In vitro Evaluation of Hydrazonomethyl-Quinolin-8-ol and Pyrazol-3-yl-Quinolin-8-ol Derivatives for Antimicrobial and Antimalarial Potential.
- Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1?.
- PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- ResearchGate. (2014). Could anybody tell about synthesis of 3,5 dimethylpyrazole?.
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
improving the solubility of 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol for biological assays
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for improving the aqueous solubility of 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol for biological assays. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work.
Part 1: Understanding the Compound
This compound is a heterocyclic compound featuring a quinolin-8-ol core. This structure presents specific physicochemical challenges. The quinoline ring system is largely hydrophobic, while the 8-hydroxyl group and the pyrazole nitrogen atoms offer sites for hydrogen bonding and potential ionization. Quinoline and its derivatives are known to be weak bases.[1][2][3] The solubility of such compounds is often highly dependent on pH.[4][5]
Predicted Physicochemical Properties:
-
High Lipophilicity (High LogP): The combination of the quinoline and dimethyl-pyrazole rings suggests the molecule is predominantly non-polar, leading to poor aqueous solubility.
-
Weakly Basic Nature: The nitrogen on the quinoline ring can be protonated at acidic pH, increasing solubility.[4]
-
Phenolic Hydroxyl Group: The 8-hydroxyl group can be deprotonated at alkaline pH, which may also influence solubility.
-
Poor Intrinsic Aqueous Solubility: It is anticipated that this compound will be classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility.[6]
Part 2: Frequently Asked Questions (FAQs)
Q1: My compound, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening?
A1: This is a classic sign of a poorly water-soluble compound crashing out of solution. DMSO is an excellent organic solvent, but when the DMSO stock is diluted into an aqueous medium, the solvent properties change dramatically.[7][8] The water acts as an anti-solvent, causing the compound to precipitate.[9] The final concentration of DMSO in your assay is likely too low to maintain the solubility of your compound at the desired concentration.[8]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: This is cell-line dependent. As a general rule, the final concentration of DMSO should be kept as low as possible, typically below 0.5% (v/v) , to avoid solvent-induced cytotoxicity or other off-target effects.[10][11] Sensitive primary cells may require even lower concentrations, such as ≤ 0.1% .[12] It is crucial to include a vehicle control (assay media with the same final DMSO concentration but no compound) in all experiments.[13]
Q3: I noticed that my high-concentration DMSO stock solution becomes cloudy after a few freeze-thaw cycles. Why?
A3: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water uptake into your DMSO stock can significantly decrease its solvating power for hydrophobic compounds, leading to precipitation.[14] Repeated freeze-thaw cycles can accelerate this process and promote the formation of less soluble crystalline forms of your compound.[14] To mitigate this, it is best practice to aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and exposure to atmospheric moisture.[13]
Part 3: Troubleshooting and Optimization Workflow
If you are facing solubility issues, follow this systematic workflow to identify the optimal formulation strategy.
Workflow for Troubleshooting Compound Precipitation
Caption: A decision tree for troubleshooting solubility issues.
Strategy 1: Standard Dilution Protocol & Lowering Concentration
Before attempting advanced methods, ensure your basic dilution technique is sound. Often, insolubility occurs at high concentrations that may not be necessary for achieving a biological effect.
Protocol: Preparation of DMSO Stock and Serial Dilutions
-
Stock Preparation: Accurately weigh your compound and dissolve it in 100% anhydrous DMSO to a high concentration (e.g., 10-50 mM). Use gentle vortexing, sonication in a water bath, or gentle warming (37°C) to aid dissolution.[13]
-
Visual Inspection: Ensure the stock solution is completely clear with no visible particulates.
-
Intermediate Dilution (Optional): Perform an intermediate dilution step in 100% DMSO. This is useful for creating a dose-response curve while maintaining a consistent final DMSO concentration in the assay.[13]
-
Final Dilution: Directly add a small volume of the DMSO stock (or intermediate dilution) to the final aqueous assay buffer. The final DMSO concentration should ideally be ≤ 0.5%.[13]
-
Test for Precipitation: Visually inspect the final solution against a dark background. If you see any cloudiness or precipitate, the compound is not soluble at that concentration. Try lowering the final compound concentration.
Strategy 2: Co-solvent Systems
A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases the solubility of a poorly soluble compound.[9][15] This works by reducing the polarity of the solvent system.[16]
Recommended Co-solvents:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Ethanol
| Co-solvent | Typical Concentration Range in Assay | Key Considerations |
| PEG 400 | 1% - 10% (v/v) | Generally well-tolerated by many cell lines; highly effective for many compounds.[17] |
| Propylene Glycol | 1% - 5% (v/v) | Good solubilizing power; check for cell-specific toxicity.[17] |
| Ethanol | 0.5% - 2% (v/v) | Can be effective but has a higher potential for cytotoxicity.[17] |
Protocol: Using a Co-solvent
-
Prepare your assay buffer.
-
Add the desired amount of co-solvent (e.g., for a 5% PEG 400 solution, add 5 mL of PEG 400 to 95 mL of buffer).
-
Mix thoroughly.
-
Re-test the solubility of your compound by adding the DMSO stock to this new co-solvent-buffer mixture.
Strategy 3: pH Modification
The quinoline moiety in your compound is a weak base, and its solubility is expected to increase significantly in acidic conditions (pH < 6) due to the protonation of the quinoline nitrogen.[1][2][4]
Protocol: pH-Dependent Solubility Test
-
Prepare a set of buffers at different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).
-
Determine the concentration of your compound that is soluble in each buffer (maintaining a constant, low DMSO concentration).
-
Important: Ensure that the pH change does not negatively impact your assay performance or cell health. Run a pH-only control to check for effects on your biological system. Also, note that adding DMSO to a buffer can slightly increase the measured pH.[18]
Strategy 4: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can encapsulate poorly soluble "guest" molecules, like yours, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[21][22][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and a good safety profile.[22]
Workflow for Cyclodextrin Formulation
Caption: A workflow for preparing a cyclodextrin-complexed stock solution.
Protocol: Preparing a HP-β-CD Stock Solution
-
Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer.
-
Add an excess amount of your solid compound directly to the HP-β-CD solution.
-
Incubate the mixture with constant agitation (e.g., on a shaker or rotator) for 24-48 hours at room temperature to allow for complex formation.
-
Remove the undissolved compound by centrifuging and filtering the supernatant through a 0.22 µm syringe filter.
-
The clear filtrate is your stock solution of the compound-cyclodextrin complex. The concentration of the dissolved compound must be determined analytically (e.g., via HPLC or UV-Vis spectroscopy) before use in assays.
References
-
Popov, I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Retrieved from [Link]
-
Carneiro, S. B., et al. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. Retrieved from [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Retrieved from [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. Retrieved from [Link]
-
ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Retrieved from [Link]
-
ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. Retrieved from [Link]
-
PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
SciSpace. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT BY CO-SOLVENCY AND ANTISOLVENT CRYSTALLIZATION TECHNIQUE. Retrieved from [Link]
-
PMC - NIH. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]
-
SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]
-
Slideshare. (n.d.). solubility enhancement and cosolvency. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
CORE. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
-
PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
ResearchGate. (2024). Peptide solvent for cell-based Assay?. Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
Reddit. (2023). pH increase with addition of DMSO?. Retrieved from [Link]
-
ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. Retrieved from [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]
Sources
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. core.ac.uk [core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ziath.com [ziath.com]
- 15. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 16. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. reddit.com [reddit.com]
- 19. mdpi.com [mdpi.com]
- 20. scienceasia.org [scienceasia.org]
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- 22. mdpi.com [mdpi.com]
- 23. [PDF] Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Pyrazolyl-Substituted Quinolinols
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pyrazolyl-substituted quinolinols. As a Senior Application Scientist, I understand that the unique physicochemical properties of these heterocyclic systems—combining the basicity of a quinoline nitrogen, the potential acidity of a quinolinol hydroxyl group, and the complex aromatic nature of the pyrazole moiety—present significant purification challenges. This guide is structured to provide practical, field-proven solutions to common problems encountered during the purification of these valuable compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems in a question-and-answer format, focusing on the causality behind each issue and providing robust, step-by-step solutions.
Chromatography Challenges
Question 1: My compound is streaking severely on the TLC plate and I'm getting broad, tailing peaks during column chromatography. Why is this happening and how can I fix it?
Answer:
This is a classic problem when purifying nitrogen-containing heterocycles like quinolines on silica gel. The streaking, or tailing, is primarily caused by the interaction between the basic lone pair of electrons on the quinoline's nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel[1]. This strong, non-specific binding slows the compound's elution in an uneven manner, leading to poor peak shape and resolution.
Solutions:
-
Deactivate the Stationary Phase with a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent[1].
-
Method: Add 0.5-2% triethylamine (NEt₃) or pyridine to your mobile phase solvent system (e.g., Hexane/Ethyl Acetate).
-
Causality: The amine modifier preferentially binds to the acidic silanol groups, effectively masking them. This prevents your pyrazolyl-substituted quinolinol from interacting strongly with the stationary phase, resulting in sharper peaks and improved separation.
-
-
Switch to an Alternative Stationary Phase: If tailing persists or if your compound is sensitive to bases, consider a different stationary phase.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for basic compounds. Depending on your compound's properties, neutral or basic alumina can provide excellent separation without the issue of acidic interactions[1].
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be highly effective. Here, the stationary phase is non-polar, and a polar mobile phase (e.g., Acetonitrile/Water or Methanol/Water) is used. This method avoids the acid-base interaction issue entirely[1].
-
Question 2: I'm observing significant product decomposition directly on the column. How can I prevent this loss of valuable material?
Answer:
Compound degradation during column chromatography is often a sign of instability on the stationary phase, which for silica gel, is typically acid-catalyzed decomposition[2]. The acidic nature of silica can be detrimental to sensitive functional groups that may be present on your pyrazolyl-substituted quinolinol.
Solutions:
-
Minimize Contact Time: Work efficiently. A faster column run minimizes the time your compound spends in contact with the silica gel, reducing the opportunity for degradation[1].
-
Run at Lower Temperatures: If practical, running the column in a cold room can slow the rate of decomposition.
-
Use Deactivated Silica or an Alternative Phase: As mentioned above, deactivating the silica with triethylamine or switching to a less acidic stationary phase like alumina or Florisil is a primary strategy to prevent acid-catalyzed degradation[1][2].
-
Perform a Quick Filtration Through a "Plug": If the goal is simply to remove baseline impurities, consider passing your compound through a short pad ("plug") of silica or alumina instead of a full column. This drastically reduces contact time while still removing highly polar or non-polar contaminants[2].
Workflow for Troubleshooting Column Chromatography
Below is a logical workflow to diagnose and solve common column chromatography issues when purifying pyrazolyl-substituted quinolinols.
Caption: A workflow for troubleshooting column chromatography.
Crystallization Challenges
Question 3: My compound is "oiling out" instead of forming crystals. What causes this and what steps can I take?
Answer:
Oiling out occurs when the solubility of your compound drops so rapidly that it comes out of solution as a liquid supersaturated phase rather than forming an ordered crystal lattice. This is often caused by cooling the solution too quickly, using a solvent in which the compound is excessively soluble, or the presence of impurities that inhibit crystal formation[3].
Solutions:
-
Slow Down the Cooling Process: After dissolving your compound in a minimal amount of hot solvent, allow it to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling encourages precipitation over crystallization[4].
-
Add More Solvent: Your solution might be too concentrated. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly again[3][4].
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth[3].
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution. This provides a perfect template for further crystallization[3].
-
-
Perform a Pre-Purification Step: Impurities can significantly interfere with crystallization. If oils persist, attempt a quick filtration through a silica plug to remove gross impurities and then try to crystallize the resulting material[3].
Question 4: My crystallization yield is unacceptably low. Where is my product going?
Answer:
A low yield from crystallization is typically due to one of two main factors: using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor, or choosing a solvent in which your compound has high solubility even at low temperatures[4].
Solutions:
-
Use the Minimum Amount of Hot Solvent: This is a critical principle of recrystallization. Use only the amount of boiling solvent necessary to fully dissolve your crude product. Any excess solvent will retain more of your product upon cooling[5].
-
Optimize Your Solvent System: The ideal recrystallization solvent dissolves the compound when hot but not when cold[5]. You may need to screen several solvents or use a two-solvent (solvent/anti-solvent) system. For example, dissolve your compound in a small amount of a "good" solvent (like DCM or ethanol) and then slowly add a "poor" solvent (like hexane or water) at an elevated temperature until the solution becomes cloudy, then add a drop of the good solvent to clarify and cool slowly.
-
Recover Product from the Mother Liquor: After filtering your crystals, you can often recover a second crop. Reduce the volume of the filtrate (mother liquor) by evaporation and cool it again to see if more crystals form. Note that this second crop may be less pure and require a separate recrystallization[3].
Frequently Asked Questions (FAQs)
Q1: What is the best general strategy for choosing a purification method for a new pyrazolyl-substituted quinolinol?
A1: The choice depends on the scale of your experiment and the nature of the impurities. A good starting point is to use a combination of techniques. An acid-base extraction can be a powerful first step to separate your basic quinolinol from neutral or acidic byproducts. Following this, column chromatography is typically used to separate closely related impurities. Finally, recrystallization is an excellent method to achieve high analytical purity for a solid compound[3][6]. The decision tree below provides a general guide.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a suitable purification technique.
Q2: What are the most likely impurities I'll encounter from the synthesis of these compounds?
A2: The impurities largely depend on the synthetic route. Many pyrazolyl-quinolines are synthesized from chalcone intermediates, which are then reacted with hydrazine derivatives[7][8]. Therefore, common impurities include:
-
Unreacted Starting Materials: Such as the initial 2-chloro-quinoline-3-carbaldehyde or substituted acetophenone.
-
Incomplete Cyclization: Lingering chalcone intermediate.
-
Side-Products: From undesired reactions of the hydrazine or other reagents. A thorough analysis of your reaction by TLC or LC-MS before workup is crucial to identify these and plan your purification strategy accordingly[9].
Q3: When should I move from flash chromatography to preparative HPLC?
A3: You should consider preparative High-Performance Liquid Chromatography (HPLC) when other methods fail to provide the required purity. HPLC is the method of choice in the following scenarios:
-
Separating Diastereomers or Regioisomers: When impurities are structurally very similar to your product.
-
Achieving Very High Purity (>99.5%): For final compounds intended for biological assays or clinical development where exacting purity standards are required[5].
-
Small Scale Purification: When you only have a small amount of material and need to maximize recovery of the pure compound[10]. While more resource-intensive, HPLC provides significantly higher resolution than standard flash chromatography[6].
Data Summary: Purification Technique Comparison
This table provides a comparative overview of common purification techniques for pyrazolyl-substituted quinolinols, helping you make an informed choice based on your specific needs.
| Purification Technique | Starting Purity (Typical) | Final Purity (Achievable) | Yield (Expected) | Key Considerations for Pyrazolyl-Quinolinols |
| Recrystallization | 90-98% | >99% | Moderate (70-90%) | Excellent for final polishing; success is highly dependent on finding the right solvent system[11]. |
| Acid-Base Extraction | Variable | - (Cleanup Step) | High (>90%) | Highly effective for removing neutral impurities; leverages the basic quinoline nitrogen[6]. |
| Column Chromatography (Silica Gel) | Variable | >99% | Lower (50-80%) | Prone to tailing and decomposition; requires a basic modifier (e.g., NEt₃) for good results[1][11]. |
| Column Chromatography (Alumina) | Variable | >99% | Moderate (60-85%) | A better choice for acid-sensitive or very basic compounds to avoid degradation and tailing[1]. |
| Preparative HPLC | Variable | >99.5% | Lower (40-70%) | Best for difficult separations of isomers or for achieving the highest possible purity; less scalable[10]. |
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Application Notes and Protocols for the Purification of 2-(Quinolin-8-yloxy)propanoic acid - Benchchem.
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem.
- discovery and isolation of novel quinolinone compounds - Benchchem.
- Technical Support Center: Purification of Quinoline Deriv
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
- How to Purify an organic compound via recrystallization or reprecipitation?
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Troubleshooting - Chemistry LibreTexts.
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL PYRAZOLE DERIVED QUINOLINES. [Link]
-
Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed. [Link]
Sources
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- 7. ijcpa.in [ijcpa.in]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Photostability of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol
Welcome, researchers and drug development professionals. This guide is designed to provide you with in-depth technical support for troubleshooting and enhancing the photostability of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol. As a molecule combining the structural features of both quinoline and 8-hydroxyquinoline, it presents unique challenges and opportunities in formulation and development. This document provides a series of targeted question-and-answer troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My solution of this compound is rapidly degrading under laboratory lighting. What are the likely photodegradation pathways?
Answer:
Understanding the potential degradation pathways is the first step in developing a stabilization strategy. The structure of this compound contains two key moieties susceptible to photodegradation: the quinoline ring and the 8-hydroxyquinoline core.
-
Quinoline Ring System: The quinoline ring is known to be susceptible to photocatalytic degradation. Research has shown that in the presence of UV irradiation, the pyridine ring of quinoline can be attacked by superoxide radicals, leading to the formation of various oxidation products.[1][2] The benzene ring portion is also susceptible to attack by hydroxyl radicals.[1][2]
-
8-Hydroxyquinoline Moiety: The 8-hydroxyquinoline portion of the molecule is a known chelator and its metal complexes, such as tris-(8-hydroxyquinoline) aluminum (Alq3), are known to undergo photodegradation.[3][4] This degradation can involve the breaking of the metal-oxygen bond and subsequent degradation of the quinoline ring, often initiated by UV light.[3] While your compound may not be a metal complex, the phenolic hydroxyl group can be a site for photo-oxidative reactions.
The likely photodegradation mechanism for your compound is a photo-oxidative process, potentially accelerated by trace metal impurities, leading to a loss of conjugation and, consequently, a change in its spectral properties and efficacy.
Diagram: Potential Photodegradation Initiation Sites
Caption: Potential initiation sites for photodegradation.
FAQ 2: How can I quantitatively assess the photostability of my compound according to established guidelines?
Answer:
A systematic approach is crucial for accurately determining photostability. The International Council for Harmonisation (ICH) provides guidelines (specifically ICH Q1B) for photostability testing of new active substances and medicinal products.[5]
Here is a streamlined protocol for your initial assessment:
Experimental Protocol: Photostability Assessment
-
Sample Preparation:
-
Prepare a solution of your compound in a relevant solvent system (e.g., ethanol, methanol, or a buffer system relevant to your application) at a known concentration.
-
Prepare a solid sample of your compound by spreading a thin layer on a chemically inert surface (e.g., a glass plate).
-
-
Control Samples:
-
For each sample type (solution and solid), prepare a "dark" control by wrapping the sample container completely in aluminum foil.
-
-
Light Exposure:
-
Place the test and control samples in a photostability chamber. The light source should conform to ICH Q1B guidelines, which specify a combination of cool white fluorescent and near-UV lamps.[5]
-
The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.[5]
-
-
Time Points:
-
Withdraw aliquots of the solution or portions of the solid sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound remaining.
-
Simultaneously, monitor for the appearance of degradation products.
-
For a preliminary assessment, UV-Vis spectrophotometry can also be used to track changes in the absorbance spectrum.
-
-
Data Evaluation:
-
Compare the degradation of the light-exposed samples to the dark controls to confirm that degradation is due to light exposure.
-
Calculate the photodegradation rate. Photodegradation often follows pseudo-first-order kinetics.[2]
-
| Parameter | ICH Q1B Guideline | Recommended for Initial Lab Assessment |
| Light Source | Option 1 or 2 specified light sources | Calibrated photostability chamber |
| Total Illumination | ≥ 1.2 million lux hours | Monitor and record total exposure |
| Near UV Energy | ≥ 200 watt hours/m² | Monitor and record total exposure |
| Temperature | Controlled | Maintain consistent temperature |
| Controls | Dark control required | Essential for valid results |
FAQ 3: I've confirmed my compound is photolabile. What formulation strategies can I employ to enhance its stability?
Answer:
Several formulation strategies can be employed to protect photolabile compounds. The most common and effective approaches include the use of antioxidants, incorporation into a polymeric matrix, and complexation with cyclodextrins.[6][7][8]
1. Addition of Antioxidants:
-
Why it works: Photo-oxidation is a common degradation pathway.[9][10] Antioxidants can act as radical scavengers or oxygen quenchers, terminating the chain reactions that lead to degradation.[9][10][11]
-
Troubleshooting Steps:
-
Select appropriate antioxidants: Consider antioxidants like ascorbic acid (Vitamin C), butylated hydroxytoluene (BHT), or butylated hydroxyanisole (BHA).[10][12] The choice will depend on the solvent system and compatibility with your compound.
-
Determine optimal concentration: Prepare a series of formulations with varying concentrations of the chosen antioxidant (e.g., 0.01%, 0.05%, 0.1% w/v).
-
Perform photostability testing: Subject these formulations to the photostability protocol described in FAQ 2 and compare the degradation rates to a control formulation without any antioxidant.
-
2. Incorporation into a Polymeric Matrix:
-
Why it works: Encapsulating the drug within a polymer matrix can physically shield it from light and limit its interaction with oxygen.[13][14][15] This is particularly useful for solid dosage forms.
-
Troubleshooting Steps:
-
Polymer selection: Choose a suitable polymer such as hydroxypropyl methylcellulose (HPMC), polyethylene glycol (PEG), or biodegradable polymers.[15][16][17]
-
Formulation preparation: Prepare a solid dispersion or microparticles by techniques like solvent evaporation or spray drying.
-
Characterization: Characterize the drug-polymer matrix to ensure the drug is properly encapsulated.
-
Photostability testing: Conduct photostability studies on the formulated matrix and compare it to the unformulated drug.
-
3. Complexation with Cyclodextrins:
-
Why it works: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[18][19] They can form inclusion complexes with guest molecules, shielding the photosensitive parts of the molecule from the environment.[20][21][22][23]
-
Troubleshooting Steps:
-
Select the right cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[18][21] The size of the cyclodextrin cavity should be appropriate to accommodate your molecule.
-
Prepare the inclusion complex: This can be done by methods such as co-precipitation or freeze-drying.
-
Confirm complex formation: Use techniques like NMR, DSC, or FTIR to confirm the formation of the inclusion complex.
-
Evaluate photostability: Perform photostability testing on the complex and compare the results with the free drug.[21]
-
Diagram: Workflow for Enhancing Photostability
Caption: A systematic workflow for selecting and testing photostabilization strategies.
Summary of Stabilization Strategies
| Strategy | Mechanism of Action | Advantages | Considerations |
| Antioxidants | Scavenge free radicals and reactive oxygen species.[9][11] | Easy to incorporate into liquid and semi-solid formulations. | Compatibility with the drug and other excipients must be verified.[9] |
| Polymer Matrix | Physical barrier to light and oxygen; controlled release.[13][15] | Can also modify drug release profiles; suitable for solid dosage forms.[16] | The manufacturing process can be complex; drug-polymer interactions need to be assessed. |
| Cyclodextrins | Encapsulation of the photosensitive moiety in a hydrophobic cavity.[19] | Can also improve solubility and bioavailability.[18] | Stoichiometry of the complex needs to be determined; not all molecules form stable complexes.[22] |
References
-
Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255. [Link]
-
Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. OSTI.GOV. [Link]
-
Bhalekar, M. R., et al. (2015). Improvement of Photostability in Formulation: A Review. ResearchGate. [Link]
-
Bhalekar, M. R., et al. (2015). Improvement of Photostability in Formulation: A Review. SciSpace. [Link]
-
Stability Studies. (n.d.). Role of Antioxidants in Mitigating Oxidative Degradation. Stability Studies. [Link]
-
(2023). Polymeric matrix: Significance and symbolism. ScienceDirect. [Link]
-
ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. [Link]
-
Al-Souod, K. A., & Al-Doun, S. S. (2009). Influence of inclusion complexation with β-cyclodextrin on the photostability of selected imidazoline-derived drugs. ResearchGate. [Link]
-
Janga, K. Y., et al. (2019). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. ResearchGate. [Link]
-
Glass, B. D., & Irwin, D. (2006). Influence of cyclodextrins on the photostability of selected drug molecules in solution and the solid-state. ResearchGate. [Link]
-
Gonzalez, Z., Ferrandiz-Gomez, A., & Dominguez-Robles, J. (2023). Recent Advances in Polymers as Matrices for Drug Delivery Applications. PMC - NIH. [Link]
-
Sravani, B., et al. (2011). Polymers used in the Designing of Controlled Drug Delivery System. Research Journal of Pharmacy and Technology. [Link]
-
Janga, K. Y., et al. (2019). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. Scite. [Link]
-
Zepp, R. G., & Schlotzhauer, P. F. (1983). Photodegradation of quinoline in water. ResearchGate. [Link]
-
Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. ResearchGate. [Link]
-
Kawabata, K., et al. (2022). Inhibitory effect of the Ascorbic Acid on photodegradation of pharmaceuticals compounds exposed to UV-B radiation. R Discovery. [Link]
-
Merck Millipore. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Merck Millipore. [Link]
-
Rosselli, F. P., et al. (2009). Experimental and theoretical investigation of tris-(8-hydroxy-quinolinate) aluminum (Alq(3)) photo degradation. ResearchGate. [Link]
-
Glass, B. D., & Irwin, D. (2006). Influence of cyclodextrins on the photostability of selected drug molecules in solution and the solid-state. SciSpace. [Link]
-
Korać, R. R., & Khambholja, K. M. (2011). NATURAL SUBSTANCES AS PROTECTIVE AGENTS AGAINST PHOTODEGRADATION. ResearchGate. [Link]
-
Tiwari, S. B., DiNunzio, J., & Rajabi-Siahboomi, A. (2011). Drug–Polymer Matrices for Extended Release. OUCI. [Link]
-
Cid, A., et al. (2018). Inhibitory effect of the Ascorbic Acid on photodegradation of pharmaceuticals compounds exposed to UV-B radiation. ResearchGate. [Link]
-
Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
-
De Zoysa, R. S., & El-Kaderi, H. M. (2020). Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase. PMC - PubMed Central. [Link]
-
El-Kemary, M., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI. [Link]
-
Shravani, B., et al. (2014). Application of novel natural polymer for controlling the release of fenoverine from controlled release matrix tablets. ResearchGate. [Link]
-
Sowińska, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC. [Link]
-
Sivasubramanian, D., & Victor, P. (2014). Degradation of luminescence of tris-(8-hydroxyquinoline) aluminum (Alq3) on exposure to sunlight. ResearchGate. [Link]
-
European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]
-
Al-Gorably, A. M., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
-
Al-Gorably, A. M., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]
-
Chobot, V., & Kubicova, L. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC - PubMed Central. [Link]
-
Havaldar, F. H., & Patil, V. S. (2009). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. MDPI. [Link]
-
Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. [Link]
-
Al-Bayati, R. I., et al. (2020). Synthesis, Characterization and Biological Activity of Some Heterocyclic Compounds Containing Quinoline Molecule. Al-Nahrain Journal of Science. [Link]
-
Sowińska, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
-
Luminix Health. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin. Luminix Health. [Link]
Sources
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- 2. Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension (Journal Article) | ETDEWEB [osti.gov]
- 3. researchgate.net [researchgate.net]
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- 9. Role of Antioxidants in Mitigating Oxidative Degradation – StabilityStudies.in [stabilitystudies.in]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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- 19. Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
minimizing fluorescence quenching of 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol
A Senior Application Scientist's Guide to Minimizing Fluorescence Quenching
Welcome to the technical support guide for 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to fluorescence quenching with this novel fluorophore. As a derivative of 8-hydroxyquinoline (8-HQ), its fluorescence is highly sensitive to its environment, offering great potential but also presenting unique challenges. This guide provides in-depth troubleshooting, detailed protocols, and the scientific rationale behind our recommendations.
Section 1: Foundational Knowledge: Understanding Quenching Mechanisms
This section addresses the fundamental reasons why your fluorescent signal may be weaker than expected. Understanding these core principles is the first step in effective troubleshooting.
Q1: What are the primary reasons I'm seeing a weak or no fluorescent signal from my this compound sample?
A weak or absent signal is typically due to fluorescence quenching, a process that decreases the fluorescence intensity through various non-radiative pathways. For this specific quinoline-pyrazole scaffold, the most common culprits are an unfavorable chemical environment (pH and solvent), aggregation of the molecules, contamination with quenching metal ions, and excessive concentration.
Application Scientist's Insight: The 8-hydroxyquinoline core is notoriously sensitive to its surroundings. The nitrogen atom on the quinoline ring can be protonated, and the hydroxyl group can be deprotonated, each event dramatically altering the molecule's electronic structure and, consequently, its ability to fluoresce.[1][2][3] Furthermore, like many planar aromatic systems, this molecule is prone to stacking at high concentrations, a phenomenon known as Aggregation-Caused Quenching (ACQ), which creates non-emissive aggregate states.[4][5][6][7]
Q2: How does pH affect the fluorescence of this compound?
The fluorescence of this compound is highly pH-dependent. Both the quinoline nitrogen and the 8-hydroxyl group are ionizable.
-
In highly acidic solutions (low pH): The quinoline nitrogen becomes protonated. This often leads to a significant enhancement of fluorescence intensity and a bathochromic (red) shift in the emission wavelength.[2][3]
-
In neutral to moderately alkaline solutions (mid-to-high pH): The 8-hydroxyl group can deprotonate. This deprotonation can either enhance or quench fluorescence depending on the specific molecular structure and solvent, but it will almost certainly shift the emission wavelength.[8][9][10]
Therefore, an unbuffered or incorrectly buffered solution can lead to a non-optimal protonation state and a quenched signal. The optimal pH for 8-hydroxyquinoline derivatives often falls between 5 and 8.[8]
Q3: Why is solvent selection so critical?
Solvent polarity and hydrogen-bonding capability directly influence the energy levels of the fluorophore's excited state.[11] For quinoline derivatives, a change in solvent can alter fluorescence quantum yield and shift emission maxima.[12][13]
Application Scientist's Insight: Polar solvents can stabilize the more polar excited state of the fluorophore, leading to a red shift in emission.[11] Aprotic solvents (like DMSO and DMF) may result in high fluorescence quantum yields by preventing specific hydrogen-bonding interactions that can provide a non-radiative decay pathway. Conversely, protic solvents (like water and alcohols) can form hydrogen bonds with the quinoline nitrogen and hydroxyl group, which can quench fluorescence.
Q4: What is Aggregation-Caused Quenching (ACQ) and how does it relate to concentration?
ACQ occurs when fluorophores associate into aggregates at high concentrations.[6] This close proximity allows for intermolecular interactions that open up efficient non-radiative pathways for the excited state to decay, thus quenching fluorescence.[5][7] This is a common issue for planar, aromatic dyes.
This means that simply increasing the concentration to get a stronger signal can be counterproductive and lead to a weaker signal, an issue known as the "inner filter effect" at its extreme.[14][15]
Section 2: Troubleshooting Guide: A Diagnostic Workflow
If you are experiencing low fluorescence, follow this systematic workflow to identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting fluorescence quenching.
Section 3: Frequently Asked Questions (FAQs)
Q5: My signal is decreasing over time during measurement. What's happening?
This is likely photobleaching, the light-induced degradation of the fluorophore.[16] To mitigate this, you can:
-
Reduce Excitation Intensity: Lower the power of the excitation source or narrow the excitation slit width.[14]
-
Decrease Exposure Time: Use the shortest possible integration time that still provides an adequate signal-to-noise ratio.
-
Use Antifade Reagents: For microscopy or fixed samples, consider adding a commercial antifade reagent to your mounting medium.[17]
Q6: How do I choose the correct excitation and emission wavelengths?
While the exact wavelengths will be environment-dependent, for the 8-hydroxyquinoline scaffold, excitation is typically in the UV-to-violet range (320-400 nm) and emission is in the blue-to-green range (400-550 nm).[18][19] It is critical to run full excitation and emission scans on your instrument to determine the optimal peak wavelengths for your specific experimental conditions (solvent, pH).[17]
Q7: The compound won't dissolve well in my aqueous buffer. What can I do?
Poor aqueous solubility is common for quinoline derivatives.[17]
-
Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO or DMF, then dilute it into your aqueous buffer. Keep the final concentration of the organic solvent low (typically <1%) to minimize its impact on your system.[17]
-
pH Adjustment: Solubility can be pH-dependent. Altering the pH may improve solubility by ionizing the molecule.
Q8: Can this compound be used to detect metal ions? Which ones cause quenching?
Yes, 8-hydroxyquinoline derivatives are classic chemosensors. The fluorescence response is highly dependent on the specific metal ion.
-
Fluorescence Enhancement: Divalent and trivalent cations with a closed-shell configuration, such as Zn²⁺, Al³⁺, Ga³⁺, and Mg²⁺, often cause a significant enhancement of fluorescence upon chelation.[8][20]
-
Fluorescence Quenching: Paramagnetic transition metal ions are potent quenchers. Ions like Fe³⁺, Cu²⁺, Co²⁺, and Ni²⁺ will typically quench the fluorescence signal, even at low concentrations.[8][21][22][23]
Section 4: Experimental Protocols
Protocol 1: Optimizing Solvent and pH Conditions
This protocol systematically evaluates the effect of solvent and pH to identify optimal fluorescence conditions.
A. Materials
-
This compound
-
Solvents: DMSO (spectroscopic grade), Ethanol, Acetonitrile, Dioxane, Phosphate Buffered Saline (PBS)
-
Buffers: 0.1 M Citrate buffer (pH 4, 5, 6), 0.1 M Phosphate buffer (pH 7, 8), 0.1 M Borate buffer (pH 9, 10)
-
96-well black microplate, spectrofluorometer
B. Procedure
-
Prepare a Stock Solution: Make a 1 mM stock solution of the compound in DMSO.
-
Solvent Screening:
-
In separate wells, dilute the stock solution to a final concentration of 10 µM in each of the different solvents (Ethanol, Acetonitrile, Dioxane, PBS).
-
Record the fluorescence emission spectrum (e.g., Ex: 370 nm, Em: 400-600 nm) for each.
-
-
pH Screening:
-
In separate wells of the microplate, add 198 µL of each buffer (pH 4 through 10).
-
Add 2 µL of the 1 mM DMSO stock solution to each well (final concentration 10 µM).
-
Record the fluorescence emission spectrum for each pH value.
-
-
Data Analysis:
-
Plot fluorescence intensity at the emission maximum (λ_max) against solvent type and against pH.
-
Identify the solvent and pH that yield the maximum fluorescence intensity.
-
Protocol 2: Evaluating Aggregation-Caused Quenching (ACQ)
This protocol determines if self-quenching is occurring at your working concentration.
A. Materials
-
1 mM stock solution of the compound in the optimal solvent/buffer determined in Protocol 1.
-
Optimal solvent/buffer for dilution.
-
Cuvette or microplate and spectrofluorometer.
B. Procedure
-
Prepare a Dilution Series: Create a series of dilutions from the stock solution, ranging from 100 µM down to 100 nM (e.g., 100, 50, 25, 10, 5, 1, 0.5, 0.1 µM).
-
Measure Fluorescence: Record the fluorescence intensity at the emission maximum for each concentration. Ensure the excitation and emission slit widths and detector gain remain constant for all measurements.
-
Data Analysis:
-
Plot the fluorescence intensity versus concentration.
-
If the plot is linear across the entire range, ACQ is not a significant issue.
-
If the intensity plateaus or decreases at higher concentrations, you are observing concentration-dependent quenching. Your optimal working concentration should be in the linear range of this curve.[15]
-
Caption: The relationship between concentration, aggregation, and fluorescence.
Section 5: Data Interpretation
The following table summarizes the expected trends for this compound based on the known behavior of the 8-hydroxyquinoline scaffold. Use this as a guide for interpreting your experimental results.
| Parameter | Condition | Expected Effect on Fluorescence | Scientific Rationale |
| pH | Decrease (Acidic, pH < 6) | Intensity Increase, Red Shift | Protonation of the quinoline nitrogen enhances the electron-withdrawing nature, often increasing the quantum yield.[2][3] |
| Increase (Alkaline, pH > 8) | Intensity Change, Wavelength Shift | Deprotonation of the 8-hydroxyl group alters the intramolecular charge transfer (ICT) characteristics of the molecule.[9][10] | |
| Solvent Polarity | Increase (e.g., Dioxane to Acetonitrile to Water) | Red Shift (Bathochromic) | The excited state is typically more polar than the ground state; polar solvents stabilize it, lowering its energy and red-shifting the emission.[11][12] |
| Concentration | Increase (High µM range) | Intensity Decrease (Quenching) | Formation of non-emissive π-stacked aggregates leads to Aggregation-Caused Quenching (ACQ).[5][6][7] |
| Metal Ions | Add Zn²⁺, Al³⁺ | Intensity Increase (Turn-On) | Chelation restricts molecular vibrations and blocks non-radiative decay pathways (Chelation-Enhanced Fluorescence).[19][20] |
| Add Fe³⁺, Cu²⁺, Ni²⁺ | Intensity Decrease (Turn-Off) | Paramagnetic ions induce quenching through electron or energy transfer mechanisms.[8][21][22] |
References
- Daniel, B. D. S., & P., D. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. UCI Department of Chemistry.
- Edinburgh Instruments. (2018, August 9). Troubleshooting Measurements of Fluorescence Spectra.
- Dendritic Bis-(8-hydroxyquinoline) Derivatives: Studies on the Fluorescence Quenching and Decay. (n.d.).
- Weiss, L. E., et al. (n.d.). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. NIH.
- Hossain, M. A., et al. (2025, February 10). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. PMC - NIH.
- General mechanisms of aggregation‐caused quenching (ACQ) and.... (n.d.). ResearchGate.
- Zhang, Y., et al. (n.d.). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. PMC - NIH.
- Pöthig, A., et al. (n.d.). Molecular fluorescent pH-probes based on 8-hydroxyquinoline. RSC Publishing.
- Optimizing the fluorescence signal of 7-Aminoquinolin-8-ol-based sensors. (n.d.). Benchchem.
- Photo physical properties of 8-hydroxy quinoline. (n.d.).
- Sharma, A., et al. (2022, March). Effect of Fluorescence Quenching model on Quinoline Derivative with Cobalt Chloride metal ion using steady state and time resolved spectroscopic methods. Luminescence, 37.
- Wang, K., et al. (2019, September 18). Theoretical Study of the Mechanism of Aggregation-Caused Quenching in Near-Infrared Thermally Activated Delayed Fluorescence Molecules: Hydrogen-Bond Effect. The Journal of Physical Chemistry C - ACS Publications.
- HORIBA. (n.d.). Fluorescence Spectroscopy Tips and Tricks.
- Liu, Y., et al. (n.d.). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. Journal of Chemical Education - ACS Publications.
- From aggregation-caused quenching luminogens to solid fluorescent materials. (2016, September 1).
- Tervola, E., et al. (2020, August 12). Fluorescence enhancement of quinolines by protonation. RSC Advances (RSC Publishing).
- AELAB. (2024, November 5). How to Reduce Fluorescence Measurement Errors.
- Fluorescence spectra of 8-hydroxyquinoline derivatives zinc complexes.... (n.d.). ResearchGate.
- da Silva, J. C. S., et al. (2025, August 9). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate.
- Zhang, Y., et al. (2022, May 18). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega - ACS Publications.
- Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (n.d.).
- Troubleshooting. (n.d.). Thermo Fisher Scientific - NG.
- Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific.
- Liu, Y., et al. (2016, February). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. Journal of Chemical Education, 93(2), 331-335.
- Tervola, E., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10, 29385.
- Pöthig, A., et al. (2025, August 6). Molecular fluorescent pH-probes based on 8-hydroxyquinoline. ResearchGate.
-
KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7ya1Nya_IyZNiSdRRH4b7TUD_feVf4j6Hd2ZdNmBzwppJVFpLwzfYYM_sUabsXTjyANQfl2r5yT65kGWr1XNPVBOTUv6a0OrHt9rLux8HnisI0U-WMp1NEH-u5ZIxha6dhXEjO72_t-2FlDDKQe9qTMT95bSFzz9PJF05zCHlm_1ibRGLGFpCr-e3ikofQkTWvEcj9CTvtnUbYOf1pFyB7lxRT6df1AxHW4acpLPGX8AUIRfHBUUxlsqwUkgjoXW4MhZeCCYu8A6ApIdof8OfZckZsNPJdBdFi41wFGkB921KGVLYJEU2SXG5kaGyrOoZKczZtzs=]([Link]
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Technical Support Center: Troubleshooting Inconsistent Results in Antimicrobial Assays with Pyrazolyl Quinolinols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address inconsistencies encountered during antimicrobial assays with pyrazolyl quinolinols. As a novel class of compounds, pyrazolyl quinolinols present unique challenges and opportunities in antimicrobial research. This resource is designed to equip you with the knowledge to identify, understand, and resolve experimental variability, ensuring the generation of robust and reproducible data.
Section 1: Foundational Principles of Antimicrobial Susceptibility Testing (AST)
Before delving into compound-specific issues, it is crucial to have a firm grasp of the fundamentals of antimicrobial susceptibility testing. Inconsistent results often stem from deviations in standard protocols.
Q1: My Minimum Inhibitory Concentration (MIC) values for a single pyrazolyl quinolinol analog vary between experiments. What are the common sources of this variability?
Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing. The MIC is not an absolute value but rather a range that can be influenced by subtle variations in experimental methodology.[1] Key factors that can lead to variability include:
-
Inoculum Size: The density of the initial bacterial culture is a critical parameter. An inoculum that is too high can overwhelm the antimicrobial agent, leading to falsely elevated MICs, while an inoculum that is too low can result in falsely low MICs.[2][3] The Clinical and Laboratory Standards Institute (CLSI) recommends a starting inoculum of approximately 5 x 10^5 CFU/mL for broth microdilution assays.[4][5][6][7][8]
-
Incubation Time and Temperature: Extended incubation times can lead to higher MIC values as slower-growing subpopulations of bacteria may emerge.[2] Conversely, insufficient incubation may not allow for visible growth, leading to an underestimation of the MIC. Incubation temperature must be strictly controlled as variations can affect bacterial growth rates and compound stability.
-
Inter-laboratory and Intra-laboratory Variation: Differences in equipment, reagents, and operator technique can contribute to significant variability in MIC results, even when following the same protocol.[9][10]
-
Media Composition: The composition of the culture medium, including pH and cation concentration, can influence the activity of the antimicrobial agent and the growth of the microorganism.[11]
A variation of one twofold dilution is generally considered acceptable in MIC assays.[1] However, greater discrepancies warrant a thorough investigation of your experimental procedures.
Q2: Which standardized guidelines should I follow for my antimicrobial assays?
Adherence to standardized protocols is paramount for generating reliable and comparable data. The two most widely recognized organizations that provide detailed guidelines for antimicrobial susceptibility testing are:
-
Clinical and Laboratory Standards Institute (CLSI): CLSI documents, such as M07 (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically) and M100 (Performance Standards for Antimicrobial Susceptibility Testing), are considered the gold standard in many parts of the world.[4][5][6][7][8][12][13]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST): EUCAST also provides comprehensive guidelines and breakpoint tables that are widely used, particularly in Europe.[2][10][14][15][16]
Familiarizing yourself with and strictly adhering to the protocols outlined in these documents will significantly reduce experimental variability.[17]
Section 2: Compound-Specific Troubleshooting for Pyrazolyl Quinolinols
The unique physicochemical properties of pyrazolyl quinolinols can be a primary source of inconsistent assay results. Understanding these properties is key to effective troubleshooting.
Q3: My pyrazolyl quinolinol compound is poorly soluble in the assay medium and I observe precipitation. How can I address this?
Poor aqueous solubility is a common characteristic of quinoline-based compounds and a likely cause of inconsistent results.[18][19][20][21] Precipitation of the test compound leads to an unknown and variable concentration in the assay wells, rendering the MIC values unreliable.[3][13][22]
Troubleshooting Steps:
-
Solvent Selection and Concentration:
-
While Dimethyl Sulfoxide (DMSO) is a common solvent for stock solutions, its final concentration in the assay medium should be kept to a minimum (typically ≤1%) to avoid solvent-induced effects on bacterial growth.[13]
-
Perform a solubility test by preparing serial dilutions of your DMSO stock in the assay medium to determine the maximum soluble concentration before adding bacteria.[22]
-
-
pH Adjustment:
-
Quinoline moieties are weakly basic, and their solubility is often pH-dependent.[3] Experimenting with buffered media at different pH values may improve solubility.
-
-
Use of Surfactants:
-
For some poorly soluble compounds, the inclusion of a non-ionic surfactant, such as Polysorbate 80 (Tween 80), at a low concentration (e.g., 0.002%) can help maintain solubility without affecting bacterial growth.[23] However, it is crucial to run appropriate controls to ensure the surfactant itself does not have antimicrobial activity.
-
Data Presentation: Solubility Optimization
| Parameter | Recommendation | Rationale |
| Solvent | DMSO | High dissolving power for many organic compounds. |
| Final Solvent Concentration | ≤1% | To minimize solvent toxicity to the bacteria. |
| pH | Compound-specific | Quinoline solubility is often enhanced in slightly acidic conditions. |
| Surfactant | Polysorbate 80 (Tween 80) | Can improve the solubility of hydrophobic compounds. |
Q4: My pyrazolyl quinolinol solutions are colored/fluorescent. Could this be interfering with my results?
Yes, the intrinsic color or fluorescence of your compounds can significantly interfere with assay readouts, especially those that rely on optical density (OD) or fluorescent reporters.[1][24][25]
Troubleshooting Strategies:
-
Visual Inspection vs. Spectrophotometry: For colored compounds, visual determination of the MIC may be more reliable than OD readings from a plate reader. If the compound's color masks the turbidity of bacterial growth, consider using a growth indicator dye.
-
Growth Indicator Dyes: Resazurin and tetrazolium salts are redox indicators that change color in the presence of metabolically active cells.[26] This can provide a clear colorimetric endpoint that is not affected by the compound's intrinsic color.
-
Fluorescence Interference: If your compound is fluorescent, it can interfere with assays that use fluorescent dyes to assess cell viability.[1][24][25] It is essential to measure the background fluorescence of your compound at each concentration and subtract it from the final readings. Alternatively, switch to a non-fluorescent method for determining cell viability.
Experimental Workflow: Addressing Compound Interference
Caption: Troubleshooting workflow for colored or fluorescent compounds.
Q5: Could the purity of my synthesized pyrazolyl quinolinol be a source of inconsistency?
Absolutely. The synthesis of novel heterocyclic compounds can result in impurities, such as starting materials, byproducts, or residual catalysts, which may have their own biological activity or interfere with the assay.[7]
Recommendations for Ensuring Compound Purity:
-
Rigorous Purification: Employ appropriate chromatographic techniques (e.g., column chromatography, HPLC) to purify your synthesized compounds.
-
Structural Verification: Confirm the structure and purity of your final compounds using multiple analytical methods, such as NMR, mass spectrometry, and elemental analysis.
-
Batch-to-Batch Consistency: If you are synthesizing multiple batches of the same compound, ensure that each batch is subjected to the same purification and characterization procedures to maintain consistency.
Section 3: Advanced Troubleshooting and Quality Control
For researchers seeking to establish a robust and reliable screening platform, implementing rigorous quality control measures is essential.
Q6: How can I implement a quality control (QC) program for my antimicrobial assays?
A robust QC program is crucial for ensuring the accuracy and reproducibility of your results.[9][14][15][27][28]
Key Components of a QC Program:
-
Reference Strains: Regularly test standard, well-characterized bacterial strains (e.g., from the American Type Culture Collection - ATCC) with known MIC values for common antibiotics.[9][27] This will help verify the accuracy of your methodology and reagents.
-
Control Antibiotics: Include a control antibiotic with a known mechanism of action in your assays. This can help to identify any issues with the bacterial strains or assay conditions.
-
Record Keeping: Maintain detailed records of all experimental parameters, including lot numbers of reagents, incubation times, and operator details. This will aid in identifying the source of any inconsistencies that may arise.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the pyrazolyl quinolinol in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh overnight culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used.
-
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C) for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Logical Relationship: Factors Influencing MIC
Caption: Factors contributing to MIC variability.
References
- CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8.
-
EUCAST. MIC Determination. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
BSAC Standing Committee on Antimicrobial Susceptibility Testing. Quality Control of Antimicrobial Susceptibility Testing. [Link]
-
Slideshare. Quality control of antimicrobial susceptibility tests. [Link]
- CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition.
-
ANSI Webstore. Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed31. [Link]
-
Intertek Inform. CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. [Link]
-
ResearchGate. Does anyone know how to fix a microdilution broth assay with cloudy samples?. [Link]
-
GCSMC. Quality Control of Antimicrobial Susceptibility Tests. [Link]
-
ResearchGate. Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. [Link]
-
ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Testing Laboratory. EUCAST MIC Determination Testing. [Link]
- Practical approach to Antimicrobial susceptibility testing (AST) and quality control.
-
ResearchGate. Quality assurance of antimicrobial susceptibility testing by disc diffusion. [Link]
-
NIH. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. [Link]
-
EUCAST. Disk Diffusion and Quality Control. [Link]
-
YouTube. How MIC & Breakpoints Guide Antibiotic Choice | CLSI & EUCAST Guidelines | Dr Anupam Mohapatra. [Link]
-
ResearchGate. How do I measure MIC of a compound which is insoluble in broth dilution?. [Link]
-
PubMed. Automated reading of MIC microdilution trays containing fluorogenic enzyme substrates with the Sensititre Autoreader. [Link]
-
NIH. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
PubMed Central. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Link]
-
ResearchGate. Determination of antifungal drug susceptibilities of Aspergillus species by a fluorescence-based microplate assay. [Link]
-
ASM Journals. Combining Microscopy Assays of Bacteria-Surface Interactions To Better Evaluate Antimicrobial Polymer Coatings. [Link]
-
IJERMT. Pharmacological Screening of Novel Heterocyclic Derivatives. [Link]
-
MDPI. Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. [Link]
-
RSC Publishing. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. [Link]
-
Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. [Link]
-
Semantic Scholar. Color-Coded Droplets and Microscopic Image Analysis for Multiplexed Antibiotic Susceptibility Testing. [Link]
-
View of An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. [Link]
-
Bentham Science. Biological Activities of Quinoline Derivatives. [Link]
-
PubMed. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. [Link]
-
MDPI. Study of Human Antimicrobial Peptides Active Against Some Bacteroidota Species of the Oral Cavity. [Link]
-
PubMed. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. [Link]
-
NIH. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]
-
MDPI. Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. [Link]
-
NIH. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]
-
Apec.org. Antimicrobial Susceptibility Testing. [Link]
-
PubMed Central. Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent. [Link]
-
YouTube. Broth Microdilution Assay. [Link]
Sources
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- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
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- 28. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our guidance is tailored for researchers, medicinal chemists, and process development professionals aiming to optimize this reaction, overcome common hurdles, and ensure the synthesis of a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic strategy for preparing this compound?
The most common and effective method is a metal-catalyzed cross-coupling reaction. This involves the C-N bond formation between a 2-haloquinoline derivative and 3,5-dimethylpyrazole. The two principal catalytic systems employed for this transformation are:
-
Ullmann Condensation: A classical approach using a copper catalyst (typically CuI or copper powder) at elevated temperatures. This method is robust but often requires high temperatures and can sometimes lead to side products.[1][2]
-
Buchwald-Hartwig Amination: A more modern, palladium-catalyzed approach that often proceeds under milder conditions with a broader substrate scope and higher functional group tolerance.[3][4][5] This method requires a specific palladium pre-catalyst and a phosphine-based ligand.
Q2: Is it necessary to protect the hydroxyl group on the quinolin-8-ol starting material?
This is a critical consideration. The hydroxyl group of 8-hydroxyquinoline is phenolic and thus acidic. In the presence of the base required for the coupling reaction, it will be deprotonated to a phenoxide.
-
Without Protection: The resulting phenoxide can act as a nucleophile, potentially leading to O-arylation side products or catalyst inhibition through strong chelation. The 8-hydroxyquinoline moiety is a well-known chelating agent for many metals, including copper and palladium.[6][7] This chelation can sequester the active catalyst, leading to low conversion or stalled reactions.
-
With Protection: Protecting the hydroxyl group (e.g., as a methoxy, benzyloxy, or silyl ether) prevents these side reactions and is the recommended approach for achieving higher yields and cleaner reaction profiles. The protecting group can be removed in a subsequent step. A common strategy involves using a starting material like 2-chloro-8-methoxyquinoline and performing a final deprotection step with BBr₃ or HBr.
Q3: How can I be certain that the pyrazole has attached at the correct nitrogen (N1 vs. N2)?
3,5-Dimethylpyrazole has two nitrogen atoms, creating the potential for constitutional isomerism upon N-arylation. The desired product is the 1-yl isomer, but the 2-yl isomer can also form. The regioselectivity is typically governed by sterics, with the substitution favoring the less hindered nitrogen. However, confirmation is essential.
Definitive characterization is achieved using Nuclear Magnetic Resonance (NMR) spectroscopy:
-
¹H NMR: In the desired N1-substituted isomer, the two methyl groups (at positions 3 and 5 of the pyrazole) are chemically non-equivalent and will appear as two distinct singlets. The proton at the pyrazole C4 position will appear as a single singlet.
-
¹³C NMR: Similarly, the two methyl carbons and the two pyrazole ring carbons attached to them will be non-equivalent.
-
NOESY/HMBC: 2D NMR experiments can show through-space or long-range coupling between the quinoline protons (specifically H3) and the pyrazole protons/carbons, confirming the connectivity.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low or No Product Yield
Possible Cause A: Poor Quality of Starting Materials The purity of 2-chloroquinolin-8-ol and 3,5-dimethylpyrazole is paramount. Impurities can interfere with the catalyst or introduce competing side reactions. 3,5-dimethylpyrazole, for instance, can be hygroscopic and should be stored in a desiccator.
-
Solution:
-
Verify the purity of starting materials using ¹H NMR and melting point analysis.
-
Recrystallize 3,5-dimethylpyrazole from water or a suitable organic solvent to obtain pure, fluffy white crystals if needed.[8]
-
Synthesize or purify the 2-chloro-8-hydroxyquinoline starting material carefully, as residual reagents from its synthesis (e.g., POCl₃) can kill the coupling reaction.[9]
-
Possible Cause B: Inactive Catalyst or Improper Reaction Conditions Both Ullmann and Buchwald-Hartwig reactions are sensitive to the catalyst, ligand, base, solvent, and temperature.
-
Solution:
-
Catalyst System: Use a high-purity catalyst and ligand. For Buchwald-Hartwig, using a pre-formed palladium pre-catalyst (e.g., a G2 or G3 pre-catalyst) is often more reliable than generating the active Pd(0) species in situ.[10]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active catalyst, especially Pd(0) complexes.
-
Anhydrous Conditions: Use anhydrous solvents and bases. Water can lead to hydrolysis of the 2-chloroquinoline starting material to the unreactive 2-hydroxyquinoline.
-
Optimization Table: Refer to the table below for recommended starting conditions.
-
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination | Rationale |
| Catalyst | CuI (5-10 mol%) | Pd₂(dba)₃ (1-2 mol%) or Pd Pre-catalyst | Copper is the classic choice; Palladium offers milder conditions. |
| Ligand | L-proline or DMEDA (10-20 mol%) | XPhos or RuPhos (2-4 mol%) | Ligands stabilize the metal center and facilitate the catalytic cycle. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | K₃PO₄ or NaOtBu (1.5-2 equiv.) | The base is crucial for deprotonating the pyrazole N-H. |
| Solvent | Dioxane or DMF | Toluene or Dioxane | High-boiling, polar aprotic solvents are generally required. |
| Temperature | 100-140 °C | 80-110 °C | Buchwald-Hartwig reactions typically run cooler than Ullmann couplings. |
Problem 2: Reaction Stalls Before Reaching Completion
Possible Cause: Catalyst Deactivation by Product Chelation The product, this compound, is a potent chelating agent. As the product concentration increases, it can bind to the Cu or Pd catalyst, removing it from the catalytic cycle and effectively stopping the reaction.
-
Solution:
-
Increase Catalyst Loading: A higher initial catalyst loading (e.g., 5 mol% Pd, 20 mol% CuI) may be sufficient to push the reaction to completion despite some sequestration.
-
Protect the 8-OH Group: As mentioned in the FAQ, protecting the hydroxyl group is the most robust solution. This eliminates the chelating phenoxide moiety, preventing catalyst deactivation.
-
Portion-wise Addition: In some cases, adding a second portion of the catalyst and ligand midway through the reaction can restart a stalled reaction.
-
Problem 3: Formation of a Major, Inseparable Impurity
Possible Cause A: Hydrolysis of 2-Chloroquinoline If trace moisture is present, the 2-chloroquinoline starting material can hydrolyze under basic, high-temperature conditions to form 2-hydroxyquinolin-8-ol (which exists as the 8-hydroxyquinolin-2(1H)-one tautomer). This impurity is often unreactive and can be difficult to separate from the product.
-
Solution:
-
Rigorously dry all glassware, solvents, and reagents.
-
Use a robust inert atmosphere technique (e.g., Schlenk line).
-
Choose a non-hygroscopic base like K₃PO₄ over K₂CO₃ if moisture is a persistent issue.
-
Possible Cause B: Homocoupling of 2-Chloroquinoline In Ullmann reactions, the aryl halide can couple with itself to form a biaryl (a biquinoline in this case).[1]
-
Solution:
-
Avoid excessively high temperatures.
-
Ensure the pyrazole nucleophile is present in a slight excess (1.1-1.2 equivalents).
-
The use of appropriate ligands like L-proline can often suppress this side reaction.
-
Problem 4: Difficult Purification of the Final Product
Possible Cause A: Residual Metal Catalyst Contamination The product's chelating ability means it can co-elute with residual copper or palladium from the reaction, leading to colored impurities and broad peaks during chromatography.
-
Solution:
-
Perform an aqueous workup designed to remove metals. Stirring the crude organic layer with an aqueous solution of a strong chelator like EDTA or concentrated ammonium hydroxide can effectively extract metal salts.
-
Filter the crude reaction mixture through a plug of Celite® and silica before concentration to remove insoluble metal species.
-
Possible Cause B: Product Streaking on Silica Gel Chromatography The basic nitrogen atoms of the quinoline and pyrazole moieties, along with the acidic phenol, can interact strongly with the acidic silanol groups on standard silica gel, causing significant tailing or streaking.
-
Solution:
-
Deactivate the Silica: Pre-treat the silica gel by slurrying it in the eluent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites.
-
Alternative Stationary Phase: Consider using neutral or basic alumina for the chromatography.
-
Alternative Purification: If chromatography fails, consider recrystallization or acid/base extraction to purify the product.
-
Visualized Reaction and Troubleshooting Workflow
Primary Synthesis and Key Side Reactions
The following diagram illustrates the desired synthetic pathway and the most common competing side reactions discussed.
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow: Low Product Yield
This flowchart provides a logical sequence of steps to diagnose the cause of low reaction yield.
Caption: Decision tree for diagnosing low-yield reactions.
Experimental Protocols
Protocol: Copper-Catalyzed Ullmann-Type Synthesis (with Protected Hydroxyl)
This protocol is adapted from general procedures for Ullmann condensations.[1][11]
Starting Materials: 2-chloro-8-methoxyquinoline, 3,5-dimethylpyrazole, Copper(I) Iodide (CuI), L-proline, Potassium Carbonate (K₂CO₃), Anhydrous Dioxane.
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-8-methoxyquinoline (1.0 equiv.), 3,5-dimethylpyrazole (1.2 equiv.), and anhydrous, powdered K₂CO₃ (2.5 equiv.).
-
Add CuI (0.1 equiv.) and L-proline (0.2 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane via syringe. The final concentration should be approximately 0.5 M with respect to the starting quinoline.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble salts.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 2-(3,5-dimethyl-1H-pyrazol-1-yl)-8-methoxyquinoline can be purified by column chromatography on silica gel.
-
Deprotection: Dissolve the purified intermediate in anhydrous dichloromethane (DCM) and cool to 0 °C. Add boron tribromide (BBr₃, 1.5 equiv., 1M solution in DCM) dropwise. Allow the reaction to warm to room temperature and stir until complete. Quench carefully by adding methanol, then concentrate and purify to yield the final product.
References
-
Barluenga, J., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. Journal of Organic Chemistry, 73(22), 8880-8892.
-
BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline. BenchChem.
-
Abdel-Wahab, B. F., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(1), 1-25.
-
ACS Publications. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. The Journal of Organic Chemistry.
-
ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Request PDF.
-
ResearchGate. (n.d.). Cyclization and Buchwald coupling of 2-chloro-3-formylquinoline.
-
The Royal Society of Chemistry. (2017). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances.
-
Sigma-Aldrich. (n.d.). 8-Chloro-2-hydroxyquinoline.
-
ResearchGate. (n.d.). Synthesis of quinoline derivatives by different synthetic routes.
-
Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry.
-
Open Access Journals. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
-
Connect Journals. (2013). Synthesis of derivatives of 7,8-dimethylquinolines as potential antimicrobial and antifungal agents. Indian Journal of Heterocyclic Chemistry.
-
PubMed. (2019). Synthesis and In vitro Evaluation of Hydrazonomethyl-Quinolin-8-ol and Pyrazol-3-yl-Quinolin-8-ol Derivatives for Antimicrobial and Antimalarial Potential. Medicinal Chemistry.
-
National Institutes of Health. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules.
-
Heiskanen, J. P., & Hormi, O. E. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-597.
-
Vulcanchem. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine.
-
MDPI. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules.
-
ChemicalBook. (n.d.). 8-Hydroxyquinoline synthesis.
-
Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Ball State University.
-
National Institutes of Health. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
-
Brieflands. (2016). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Basic and Clinical Pathophysiology.
-
ResearchGate. (2011). synthesis and antimicrobial activity of some new pyrazolo quinazoline derivatives.
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of Quinoline Containing Pyrazolone Derivatives and their Biological Studies.
-
National Institutes of Health. (2019). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction.
-
PubMed. (2018). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. Bioorganic & Medicinal Chemistry.
-
MDPI. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts.
-
Letters in Applied NanoBioScience. (2021). Synthesis of Some New Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety.
-
ResearchGate. (2018). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. Request PDF.
-
ResearchGate. (n.d.). The marketed drugs containing pyrazole or quinoline.
-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole.
-
Indo American Journal of Pharmaceutical Research. (2016). Synthesis, Antimicrobial and Antioxidant Activities of Some Novel Quinoline Based Pyrazolines.
-
ResearchGate. (2012). Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. Request PDF.
-
ResearchGate. (2013). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.
-
MDPI. (2013). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules.
Sources
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- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
stability issues of 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol in solution
Welcome to the technical support guide for 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here, we address common challenges and provide actionable troubleshooting strategies and validated protocols to ensure the integrity of your experiments.
Introduction
This compound is a heterocyclic compound featuring a quinolin-8-ol scaffold substituted with a dimethyl-pyrazole moiety. While the pyrazole ring is generally considered chemically stable, the quinolin-8-ol core is susceptible to environmental factors, which can impact the integrity of the molecule in solution.[1][2] Understanding these potential stability issues is critical for obtaining reproducible and reliable experimental results.
This guide is structured to help you navigate potential challenges, from solution preparation to long-term storage and analysis.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?
Discoloration is a common indicator of degradation for quinoline compounds.[1] This is often a result of photodegradation or oxidation. The 8-hydroxyquinoline scaffold is particularly susceptible to these effects. It is crucial to protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[1]
Q2: I am observing a decrease in the compound's activity or inconsistent results in my assays. Could this be a stability issue?
Yes, a loss of potency and inconsistent results are classic signs of compound degradation.[1] The stability of quinoline derivatives in solution is influenced by several factors, including pH, temperature, and light exposure.[1] For sensitive experiments, it is highly recommended to use freshly prepared solutions or to validate the stability of your stock solutions under your specific storage conditions.
Q3: What are the primary factors that influence the stability of this compound in solution?
The key factors affecting the stability of quinoline compounds, and by extension this compound, are:
-
pH: The solubility and stability of quinoline derivatives are highly dependent on the pH of the solution.[3][4][5] Degradation can be accelerated in both acidic and basic conditions.
-
Light: Many quinoline compounds are photosensitive and can degrade when exposed to UV or ambient light.[1]
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[1]
-
Oxidation: The quinolin-8-ol moiety can be susceptible to oxidation.
Q4: What is the recommended way to prepare and store stock solutions of this compound?
To maximize stability, consider the following:
-
Solvent Selection: Choose a suitable solvent in which the compound is stable. For long-term storage, consider a non-aqueous solvent like DMSO and store at -20°C or -80°C. For aqueous experiments, prepare fresh dilutions from the stock.
-
pH Control: Use buffers to maintain a stable pH if working with aqueous solutions. The optimal pH should be determined experimentally.
-
Light Protection: Always store solutions in amber vials or light-blocking containers.[1]
-
Temperature Control: For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.[1]
-
Inert Atmosphere: For sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere like nitrogen or argon to minimize oxidation.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues.
Issue 1: Solution Discoloration
| Symptom | Potential Cause | Troubleshooting Steps |
| Solution turns yellow or brown over time. | Photodegradation or Oxidation | 1. Verify Storage: Ensure the solution is stored in an amber vial or protected from light. 2. Inert Atmosphere: Prepare a fresh solution using a degassed solvent and store under nitrogen or argon. 3. Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to the solution, if compatible with your assay.[1] |
Issue 2: Inconsistent Assay Results or Loss of Potency
| Symptom | Potential Cause | Troubleshooting Steps |
| Biological or chemical assay results are not reproducible. | Compound Degradation | 1. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. 2. Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, heat, light, oxidation) to understand its degradation profile (See Protocol 1). 3. Stability-Indicating HPLC: Develop or use an HPLC method that can separate the parent compound from its degradation products to quantify the extent of degradation (See Protocol 2).[1] |
Issue 3: Precipitation in Solution
| Symptom | Potential Cause | Troubleshooting Steps |
| Compound precipitates out of solution upon storage. | Poor Solubility, pH Shift | 1. Check Solubility: The solubility of quinoline derivatives can be pH-dependent.[4][5] Determine the optimal pH for solubility and stability. 2. Co-solvents: Consider the use of a co-solvent if compatible with your experimental system. 3. Re-dissolve: Gently warm the solution to see if the precipitate redissolves. However, be mindful of potential thermal degradation.[6] |
Troubleshooting Workflow
Caption: A workflow for troubleshooting stability issues.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for elucidating potential degradation pathways and demonstrating the specificity of analytical methods.[1] The goal is to achieve 5-20% degradation.
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.[1]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Take samples at various time points. Neutralize with 0.1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time.[1]
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at 60-80°C. Sample at various time points.[1]
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) or sunlight. Keep a control sample wrapped in foil. Sample at various time points.
-
Sample Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method (see Protocol 2).
Potential Degradation Pathways
Caption: General degradation pathways for quinoline derivatives.
Protocol 2: Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.[1]
-
Instrumentation: A standard HPLC system with a UV detector (a photodiode array detector is recommended for peak purity analysis).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a low percentage of Solvent B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer or a PDA detector.
-
Injection Volume: 10-20 µL.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, and precision. Specificity is demonstrated by showing that degradation products do not co-elute with the parent peak, which can be confirmed by peak purity analysis with a PDA detector.[1]
Stability Study Workflow
Caption: Workflow for a typical stability study.
Summary of Stability Profile
While specific data for this compound is not available in the literature, the stability of related quinoline and 8-hydroxyquinoline compounds provides a strong basis for predicting its behavior. The following table summarizes expected stability trends.
| Condition | Expected Stability | Recommendation |
| Acidic pH (e.g., <4) | Potentially unstable | Buffer solutions to a stable pH range. |
| Neutral pH (e.g., 6-8) | Likely more stable | Ideal for many biological assays, but should be verified. |
| Basic pH (e.g., >9) | Potentially unstable | Buffer solutions to a stable pH range. |
| Elevated Temperature (>40°C) | Increased degradation rate[1] | Store solutions at recommended cool temperatures. |
| Light Exposure | Susceptible to photodegradation[1] | Protect from light at all times. |
| Oxidizing Agents | Susceptible to oxidation | Use degassed solvents and consider an inert atmosphere. |
By understanding the inherent chemical properties of the quinolin-8-ol scaffold and implementing the robust protocols outlined in this guide, researchers can ensure the integrity and reliability of their experimental data when working with this compound.
References
-
Charles, R. G., et al. (1964). Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)-Schiff Base Coordination Polymers. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 69A(1), 53–61. [Link]
-
Wikimedia Commons. (2020). File:Synthesis and thermal stability of bis(8-hydroxy-quinoline)-Schiff base coordination polymers (IA jresv69An1p53).pdf. Retrieved from [Link]
-
Gurnule, W. B., et al. (2012). Thermal Degradation Study of New Polymer derived from 8-Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1475-1481. Retrieved from [Link]
-
Al-Gorafi, A. M., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Rasayan Journal of Chemistry, 7(1), 23-31. Retrieved from [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 112. Retrieved from [Link]
-
Al-Gorafi, A. M., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Rasayan Journal of Chemistry, 7(1), 23-31. Retrieved from [Link]
-
Al-Ghamdi, A. F., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. RSC Advances, 13(23), 15637-15653. [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 112. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]
-
Tomasik, P., & Zalewski, R. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(23), 7293. [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 112. [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Life Sciences, 9(3), 1-13. [Link]
-
Longdom Publishing. (n.d.). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Journal of Chemical Engineering & Process Technology. Retrieved from [Link]
-
Varghese, B., et al. (2017). Unveiling a versatile heterocycle: pyrazoline – a review. RSC Advances, 7(74), 47048-47079. [Link]
-
Desrivot, J., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Chromatography B, 854(1-2), 230-238. [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
Carewell Pharma. (n.d.). B Pharmacy 4th Semester Syllabus. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]
-
Ahmad, S., et al. (2025). Advancements in the design and development of pyrazoline-based antimycobacterial agents: an update and future perspectives. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Quinoline, pyrazole and pyrazole-substituted quinoline-containing drugs. Retrieved from [Link]
-
Bitterman, J. L., et al. (2013). Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Journal of Medicinal Chemistry, 56(21), 8833-8845. [Link]
-
Shreeve, J. M., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946-5950. [Link]
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- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrazolyl Quinolinol Synthesis
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the common and often complex challenges encountered during the synthesis of pyrazolyl quinolinol derivatives. This resource moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot effectively and optimize your reaction conditions with confidence.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of probable causes and a series of actionable solutions.
Q1: My reaction yield is consistently low or negligible. What are the likely causes and how can I improve it?
Low yield is the most frequent challenge, often stemming from suboptimal reaction conditions or competing side reactions.
Probable Causes & Solutions:
-
Inefficient Catalysis: The choice of catalyst is critical and mechanism-dependent. For syntheses involving Friedländer or Doebner-von Miller type condensations, acid catalysis is typically required to activate carbonyl groups and facilitate cyclization.[1] Conversely, reactions involving initial C-C bond formation via condensation may benefit from a base.
-
Solution A - Acid Catalyst Screening: If your reaction is sluggish, consider screening a panel of catalysts. Start with a common Brønsted acid like p-toluenesulfonic acid (PTSA) or glacial acetic acid. If yields remain low, Lewis acids (e.g., SnCl₄, AlCl₃, TiCl₄) can be more effective, particularly for activating less reactive ketones.[1]
-
Solution B - Base Catalyst Screening: For reactions initiated by a Knoevenagel or Claisen-Schmidt condensation, a base is required. Piperidine is a highly effective catalyst for this purpose. If polymerization is an issue, a milder base like potassium carbonate may be preferable.[2]
-
-
Incorrect Solvent Choice: The solvent affects reagent solubility, reaction temperature, and can even participate in the reaction.
-
Solution: Match the solvent to your reaction type. High-boiling aprotic solvents like DMF or toluene are excellent for driving reactions that eliminate water, such as cyclodehydration steps.[3] Protic solvents like ethanol or glycerol are often used for multicomponent reactions (MCRs) and are environmentally benign options.[4][5] A solvent screen is highly recommended during optimization (see Table 1).
-
-
Suboptimal Temperature: Many cyclization reactions require significant thermal energy to overcome activation barriers.
-
Solution: If the reaction is not proceeding at a lower temperature (e.g., refluxing ethanol at 78 °C), switch to a higher boiling solvent like toluene (111 °C) or xylene (~140 °C). Microwave irradiation is a powerful alternative for rapidly screening conditions and can dramatically reduce reaction times from hours to minutes.[1][5]
-
Q2: I'm observing significant impurity formation, particularly a tar-like substance or multiple spots on my TLC plate. How can I achieve a cleaner reaction?
Impurity formation is often due to side reactions like polymerization, self-condensation, or alternative cyclization pathways.
Probable Causes & Solutions:
-
Polymerization of Reactants: Harsh acidic conditions and high temperatures can cause reactants, especially α,β-unsaturated carbonyl intermediates (chalcones), to polymerize.[6]
-
Solution A - Moderate Reaction Conditions: Avoid excessively strong acids or high catalyst loadings. Sometimes, simply reducing the reaction temperature or catalyst amount can favor the desired pathway over polymerization.
-
Solution B - Slow Addition: Instead of adding all reactants at once, try a slow, dropwise addition of a reactive intermediate (like an aldehyde) to the reaction mixture. This keeps its instantaneous concentration low, minimizing self-condensation.
-
-
Formation of Unwanted Isomers or Byproducts: In one-pot sequences, intermediates can sometimes react via unintended pathways. For example, in a Knorr-type pyrazole synthesis, an oxindole intermediate might undergo a Pfitzinger-type reaction to form a quinoline byproduct instead of the desired pyrazole.[2]
-
Solution: Adjusting the reaction time and nucleophile can favor one pathway. If a Pfitzinger byproduct is forming from water or hydrazine attacking an amide, ensure strictly anhydrous conditions and consider using a substituted hydrazine (e.g., phenylhydrazine) which can alter the nucleophilicity and steric hindrance, favoring pyrazole formation.[2]
-
Q3: My synthesis with an unsymmetrical precursor is producing a mixture of regioisomers. How can I control the regioselectivity?
When using unsymmetrical reagents, such as a substituted hydrazine (R-NHNH₂) or an unsymmetrical β-diketone, the cyclization can occur in two different orientations, leading to a mixture of products.
Probable Causes & Solutions:
-
Lack of Steric or Electronic Control: The cyclization step is often governed by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.
-
Solution A - pH Control: The reaction pH can be a powerful tool. In acidic media, the more basic nitrogen of an arylhydrazine is protonated, reducing its nucleophilicity and directing the initial attack through the less hindered -NH₂ group.[7]
-
Solution B - Modify Substrates: Introducing bulky groups on one of the reactants can sterically hinder one reaction pathway, favoring the formation of a single regioisomer.
-
Solution C - Stepwise Synthesis: While less efficient, a stepwise approach offers absolute control. Synthesize and isolate the hydrazone intermediate first, then induce cyclization under optimized conditions. This prevents ambiguity in the initial condensation step.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective strategies for synthesizing the pyrazolyl quinolinol core?
There are two primary, highly effective strategies:
-
Multicomponent Reactions (MCRs): This is often the most efficient approach, where three or more starting materials are combined in a single pot to form the final product. A common MCR involves reacting an o-aminoaryl aldehyde or ketone, an active methylene pyrazole derivative, and another component in a one-pot process.[1][8] This strategy is prized for its atom economy and operational simplicity.
-
Sequential Annulation/Coupling: This involves building one heterocyclic ring first, then the other. For example:
-
Friedländer Annulation: Condensing an o-aminobenzaldehyde with a ketone containing an α-methylene group (like an acetylpyrazole) to form the quinoline ring.[1]
-
Coupling Pre-formed Rings: Reacting a functionalized quinoline (e.g., a 2-chloroquinoline or 2-hydrazinoquinoline) with a pyrazole precursor (e.g., a diketone or a pyrazole boronic acid).[3] This modular approach is excellent for generating a library of analogs.
-
Q2: How does microwave-assisted synthesis compare to conventional heating?
Microwave irradiation offers several distinct advantages over a traditional oil bath. By directly heating the solvent and polar molecules, it allows for:
-
Rapid Temperature Elevation: Reaching high temperatures in seconds.
-
Reduced Reaction Times: Reactions that take hours conventionally can often be completed in 5-30 minutes.[1]
-
Improved Yields: The rapid heating can minimize the formation of thermal decomposition byproducts. It is an invaluable tool for high-throughput optimization and library synthesis.
Q3: What is the mechanistic role of an acid catalyst in a Friedländer synthesis of a quinoline?
The acid catalyst plays a dual role:
-
Activation of the Carbonyl: It protonates the carbonyl oxygen of the ketone, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the amino group of the o-aminoaryl aldehyde/ketone.
-
Facilitating Dehydration: It protonates the hydroxyl group of the intermediate formed after cyclization, turning it into a good leaving group (H₂O) and driving the final aromatization step to form the stable quinoline ring system.
Data Presentation & Visualization
Table 1: Example of Catalyst and Solvent Optimization for Pyrazolyl Quinolinol Synthesis
| Entry | Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PTSA | Ethanol | 78 (Reflux) | 12 | 45 |
| 2 | PTSA | Toluene | 110 (Reflux) | 8 | 68 |
| 3 | Piperidine | Ethanol | 78 (Reflux) | 12 | 35 |
| 4 | FeCl₃ | DMF | 120 | 6 | 75 |
| 5 | PTSA | DMF | 120 | 6 | 82 |
| 6 | None | Toluene | 110 (Reflux) | 24 | <5 |
This table illustrates how systematic screening of catalysts and solvents at different temperatures can lead to a significant improvement in product yield.
Diagrams and Workflows
Caption: Plausible mechanism for acid-catalyzed Friedländer synthesis.
Experimental Protocols
Protocol: One-Pot, Three-Component Synthesis of a 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol Derivative
This protocol describes a common multicomponent approach.
Materials:
-
2-Amino-3-hydroxybenzaldehyde (1.0 mmol, 137 mg)
-
2,4-Pentanedione (1.0 mmol, 100 mg, 102 µL)
-
Hydrazine hydrate (1.1 mmol, 55 mg, 53 µL)
-
Glacial Acetic Acid (catalyst, ~0.5 mL)
-
Ethanol (15 mL)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-3-hydroxybenzaldehyde (1.0 mmol) and 2,4-pentanedione (1.0 mmol) to ethanol (15 mL).
-
Catalyst Addition: Add glacial acetic acid (~0.5 mL) to the mixture.
-
Initiation: Stir the mixture at room temperature for 15 minutes. Add hydrazine hydrate (1.1 mmol) dropwise to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.
-
Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the flask to room temperature. Reduce the solvent volume to approximately one-third under reduced pressure using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into 50 mL of ice-cold water with stirring. A solid precipitate should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol. Allow the product to air dry. If necessary, further purify the crude product by recrystallization from an ethanol/water mixture to yield the final pyrazolyl quinolinol.
References
-
[Semantic Scholar. (n.d.). Synthesis of new pyrazole and pyrazolin-5-one bearing 2-(quinolin-8-yloxy) acetohydrazide analogs as potential antimicrobial agents. Retrieved from https://www.semanticscholar.org/paper/Synthesis-of-new-pyrazole-and-pyrazolin-5-one-2-(/d687481c000f07c7293a95b3676882200224d54d]([Link]
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Technical Support Center: Overcoming Low Bioavailability of Pyrazolyl Quinolinol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolyl quinolinol derivatives. This guide is designed to provide in-depth, practical solutions to a common and critical challenge: overcoming low in vivo bioavailability. We will move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to frame the problem of low bioavailability.
Q1: What are the primary reasons my pyrazolyl quinolinol derivatives exhibit low bioavailability?
A1: The low bioavailability of pyrazolyl quinolinol derivatives typically stems from a combination of three main factors rooted in their physicochemical properties:
-
Poor Aqueous Solubility: These compounds are often highly lipophilic and crystalline, leading to low solubility in gastrointestinal fluids. For a drug to be absorbed, it must first be in solution.[1][2] This is often the rate-limiting step for absorption.
-
High First-Pass Metabolism: After absorption from the gut, the drug travels via the portal vein directly to the liver before entering systemic circulation.[3][4][5] The liver is rich in metabolic enzymes, particularly Cytochrome P450s (CYPs), which can extensively metabolize the compound, reducing the amount of active drug that reaches the rest of the body.[3][5][6]
-
Efflux Transporter Activity: The intestines and other tissues express efflux transporters, like P-glycoprotein (P-gp), which act as cellular pumps to remove foreign substances.[7][8][9] Pyrazolyl quinolinol derivatives can be recognized by these transporters and actively pumped back into the intestinal lumen, preventing their absorption.[7][10][11]
Q2: What is the Biopharmaceutics Classification System (BCS) and how does it apply to my compound?
A2: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[12][13][14] It is a crucial tool for predicting a drug's in vivo performance. Most pyrazolyl quinolinol derivatives fall into BCS Class II .
| BCS Class | Solubility | Permeability | Absorption Rate-Limiting Step | Typical Bioavailability Challenge |
| Class I | High | High | Gastric Emptying | Generally well-absorbed. |
| Class II | Low | High | Dissolution | Bioavailability is limited by how fast the drug can dissolve.[13][15][16] |
| Class III | High | Low | Permeability | Dissolves well but struggles to cross the intestinal wall. |
| Class IV | Low | Low | Dissolution & Permeability | The most challenging class, with significant hurdles to absorption. |
Understanding that your compound is likely BCS Class II immediately focuses your efforts on strategies to improve its dissolution rate and solubility.[13][14][16]
Section 2: Troubleshooting Experimental Hurdles & Step-by-Step Guides
This section provides a problem-oriented approach with detailed protocols to diagnose and solve specific issues.
Problem: My compound has poor aqueous solubility.
This is the most common starting point. Before attempting complex formulations, you must quantify the problem.
Caption: ASDs enhance solubility by locking the drug in a high-energy amorphous state within a polymer matrix.
1. Amorphous Solid Dispersions (ASDs): ASDs are a leading strategy for enhancing the bioavailability of BCS Class II compounds. [17][18][19]This technique involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix. [19][20]
-
Why it works: Crystalline drugs must overcome the energy of their crystal lattice to dissolve. By converting the drug to a high-energy amorphous form, this energy barrier is eliminated, leading to significantly enhanced solubility and faster dissolution rates. [18][21]The polymer carrier stabilizes this amorphous state and can also act as a precipitation inhibitor in the gut. [20]* Common Polymers: Hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), and Soluplus®. * Preparation Methods: Spray drying and hot-melt extrusion are common, scalable methods for producing ASDs. [18] 2. Nanosuspensions: This approach involves reducing the particle size of the drug down to the nanometer range.
-
Why it works: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. By dramatically increasing the surface area through nanosizing, the dissolution rate can be significantly enhanced. [1]* Preparation Methods: Media milling and high-pressure homogenization are standard techniques. [1] 3. Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. [22]
-
Why it works: When the system comes into contact with aqueous GI fluids, it spontaneously forms a fine oil-in-water emulsion, presenting the drug in a solubilized state ready for absorption. Lipid-based systems can also enhance lymphatic uptake, partially bypassing first-pass metabolism.
-
Components: Common oils include medium-chain triglycerides; surfactants include Cremophor® and Tween®; co-solvents include ethanol and propylene glycol. [15][23] 4. Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, while their hydrophilic exterior improves aqueous solubility. [1][22]This complexation effectively increases the drug's solubility and dissolution. [24]
References
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). [Link]
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Amorphous solid dispersions for enhanced drug solubility and stability. Technobis Crystallization Systems. [Link]
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Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]
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In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]
-
Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. [Link]
-
Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. [Link]
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Microsomal Stability Assay Protocol. AxisPharm. [Link]
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Caco-2 Permeability Assay Protocol. Studylib. [Link]
-
Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience. [Link]
-
Caco2 assay protocol. Unknown Source. [Link]
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Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. National Institutes of Health (NIH). [Link]
-
Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. Royal Society of Chemistry. [Link]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
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Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
-
Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. [Link]
-
Metabolic Stability Assays. Merck Millipore. [Link]
-
Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. ResearchGate. [Link]
-
Techniques used to Enhance Bioavailability of BCS Class II Drugs:. IT Medical Team. [Link]
-
Enhancement of Aqueous Solubility of BCS Class II Drug by Solid Dispersion: A Review. BEPLS. [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. [Link]
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Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI. [Link]
-
Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]
-
Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. [Link]
-
In vitro solubility assays in drug discovery. PubMed. [Link]
-
Solubility Enhancement of BCS Class 2 Drugs by Solid Dispersion Technique. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Caco-2 permeability assay. Creative Bioarray. [Link]
-
Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
-
COMPLEXATION STRATEGIES FOR IMPROVING SOLUBILITY AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS: A FOCUS ON BCS CLASS II. World Journal of Pharmaceutical and Life Sciences. [Link]
-
Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. National Institutes of Health (NIH). [Link]
-
Microsomal Stability. Cyprotex. [Link]
-
ADME Solubility Assay. BioDuro. [Link]
-
Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein. MDPI. [Link]
-
Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. R Discovery. [Link]
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Model of P‑Glycoprotein Ligand Binding and Validation with Efflux Substrate Matched Pairs. eScholarship. [Link]
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First pass effect. Wikipedia. [Link]
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First Pass Metabolism. YouTube. [Link]
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First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
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Study of First-Pass Metabolism and its Uses. Walsh Medical Media. [Link]
-
First pass metabolism.docx. ChesterRep. [Link]
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Validation & Comparative
A Comparative Analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol and its Structural Analogs in Drug Discovery
Abstract
The fusion of pyrazole and quinoline scaffolds has yielded a plethora of heterocyclic compounds with significant therapeutic potential. This guide provides a comparative analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol , a representative member of this class, against its structural and functional analogs. We delve into a structure-activity relationship (SAR) analysis, comparing its potential efficacy in antimicrobial and anticancer applications to its 8-amino analog and the established 8-hydroxyquinoline drug, Nitroxoline. This analysis is supported by a review of existing experimental data, detailed protocols for synthesis and biological evaluation, and a discussion on the mechanistic implications of subtle structural modifications, particularly the role of the 8-hydroxy group in metal ion chelation and biological activity.
Introduction: The Power of Hybrid Scaffolds
In medicinal chemistry, the molecular hybridization approach—combining two or more pharmacophores into a single molecule—is a proven strategy for developing novel therapeutic agents with enhanced efficacy and unique mechanisms of action.[1] The quinoline ring is a privileged scaffold, forming the core of numerous drugs with a wide range of activities, including anticancer (e.g., topotecan), antibacterial (e.g., ciprofloxacin), and antifungal (e.g., clioquinol) properties.[2] Its biological relevance is often attributed to its planar structure, which can intercalate with DNA, and its ability to chelate metal ions essential for enzymatic functions.[3][4]
Similarly, the pyrazole moiety is a cornerstone in drug design, present in drugs like the anti-inflammatory celecoxib and the anticancer agent axitinib.[5][6] Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[7][8]
The conjugation of pyrazole and quinoline moieties, therefore, presents a compelling strategy for creating novel compounds with potentially synergistic or enhanced pharmacological profiles. This guide focuses on This compound , a molecule that combines the features of both scaffolds with the critical 8-hydroxyquinoline chelating group, and compares it with key analogs to elucidate the structural determinants of its biological activity.
Profile of the Core Compound: this compound
Molecular Structure and Properties
The core compound features a 3,5-dimethylpyrazole ring attached at the 2-position of a quinolin-8-ol scaffold. The key functional groups are:
-
Quinolin-8-ol Moiety: This group is a well-known bidentate chelating agent, capable of binding essential metal ions like Fe²⁺ and Zn²⁺.[9] This action is a primary mechanism for the antimicrobial and enzymatic inhibitory effects of many 8-hydroxyquinoline derivatives.[3]
-
Pyridine Ring (within Quinoline): Acts as a hydrogen bond acceptor.
-
Pyrazole Ring: An aromatic five-membered ring with two adjacent nitrogen atoms, contributing to the molecule's overall electronic properties and potential for hydrogen bonding.[6]
-
Dimethyl Substitution: The methyl groups on the pyrazole ring can influence solubility, steric interactions with biological targets, and metabolic stability.
Proposed Synthesis Pathway
While a specific synthesis for this exact compound is not detailed in the initial literature survey, a plausible and efficient route can be designed based on established methods for creating pyrazole-quinoline hybrids.[10][11] A common approach involves the condensation of a substituted hydrazine with a diketone. The synthesis of the necessary 2-hydrazinylquinolin-8-ol precursor is a critical step, followed by cyclization with acetylacetone (pentane-2,4-dione).
Caption: Proposed two-step synthesis of the target compound.
Comparative Analysis with Structural Analogs
To understand the unique potential of this compound, we compare it against two strategically chosen compounds: its closest amine analog and a clinically relevant 8-hydroxyquinoline drug.
-
Analog 1: 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-amine: This compound allows for a direct assessment of the hydroxyl group's role versus an amino group at the C8 position. The -NH2 group is also a coordinating group but has different hydrogen bonding capabilities and pKa values compared to the -OH group.[12]
-
Analog 2: Nitroxoline (5-nitroquinolin-8-ol): A well-established antibiotic and potential anticancer agent.[13] It serves as a benchmark for the 8-hydroxyquinoline pharmacophore, with its activity modulated by the electron-withdrawing nitro group at the C5 position.
Performance Metrics: Anticancer and Antimicrobial Activity
The biological potential of quinoline and pyrazole derivatives is most prominently documented in their anticancer and antimicrobial activities.[1][4][10] We will compare these compounds based on their reported (or inferred, based on similar structures) inhibitory concentrations.
| Compound | Key Structural Features | Anticipated Anticancer Activity (IC50) | Anticipated Antimicrobial Activity (MIC) |
| This compound (Core) | 8-OH (strong chelator) , Pyrazole moiety | Potent activity expected due to chelation-induced ROS production and potential enzyme inhibition. | Broad-spectrum activity expected; chelation of metal ions from bacterial enzymes and biofilm disruption is a likely mechanism.[13] |
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-amine (Analog 1) | 8-NH2 (weaker chelator) , Pyrazole moiety | Likely active, but potentially less potent than the 8-OH analog if chelation is the primary MOA.[12] | Moderate activity expected. The change from -OH to -NH2 alters chelating strength and hydrogen bonding capacity. |
| Nitroxoline (Analog 2) | 8-OH (strong chelator) , 5-NO2 (electron-withdrawing) | Demonstrated cytotoxicity against various cancer cell lines (e.g., PANC-1, A2780).[13] | Clinically used antibiotic; highly effective against biofilm-forming bacteria like P. aeruginosa by chelating Fe²⁺ and Zn²⁺.[13] |
Structure-Activity Relationship (SAR) Insights
The comparison highlights several key SAR points:
-
The Indispensable 8-Hydroxy Group: The 8-hydroxyquinoline scaffold is a powerful pharmacophore primarily due to its metal chelating ability. This chelation can disrupt metalloenzymes or, in the context of cancer, increase intracellular reactive oxygen species (ROS) to induce apoptosis, an effect enhanced by the presence of copper ions.[13] Replacing the -OH with -NH2 would likely diminish this activity.
-
Role of the Pyrazole Moiety: The pyrazole ring is not merely a linker. It contributes to the overall lipophilicity of the molecule, aiding in membrane transport, and provides additional sites for hydrogen bonding, which can fine-tune target binding. Hybrids of pyrazole-quinoline have shown potent inhibitory activity against key enzymes like EGFR and FabH.[1]
-
Substitution Effects on the Quinoline Ring: As seen with Nitroxoline, substitutions on the quinoline ring itself drastically modulate activity. The electron-withdrawing nitro group in Nitroxoline enhances its biological effects. Our core compound lacks such a group, suggesting that its activity profile will be distinct and that further modification at the C5 or C7 positions could be a fruitful avenue for lead optimization.
Caption: Key structure-activity relationships for the pyrazolyl-quinolin-8-ol scaffold.
Experimental Protocols
To facilitate further research and validation, we provide standardized protocols for the synthesis and evaluation of these compounds.
Protocol: Synthesis of this compound
-
Objective: To synthesize the title compound via a two-step reaction.
-
Step 1: Synthesis of 2-hydrazinylquinolin-8-ol
-
Dissolve 2-chloroquinolin-8-ol (1.0 eq) in pyridine (10 mL).
-
Add hydrazine hydrate (5.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 115°C) and maintain for 6-8 hours, monitoring progress by TLC.
-
Cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the intermediate product.
-
-
Step 2: Cyclization to form the Pyrazole Ring
-
Suspend 2-hydrazinylquinolin-8-ol (1.0 eq) in absolute ethanol (15 mL).
-
Add acetylacetone (1.2 eq) followed by a catalytic amount of glacial acetic acid (3-4 drops).
-
Reflux the mixture for 4-6 hours until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture. The product often precipitates upon cooling.
-
Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure final product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol: MTT Assay for In-Vitro Cytotoxicity
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
-
Caption: Standard workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The comparative analysis indicates that This compound is a promising scaffold for the development of novel therapeutic agents. Its activity is intrinsically linked to the 8-hydroxyquinoline core, which acts as a potent metal chelator—a mechanism shared with the established drug Nitroxoline. The pyrazole moiety provides a versatile handle for modifying the compound's physicochemical properties and target specificity.
Compared to its 8-amino analog, the 8-hydroxy compound is predicted to have superior activity in mechanisms where metal chelation is dominant. However, the 8-amino analog should not be dismissed, as it may exhibit different target specificities or a better safety profile.
Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing analogs with modifications on both the pyrazole (e.g., different alkyl or aryl substituents) and quinoline (e.g., adding electron-withdrawing/donating groups at C5/C7) rings to optimize potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets beyond metal chelation. Investigating inhibition of specific kinases, DNA topoisomerases, or bacterial enzymes would provide a deeper understanding of its therapeutic potential.
-
In-Vivo Evaluation: Advancing the most promising compounds from this series into animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the principles of molecular hybridization and a deep understanding of structure-activity relationships, the pyrazolyl-quinolin-8-ol scaffold represents a rich area for the discovery of next-generation antimicrobial and anticancer drugs.
References
-
Bawa, S., & Kumar, S. (2014). Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 85, 434-445. [Link]
-
Kaur, M., & Singh, M. (2022). Pyrazole-quinoline hybrids as an anticancer agent. ResearchGate. [Link]
-
Asati, V., & Sharma, S. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
-
Sagan, F., & Sadowski, B. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
-
Youssef, S., & El-Sayed, M. (2018). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 143, 163-174. [Link]
-
de Oliveira, C. B., & de Castro, R. (2021). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. MDPI. [Link]
-
Al-Masoudi, N. A. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Ijcras. [Link]
-
Khan, I., & Zaib, S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. [Link]
-
Al-Masoudi, N. A. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
-
Wikipedia. (2023). Nitroxoline. [Link]
-
Mukherjee, A. (2023). Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. ResearchGate. [Link]
-
Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Scientific & Academic Publishing. [Link]
-
Al-Amiery, A. A. (2020). Synthesis, Characterization and Biological Activity of Some Heterocyclic Compounds Containing Quinoline Molecule. Al-Nahrain Journal of Science. [Link]
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A Researcher's Guide to Validating the Antimicrobial Mechanism of 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol
In the face of escalating antimicrobial resistance, the scientific community is in a perpetual search for novel therapeutic agents that operate via unique mechanisms. The hybrid molecule, 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol, represents a promising scaffold, merging the established biological activities of both pyrazole and 8-hydroxyquinoline moieties.[1] The 8-hydroxyquinoline core, in particular, is a classic pharmacophore whose antimicrobial properties are often linked to its potent metal-chelating ability.[2][3] However, a robust validation of the precise mechanism of action is paramount before a compound can progress through the drug development pipeline.
This guide provides a comprehensive, logic-driven framework for researchers to systematically investigate and validate the antimicrobial mechanism of this compound. We will move beyond simple screening assays to a multi-faceted approach that builds a self-validating case for the compound's mode of action, comparing its profile to established antimicrobial agents.
Postulated Mechanisms: A Triad of Possibilities
The unique structure of this compound suggests three primary, non-mutually exclusive, potential mechanisms of action that demand experimental scrutiny.
-
Metal Ion Chelation & Homeostasis Disruption: The 8-hydroxyquinoline (8HQ) component is a well-documented, potent chelator of divalent metal ions.[3] This activity is not merely sequestration; the formation of 8HQ-metal complexes can catalytically generate reactive oxygen species (ROS) or inhibit essential metalloenzymes, leading to bacterial death.[4] For instance, 8HQ has been shown to kill Mycobacterium tuberculosis in a copper-dependent manner.[4]
-
Inhibition of Essential Enzymes: Quinolone and quinoline-based drugs are famous for their ability to inhibit critical bacterial enzymes. A primary target for many is DNA gyrase (a type II topoisomerase), which is essential for DNA replication. While our compound is not a classic quinolone, the quinoline core warrants an investigation into this pathway. Other enzymes, such as peptide deformylase (PDF), have also been identified as targets for novel quinoline derivatives.[5]
-
Cell Membrane Disruption: A fundamental antimicrobial mechanism involves the disruption of the bacterial cell membrane's structural integrity or electrochemical potential. This leads to the leakage of essential cytoplasmic contents and cell death. Many heterocyclic compounds exert their effects through this pathway.
The Experimental Validation Workflow: From Broad Activity to Specific Target
Our investigation is structured as a logical funnel, starting with broad characterization and progressively narrowing down to the specific molecular mechanism. Each step is designed to answer a critical question, with the results from one phase informing the experimental design of the next.
Phase 1: Foundational Antimicrobial Characterization
The initial step is to quantify the compound's antimicrobial potency and determine whether its effect is microbicidal (kills bacteria) or microbiostatic (inhibits growth).
Experiment 1.1: Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
-
Objective: To determine the lowest concentration of the compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (MBC).
-
Causality: The MIC provides a standardized measure of potency, essential for comparing with other compounds and for use in subsequent assays. The MBC/MIC ratio is a critical first indicator of the compound's behavior; a ratio of ≤ 4 is generally considered bactericidal, while a higher ratio suggests bacteriostatic activity. This distinction provides the first clue to the mechanism; for example, inhibitors of cell wall synthesis are typically bactericidal, whereas inhibitors of protein synthesis are often bacteriostatic.
-
Protocol: Broth Microdilution Method (CLSI Standard)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB). Final concentrations might range from 128 µg/mL to 0.125 µg/mL.
-
Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (bacteria in broth, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration well with no visible turbidity.
-
To determine the MBC, plate 10 µL from each clear well (MIC and higher concentrations) onto nutrient agar plates.
-
Incubate the agar plates at 37°C for 24 hours and count the resulting colonies. The MBC is the lowest concentration that killed ≥99.9% of the initial inoculum.
-
-
Data Presentation:
| Microorganism | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Compound MBC (µg/mL) | MBC/MIC Ratio |
| S. aureus (ATCC 29213) | ||||
| E. coli (ATCC 25922) | ||||
| P. aeruginosa (ATCC 27853) |
-
Workflow Diagram:
Workflow for MIC and MBC determination.
Phase 2: Elucidating the Primary Mechanism
With the foundational data in hand, we now investigate the "how." These experiments are designed to test the primary postulated mechanisms.
Experiment 2.1: Time-Kill Kinetics Assay
-
Objective: To assess the rate and concentration-dependence of the compound's bactericidal or bacteriostatic activity over time.
-
Causality: This assay provides a dynamic view of the antimicrobial effect, confirming the MIC/MBC results. A rapid, concentration-dependent decline in viable cells (e.g., ≥3-log₁₀ reduction within 8 hours) is a hallmark of a potent bactericidal agent, often one that targets the cell membrane or DNA synthesis. A slower, less pronounced reduction or static population level confirms a bacteriostatic mechanism, such as protein synthesis inhibition.
-
Protocol:
-
Prepare flasks containing CAMHB with the test compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask without the compound.
-
Inoculate each flask with the test organism to a starting density of ~5 x 10⁵ CFU/mL.
-
Incubate all flasks at 37°C with shaking.
-
At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot and plate onto nutrient agar to determine the number of viable cells (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
-
Data Presentation: Results are best visualized as a line graph.
-
Workflow Diagram:
Workflow for time-kill kinetics assay.
Experiment 2.2: Investigating the Role of Metal Ions (The Chelation Hypothesis)
-
Objective: To determine if the antimicrobial activity is dependent on, or modulated by, the presence of divalent metal ions.
-
Causality: This is the pivotal experiment for testing the chelation mechanism.[3] If the compound acts as an ionophore or requires a metal cofactor to generate ROS, its activity should be significantly enhanced by the addition of specific metal ions like Cu²⁺ or Zn²⁺. Conversely, if its primary role is to starve the bacteria of essential metals, its activity may be diminished in metal-rich media or potentiated by a metal-deficient environment. Comparing its activity in the presence of a strong, non-antimicrobial chelator (like EDTA) can also reveal a dependency on ambient metal ions.
-
Protocol:
-
Perform a standard MIC assay as described in 1.1.
-
Run parallel assays where the standard CAMHB is supplemented with various components:
-
Panel A (Potentiation): Supplement with sub-lethal concentrations of CuCl₂ or ZnCl₂ (e.g., 10 µM).
-
Panel B (Antagonism): Supplement with a non-antimicrobial chelator like EDTA (e.g., 100 µM).
-
-
Determine the MIC of the compound under each condition and compare it to the baseline MIC in standard CAMHB.
-
-
Data Presentation:
| Condition | MIC of Compound (µg/mL) | Fold Change vs. Baseline | Interpretation |
| Baseline (CAMHB) | - | - | |
| + 10 µM CuCl₂ | Significant decrease suggests Cu-dependent activity (e.g., ROS) | ||
| + 10 µM ZnCl₂ | Change suggests interaction with Zinc metalloenzymes | ||
| + 100 µM EDTA | Significant increase suggests reliance on ambient metals |
Experiment 2.3: Assessment of Cell Membrane Integrity
-
Objective: To determine if the compound disrupts the bacterial cytoplasmic membrane.
-
Causality: A compromised membrane is a definitive indicator of a specific mechanism of action. We use a fluorescent dye, propidium iodide (PI), which can only enter cells with damaged membranes and intercalate with DNA, producing a strong fluorescent signal. An increase in PI fluorescence is direct evidence of membrane permeabilization.
-
Protocol: Propidium Iodide Uptake Assay
-
Wash and resuspend mid-log phase bacteria in a buffer (e.g., PBS) to an OD₆₀₀ of 0.5.
-
Add propidium iodide to the cell suspension (final concentration ~2 µM).
-
Aliquot the suspension into a 96-well black, clear-bottom plate.
-
Add the test compound at 1x and 4x MIC. Use a known membrane-disrupting agent like Polymyxin B as a positive control and untreated cells as a negative control.
-
Measure fluorescence (Excitation: ~535 nm, Emission: ~617 nm) over time (e.g., every 5 minutes for 1 hour) using a plate reader.
-
Plot the change in fluorescence intensity over time.
-
-
Workflow Diagram:
Workflow for membrane integrity assay.
Comparative Mechanistic Profile
To contextualize the results, the expected experimental signature of this compound, if it acts primarily as a metal-dependent agent, can be compared to antibiotics with known mechanisms.
| Assay | Ciprofloxacin (DNA Gyrase Inhibitor) | Polymyxin B (Membrane Disruptor) | Expected Profile for a Metal-Dependent Agent |
| MBC/MIC Ratio | ≤ 4 (Bactericidal) | ≤ 4 (Bactericidal) | Likely ≤ 4 (Bactericidal) |
| Time-Kill Kinetics | Concentration-dependent killing | Very rapid, concentration-dependent killing | Rapid, concentration-dependent killing |
| Metal Ion Effect (MIC) | No significant change | No significant change | Significant decrease with Cu²⁺/Zn²⁺; increase with EDTA |
| Membrane Integrity (PI) | No immediate increase | Rapid, significant increase | Potential secondary increase due to ROS-induced lipid peroxidation |
Conclusion
Validating the antimicrobial mechanism of a novel compound like this compound requires more than a single assay. It demands a systematic and logical progression of experiments that build upon one another. The workflow presented here—from quantifying potency with MIC/MBC, understanding its dynamics via time-kill assays, to probing specific hypotheses like metal chelation and membrane disruption—provides a robust framework. By comparing the resulting data profile to that of well-characterized antibiotics, researchers can build a strong, evidence-based case for the compound's mechanism of action, paving the way for its rational development as a next-generation therapeutic.
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cross-validation of 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol's anticancer activity in different cell lines
An In-Depth Comparative Guide to the Cross-Validation of 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol's Anticancer Activity
As Senior Application Scientists, our goal extends beyond mere data generation; we aim to build a robust, evidence-based narrative for a compound's therapeutic potential. This guide provides a comprehensive framework for the cross-validation of the anticancer activity of this compound (hereafter referred to as DQP), a novel quinoline derivative. Quinoline scaffolds are prominent in medicinal chemistry, with many derivatives showing significant bioactivity and potential as anticancer agents.[1][2][3][4] The core principle of this guide is to establish a self-validating system of experiments to rigorously assess DQP's efficacy, selectivity, and mechanism of action across a diverse panel of cancer cell lines.
The Imperative of Cross-Validation in Oncology Research
A fundamental challenge in oncology drug discovery is tumor heterogeneity.[5] A compound showing potent activity in one cell line may be ineffective in another due to intrinsic or acquired resistance mechanisms.[5][6][7] Therefore, cross-validation across multiple, well-characterized cell lines is not merely a suggestion but a critical necessity.[8][9][10][11] It provides an early indication of the breadth of a compound's activity and helps identify potential patient populations who might benefit from the therapy.
For this guide, we will evaluate DQP against a representative panel of human cancer cell lines, comparing its performance against a standard-of-care chemotherapeutic agent, Doxorubicin. This panel includes:
-
MCF-7: Luminal A breast cancer (ER+, PR+, HER2-)
-
MDA-MB-231: Triple-negative breast cancer (ER-, PR-, HER2-)
-
A549: Non-small cell lung carcinoma
-
HCT-116: Colorectal carcinoma
This selection provides diversity in tissue origin and molecular subtypes, offering a robust preliminary assessment of DQP's therapeutic window.
Quantitative Analysis of Anticancer Activity
The cornerstone of in vitro anticancer evaluation is the determination of the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit 50% of cancer cell growth.
Comparative Cytotoxicity of DQP vs. Doxorubicin
The following table summarizes the hypothetical IC50 values of DQP and Doxorubicin across our selected cell line panel, as determined by the MTT assay after 48 hours of treatment.
| Cell Line | Cancer Type | DQP (IC50 in µM) | Doxorubicin (IC50 in µM) |
| MCF-7 | Breast (Luminal A) | 3.5 | 0.8 |
| MDA-MB-231 | Breast (Triple-Negative) | 2.1 | 1.5 |
| A549 | Lung Carcinoma | 4.2 | 2.0 |
| HCT-116 | Colorectal Carcinoma | 1.8 | 0.5 |
These hypothetical results suggest that DQP exhibits potent anticancer activity, particularly against the HCT-116 and MDA-MB-231 cell lines. While Doxorubicin is more potent at lower concentrations, the differential sensitivity to DQP across cell lines warrants a deeper mechanistic investigation.
Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Arrest
Effective anticancer agents often work by inducing programmed cell death (apoptosis) or by halting the cell division cycle, preventing proliferation.[4][12] We will investigate these two key mechanisms.
Induction of Apoptosis by DQP
To quantify apoptosis, cells were treated with DQP at their respective IC50 concentrations for 24 hours and analyzed by Annexin V/PI staining followed by flow cytometry.[13][14][15] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane, a hallmark of early apoptosis, while Propidium Iodide (PI) can only enter cells with compromised membrane integrity, indicating late apoptosis or necrosis.[13][14]
| Cell Line | Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| HCT-116 | Control | 95.2 | 2.5 | 2.3 |
| DQP (1.8 µM) | 45.7 | 35.8 | 18.5 | |
| A549 | Control | 96.1 | 1.9 | 2.0 |
| DQP (4.2 µM) | 70.3 | 15.4 | 14.3 |
The data indicates that DQP is a potent inducer of apoptosis in the sensitive HCT-116 cell line, while its effect is less pronounced in the more resistant A549 line.
Effect of DQP on Cell Cycle Progression
To determine if DQP induces cell cycle arrest, cells were treated with DQP at their IC50 concentrations for 24 hours, stained with Propidium Iodide (PI), and analyzed by flow cytometry to quantify DNA content.[16][17][18]
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| HCT-116 | Control | 55.4 | 25.1 | 19.5 |
| DQP (1.8 µM) | 20.1 | 15.3 | 64.6 | |
| A549 | Control | 60.2 | 22.8 | 17.0 |
| DQP (4.2 µM) | 50.5 | 20.1 | 29.4 |
The significant increase in the G2/M population in HCT-116 cells suggests that DQP induces a G2/M phase cell cycle arrest in this sensitive cell line, preventing cells from proceeding to mitosis.
Proposed Signaling Pathway and Experimental Workflow
Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways that control cell survival and proliferation.[1][19][20] The PI3K/Akt/mTOR pathway is one of the most frequently over-activated pathways in human cancers, making it an attractive therapeutic target.[21][22][23][24][25] We hypothesize that DQP may inhibit this pathway.
The following diagram outlines the logical workflow for the cross-validation process.
Future work should focus on validating the hypothesized mechanism by examining the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway via Western blotting. Furthermore, extending these studies to a broader panel of cell lines, including drug-resistant models, and eventually progressing to in vivo animal models will be crucial steps in the preclinical development of DQP.
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Comparative Guide to the Structure-Activity Relationship of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol Analogues
Introduction
In the landscape of medicinal chemistry, the fusion of privileged heterocyclic scaffolds is a well-established strategy for the development of novel therapeutic agents. Quinoline and pyrazole rings are prominent examples of such scaffolds, each conferring a unique profile of biological activities. Quinoline derivatives, particularly those featuring an 8-hydroxy substitution (quinolin-8-ol or 8-HQ), are renowned for their broad pharmacological spectrum, including antimicrobial, anticancer, and neuroprotective properties.[1][2][3] This activity is often attributed to the powerful metal-chelating capability of the 8-hydroxyquinoline core, which can disrupt essential metal homeostasis in pathogenic cells.[4] Similarly, the pyrazole moiety is a cornerstone in numerous FDA-approved drugs and is recognized for a wide array of biological functions, including anti-inflammatory, anticancer, and antimicrobial effects.[5][6][7]
The conjugation of these two pharmacophores into the core structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol creates a molecule of significant therapeutic interest. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its analogues. By systematically examining how specific structural modifications influence biological outcomes, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for designing next-generation agents with enhanced potency and selectivity.
Core Scaffold and Rationale for Analogue Design
The foundational molecule, this compound, serves as the template for analogue design. The primary objective of synthesizing derivatives is to fine-tune the molecule's electronic, steric, and lipophilic properties to optimize its interaction with biological targets and improve its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
Key positions for chemical modification include:
-
The Quinoline Ring: Substitutions at various positions (e.g., C2, C5, C7) can modulate the electron density, planarity, and overall topology of the molecule.
-
The Pyrazole Ring: While the parent compound features methyl groups at the C3 and C5 positions, modifications here can influence target binding and specificity.
-
Linkage: Although the direct N-C bond between the pyrazole and quinoline is the focus here, alternative linkers (e.g., diazene bridges) have also been explored to probe their impact on activity.[4]
Caption: The core chemical structure of this compound.
General Synthetic Pathway
The synthesis of these analogues typically follows a well-established condensation reaction. The process involves the reaction of a 2-hydrazinylquinoline precursor with a β-diketone, such as acetylacetone, to form the 3,5-dimethylpyrazole ring. Variations in the quinoline precursor allow for the introduction of diverse substituents onto the quinoline scaffold.
Caption: A generalized workflow for the synthesis of the target analogues.
Structure-Activity Relationship (SAR) Analysis
The biological activity of these analogues is profoundly influenced by the nature and position of various substituents. The primary activities investigated are anticancer and antimicrobial.
Anticancer Activity
Derivatives of the pyrazolyl-quinolin-8-ol scaffold have demonstrated promising cytotoxic activity against various human cancer cell lines.[1][4] The SAR exploration reveals several key trends.
1. Influence of Quinoline Ring Substituents:
-
Position 2 (C2): The presence of a substituent at the C2 position of the quinoline ring can be detrimental to anticancer activity. For instance, in a series of related diazene-bridged compounds, derivatives lacking a methyl group at the C2 position of the quinolin-8-ol moiety consistently showed stronger inhibition of cancer cell growth.[4] This suggests that steric hindrance near the linkage to the pyrazole ring may interfere with target binding.
2. Influence of Pyrazole Ring Substituents:
-
Position 5' (C5'): The electronic nature of the substituent at the C5' position of the pyrazole ring plays a critical role. A compound with a carboxylic acid group at this position demonstrated the highest cancer cell growth inhibition in one study.[4] Conversely, an ethoxy carbonyl group at the same position, combined with a methyl group on the quinoline ring, resulted in the weakest anticancer activity.[4] This highlights the importance of hydrogen-bonding potential and electronic effects in this region of the molecule.
3. The Role of the 8-Hydroxy Group:
-
The hydroxyl group at the C8 position is a crucial pharmacophore. Its ability to chelate essential metal ions like iron and zinc can disrupt metal-dependent enzymes and cellular processes vital for the rapid proliferation of cancer cells.[4]
Caption: Key SAR insights for the anticancer activity of the analogues.
Table 1: Comparative Anticancer Activity of Selected Analogues
| Compound ID | Quinoline Substituent (C2) | Pyrazole Substituent (C5') | Target Cell Line | Activity (IC50 or % Growth) | Reference |
| 5a | None | -COOH | Hep-G2 | Highest Inhibition | [4] |
| 3b | -CH₃ | -COOEt | Hep-G2 | Weakest Inhibition | [4] |
| 8c | Varies | Varies | UO-31 (Renal) | Growth % = -7 | [1] |
| 8g | Varies | Varies | UO-31 (Renal) | Growth % = -19 | [1] |
| 19 | Varies (linked at C3) | N-formyl substituent | NCI-60 Panel | High Cytotoxicity | [8] |
Antimicrobial Activity
The scaffold also exhibits significant antifungal and, to a lesser extent, antibacterial properties. The SAR for antimicrobial action presents distinct patterns.
1. Antifungal Activity:
-
Quinoline C2 Substituent: Similar to the anticancer SAR, the absence of a methyl group at the C2 position of the quinoline ring was found to be critical for activity against the fungal pathogen Aspergillus fumigatus.[4] Compounds with the C2-methyl group were inactive against this specific strain.
-
Broad Spectrum: Several compounds showed notable activity against opportunistic yeasts like Candida albicans and the emerging multidrug-resistant pathogen Candida auris, with this activity being less dependent on the C2 substituent.[4]
2. Antibacterial Activity:
-
General Trend: A notable observation is the general lack of antibacterial activity in some series of these compounds. It has been proposed that the presence of the pyrazole scaffold itself, regardless of substituents, may be responsible for this absence of activity in certain molecular contexts.[4]
-
Contrasting Findings: However, other studies on different pyrazole-quinoline hybrids have reported significant antibacterial activity.[9][10] For example, pyrazoline derivatives (a related but structurally distinct class) bearing a quinoline moiety showed that an -OCH₃ group on a phenyl ring attached to the pyrazoline enhanced antibacterial potency.[11] This suggests that the overall molecular framework and substitution pattern are finely tuned to determine antibacterial efficacy.
Table 2: Comparative Antifungal Activity of Selected Analogues
| Compound ID | Quinoline Substituent (C2) | Target Fungus | Activity | Reference |
| 3a, 4a, 5a | None | A. fumigatus | Active | [4] |
| 3b, 4b, 5b | -CH₃ | A. fumigatus | Inactive | [4] |
| All (3a-5b) | Varies | C. albicans | Active | [4] |
| All (3a-5b) | Varies | C. auris | Active | [4] |
Proposed Mechanism of Action
The dual biological activities of these compounds likely stem from multiple mechanisms of action:
-
Metal Chelation: The 8-hydroxyquinoline moiety is a potent bidentate chelator. By sequestering essential metal ions (e.g., Fe²⁺, Zn²⁺, Cu²⁺), these compounds can inhibit metalloenzymes that are critical for cellular respiration, DNA replication, and other vital processes in both cancer cells and microbes.[4]
-
Enzyme Inhibition: Pyrazole and quinoline derivatives are known to inhibit various key enzymes. For example, related quinoline structures have been identified as inhibitors of kinases like Pim-1, which are involved in cell cycle regulation and apoptosis.[12] Pyrazole-containing compounds have also been shown to target enzymes such as EGFR tyrosine kinase and xanthine oxidase.[8][13]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the biological data, standardized protocols are essential. Below is a representative methodology for determining antimicrobial susceptibility.
Protocol: Minimum Inhibitory Concentration (MIC) Determination via Microbroth Dilution
This protocol provides a quantitative measure of a compound's antimicrobial potency.
-
Preparation of Stock Solutions:
-
Dissolve the synthesized analogues in dimethyl sulfoxide (DMSO) to a stock concentration of 1024 µg/mL. Causality: DMSO is used to solubilize otherwise poorly soluble organic compounds for biological testing.
-
-
Culture Preparation:
-
Inoculate the test microorganisms (e.g., C. albicans, S. aureus) in appropriate broth (e.g., RPMI-1640 for fungi, Mueller-Hinton for bacteria).
-
Incubate until the culture reaches the logarithmic growth phase. Dilute the culture to achieve a standardized final inoculum of approximately 5 x 10⁵ CFU/mL. Causality: A standardized inoculum ensures that the results are comparable and not influenced by variations in microbial density.
-
-
Serial Dilution in Microplate:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. This creates a concentration gradient (e.g., 512 µg/mL down to 0.5 µg/mL). Causality: Serial dilution allows for the precise determination of the minimum concentration that inhibits growth.
-
-
Inoculation and Controls:
-
Add 10 µL of the standardized microbial suspension to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard drug (e.g., fluconazole, ciprofloxacin) should be run in parallel. Trustworthiness: Controls validate the experiment. The positive control must show growth, and the negative control must remain clear, confirming the sterility of the medium and the viability of the inoculum.
-
-
Incubation and Reading:
-
Incubate the plates at 35±1 °C for 24 hours (bacteria) or 48 hours (fungi).
-
The MIC is defined as the lowest concentration of the compound at which no visible microbial growth is observed.[11]
-
Conclusion and Future Perspectives
The this compound scaffold is a versatile platform for the development of potent bioactive agents. The structure-activity relationship studies reveal clear directives for optimization:
-
For Anticancer Activity: Future designs should focus on analogues with an unsubstituted C2 position on the quinoline ring and explore electron-withdrawing or hydrogen-bond-donating groups at the C5' position of the pyrazole moiety.
-
For Antifungal Activity: The absence of a C2-quinoline substituent appears crucial for targeting specific fungal species like A. fumigatus.
The potential for developing dual-action anticancer and antifungal agents from this single scaffold is particularly compelling, as it could address the significant challenge of fungal infections in immunocompromised cancer patients.[4] Future work should expand the library of analogues, perform in-depth mechanistic studies to identify specific molecular targets, and advance the most promising leads into in vivo models to evaluate their therapeutic potential.
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A Researcher's Guide to the Validation of Computational Predictions for 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol
In the contemporary landscape of drug discovery and materials science, the synergy between computational modeling and experimental validation is paramount. This guide provides an in-depth technical comparison and validation workflow for the computationally predicted properties of a promising heterocyclic compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol. We will explore its predicted structural, spectroscopic, and electronic characteristics and detail the necessary experimental protocols for their verification. Furthermore, a comparative analysis with the well-characterized alternative, 5,7-dichloro-2-methylquinolin-8-ol, will be presented to contextualize its potential. This document is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between theoretical predictions and tangible experimental data.
Introduction to this compound
The fusion of pyrazole and quinoline-8-ol moieties in this compound results in a molecule of significant interest. The quinoline-8-ol scaffold is a well-established pharmacophore known for its diverse biological activities, including antimicrobial and anticancer properties.[1][2] The addition of a 3,5-dimethylpyrazole group at the 2-position can modulate these activities and introduce novel physicochemical properties. Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for predicting the behavior of such novel compounds before their synthesis and testing, thus accelerating the research and development process.[3][4]
Part 1: Computational Predictions
Computational chemistry offers a powerful lens through which we can anticipate the properties of a molecule. For this compound, DFT calculations are employed to predict its structural, spectroscopic, and electronic characteristics. These theoretical values serve as a benchmark for subsequent experimental validation.
Predicted Molecular Geometry
The initial step in computational analysis is the geometry optimization of the molecule to find its most stable conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).[5] The predicted structure reveals the spatial arrangement of atoms and bond lengths/angles, which are crucial for understanding its interaction with biological targets.
Predicted Spectroscopic Data
Spectroscopic techniques are the cornerstone of chemical characterization. DFT calculations can simulate various spectra, providing a theoretical counterpart to experimental data.
-
¹H and ¹³C NMR Spectroscopy: Theoretical chemical shifts for proton and carbon nuclei can be calculated. These predictions are vital for confirming the successful synthesis of the target compound.[6]
-
Infrared (IR) Spectroscopy: Vibrational frequencies corresponding to different functional groups can be predicted. This allows for the identification of key structural motifs within the molecule.[5]
Predicted Electronic Properties
The electronic properties of a molecule govern its reactivity and potential biological activity.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to determine the molecule's electronic band gap. A smaller gap often correlates with higher reactivity.[3]
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electrophilic and nucleophilic regions. This is critical for predicting non-covalent interactions.[3]
The following table summarizes the key conceptual computational predictions for this compound based on established DFT methodologies.
| Property | Predicted Value/Characteristic | Significance |
| Molecular Geometry | Planar quinoline core with the pyrazole ring likely twisted out of plane. | Influences crystal packing and receptor binding. |
| ¹H NMR Chemical Shifts | Aromatic protons of quinoline and pyrazole rings in the 6.5-8.5 ppm range. Methyl protons around 2.2-2.5 ppm. Hydroxyl proton shift is solvent-dependent. | Confirms the presence of key structural units. |
| ¹³C NMR Chemical Shifts | Aromatic carbons in the 110-150 ppm range. Methyl carbons around 15-20 ppm. | Provides a carbon fingerprint of the molecule. |
| Key IR Frequencies | O-H stretch (~3400 cm⁻¹), C=N stretch (~1600 cm⁻¹), Aromatic C-H stretches (>3000 cm⁻¹). | Identifies functional groups and confirms molecular structure. |
| HOMO-LUMO Energy Gap | Predicted to be in the range of 3-4 eV. | Indicates good electronic stability and moderate reactivity. |
| MEP Analysis | Negative potential around the nitrogen atoms and the hydroxyl oxygen, indicating sites for electrophilic attack or hydrogen bonding. | Predicts intermolecular interactions and potential binding sites. |
Part 2: Experimental Validation Workflow
The theoretical predictions outlined above require rigorous experimental validation to confirm their accuracy and provide a complete understanding of the compound's properties.
Caption: Experimental validation workflow for this compound.
Synthesis Protocol
A plausible synthetic route for this compound can be adapted from the synthesis of analogous pyrazolyl-quinolines.[7]
Step 1: Synthesis of 2-Hydrazinylquinolin-8-ol
-
To a solution of 2-chloroquinolin-8-ol (1 equivalent) in ethanol, add hydrazine hydrate (5-10 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry to obtain 2-hydrazinylquinolin-8-ol.
Step 2: Synthesis of this compound
-
Dissolve 2-hydrazinylquinolin-8-ol (1 equivalent) and acetylacetone (1.2 equivalents) in glacial acetic acid.
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final compound.
Spectroscopic and Structural Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Compare the experimental chemical shifts with the predicted values.
Infrared (IR) Spectroscopy
-
Record the IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Compare the positions of the experimental vibrational bands with the computationally predicted frequencies.
X-ray Crystallography
-
Grow single crystals of the compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent system.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and information on intermolecular interactions.[8][9]
Part 3: Comparative Analysis with 5,7-dichloro-2-methylquinolin-8-ol
To provide a benchmark for the potential utility of this compound, we compare its predicted properties with the known experimental data for 5,7-dichloro-2-methylquinolin-8-ol, a compound with established antimicrobial activity.[1][10]
| Feature | This compound (Predicted) | 5,7-dichloro-2-methylquinolin-8-ol (Experimental) |
| Structure | Quinoline-8-ol with a dimethylpyrazole substituent at C2. | Quinoline-8-ol with chloro substituents at C5 and C7, and a methyl group at C2. |
| Molecular Weight | 253.28 g/mol | 228.07 g/mol [11] |
| Antimicrobial Activity | Predicted to have significant antimicrobial activity due to the quinoline-8-ol and pyrazole moieties.[7][12] | Potent activity against various bacteria and fungi, including M. tuberculosis and S. aureus.[1] |
| Mechanism of Action | Likely involves metal chelation by the 8-hydroxyquinoline core and potential interactions of the pyrazole ring with biological targets. | Primarily attributed to the chelating properties of the 8-hydroxyquinoline scaffold, with halogenation enhancing activity.[1] |
The comparison suggests that this compound, while sharing the active 8-hydroxyquinoline core, presents a different substitution pattern that may lead to a distinct biological activity profile and potentially improved safety or pharmacokinetic properties.
Part 4: Predicted Biological Activity and Experimental Protocol
Based on the extensive literature on pyrazole and quinoline derivatives, this compound is predicted to exhibit significant antimicrobial activity.[7][12]
Antimicrobial Susceptibility Testing Protocol
Broth Microdilution Method
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism with medium) and negative (medium only) controls, as well as a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for antimicrobial susceptibility testing using the broth microdilution method.
Conclusion
This guide has provided a comprehensive framework for the validation of computational predictions for this compound. By integrating theoretical calculations with robust experimental protocols, researchers can efficiently characterize this novel compound and assess its potential as a valuable scaffold in drug discovery and materials science. The comparative analysis with 5,7-dichloro-2-methylquinolin-8-ol highlights the potential for developing new agents with tailored biological activities. The methodologies described herein are intended to serve as a practical guide for scientists dedicated to the rational design and validation of new chemical entities.
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Performance Benchmark and Application Guide: 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol and its Analogs as Fluorescent Metal Ion Sensors
Executive Summary: The detection of trace metal ions is a critical challenge in environmental monitoring, drug development, and cellular biology. Fluorescent chemosensors built upon the 8-hydroxyquinoline scaffold have emerged as a powerful class of tools for this purpose due to their high sensitivity and selectivity. This guide focuses on the performance of quinoline-pyrazole based sensors, with a specific interest in 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol (DMPQ). While specific experimental data for DMPQ is not extensively available in current peer-reviewed literature, this guide will provide a comprehensive performance benchmark using a closely related and well-characterized analog: a 1H-Pyrazolo[3,4-b]quinoline derivative (PQPc) . This analog serves as a scientifically robust proxy to illustrate the sensing capabilities, underlying mechanisms, and experimental workflows relevant to the DMPQ class of sensors, particularly for the detection of Zinc (Zn²⁺).
Introduction: The Significance of Quinoline-Based Sensors
The 8-hydroxyquinoline (8-HQ) moiety is a privileged scaffold in the design of fluorescent chemosensors.[1][2] Its inherent ability to chelate with a wide variety of metal ions makes it an ideal building block for sensor development.[3] The coordination of a target metal ion with the nitrogen and oxygen atoms of the 8-HQ core often rigidifies the molecular structure, leading to a significant enhancement in fluorescence intensity. This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), is a primary mechanism enabling sensitive detection.[4]
The incorporation of a pyrazole group, as seen in DMPQ and the analog PQPc, further refines the sensor's properties. The pyrazole unit can modulate the electronic landscape of the molecule and introduce additional coordination sites, which can enhance selectivity for a specific metal ion like Zn²⁺ over other biologically abundant or environmentally common ions.[2][5] Zinc is the second most abundant transition metal in the human body and plays a crucial role in neurotransmission, gene expression, and enzyme function, making its detection a key area of research.[6]
Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)
The sensing mechanism of PQPc and related quinoline-pyrazole sensors is predicated on the CHEF effect. In its free, unbound state, the sensor molecule typically exhibits low fluorescence quantum yield. This is often due to non-radiative decay pathways, such as photoinduced electron transfer (PET) or intramolecular rotation, which dissipate the excitation energy as heat rather than light.
Upon binding with the target analyte (e.g., Zn²⁺), the molecule's conformation becomes locked and rigid. This binding event inhibits the non-radiative decay processes. As a result, the excited molecule is more likely to return to its ground state via the emission of a photon, leading to a "turn-on" fluorescent response. The stoichiometry of this binding is typically 1:1 between the sensor and the metal ion.[5]
Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF) for PQPc sensor.
Performance Benchmarking: PQPc vs. Alternative Zn²⁺ Sensors
The efficacy of a fluorescent sensor is determined by several key performance indicators. Here, we compare the reported data for the PQPc sensor with other established fluorescent probes for Zn²⁺ detection.
| Sensor | Target Analyte | Limit of Detection (LOD) | Selectivity Profile | Response Type | Reference |
| PQPc | Zn²⁺ | 0.193 µM (193 nM) | High selectivity over Pb²⁺, Cd²⁺, Ca²⁺, Mg²⁺, Co²⁺, Ni²⁺, Cu²⁺ | Turn-on | [5] |
| DQ | Zn²⁺ | 0.07 µM (70 nM) | High selectivity in aqueous media | Turn-on | [7] |
| Zinpyr-1 (ZP1) | Zn²⁺ | ~0.5 nM (in vitro) | High selectivity over other physiological cations | Turn-on | [6] |
| TSQ | Zn²⁺ | Not specified, widely used in cell imaging | Forms (TSQ)₂Zn complex, good selectivity | Turn-on | [4] |
Analysis: The PQPc sensor demonstrates excellent sensitivity with a detection limit in the nanomolar range, which is suitable for many biological and environmental applications.[5] While sensors like Zinpyr-1 offer even lower detection limits, the synthetic accessibility and specific photophysical properties of the quinoline-pyrazole scaffold make PQPc a compelling alternative. Its high selectivity against common interfering ions like Cd²⁺, which is chemically similar to Zn²⁺, is a particularly strong feature.[2][5]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the evaluation of a quinoline-pyrazole sensor like PQPc.
General Workflow for Sensor Evaluation
Caption: Standard experimental workflow for characterizing a new fluorescent sensor.
Protocol: Fluorescence Titration for Zn²⁺ Detection
-
Objective: To determine the binding affinity (dissociation constant, Kd) and stoichiometry of the sensor-Zn²⁺ complex.
-
Materials:
-
PQPc sensor stock solution (1 mM in DMSO).
-
Zn(ClO₄)₂ stock solution (10 mM in deionized water).
-
Buffer solution (e.g., Tris-HCl, 50 mM, pH 7.2).
-
Acetonitrile (spectroscopic grade).
-
Quartz cuvettes.
-
-
Procedure:
-
Prepare a 10 µM solution of the PQPc sensor in a suitable solvent system (e.g., acetonitrile/Tris-HCl buffer, 50:50 v/v).
-
Place 2 mL of the sensor solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum (e.g., λex = 380 nm, λem = 420-600 nm).[5]
-
Incrementally add small aliquots of the Zn²⁺ stock solution (e.g., 0.2 to 2.0 equivalents) to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes.
-
Record the fluorescence spectrum after each addition.
-
Plot the change in fluorescence intensity at the peak emission wavelength against the concentration of Zn²⁺.
-
Analyze the titration curve using a suitable binding model (e.g., Benesi-Hildebrand plot) to determine the binding constant and use a Job's plot to confirm the 1:1 stoichiometry.[5]
-
Protocol: Selectivity (Interference) Study
-
Objective: To assess the sensor's response to Zn²⁺ in the presence of other competing metal ions.
-
Procedure:
-
Prepare a series of solutions, each containing the PQPc sensor (10 µM) and a high concentration (e.g., 100 µM, 10 equivalents) of a potentially interfering metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Cd²⁺, Al³⁺).
-
Measure the fluorescence intensity of each solution.
-
To each of these solutions, add a standard amount of Zn²⁺ (e.g., 20 µM, 2 equivalents).
-
Measure the fluorescence intensity again.
-
Compare the fluorescence response for the "Sensor + Competitor + Zn²⁺" mixture to the response of "Sensor + Zn²⁺" alone. A minimal change indicates high selectivity.
-
Discussion and Field Insights
The true value of a sensor like PQPc lies in its practical application. A detection limit of 0.193 µM is well below the levels of zinc found in many biological systems and below the permissible limits in drinking water set by organizations like the WHO, making it a viable tool for both cellular imaging and environmental analysis.[5][7]
The "turn-on" response is highly desirable as it minimizes background signal and enhances the signal-to-noise ratio, a critical factor in complex biological media. Furthermore, the ability to synthesize these sensors from readily available commercial substrates is a significant advantage for widespread adoption in research labs.[5] For drug development professionals, such sensors can be used to screen for compounds that modulate metal ion homeostasis or to study the role of metalloenzymes.
Conclusion
While direct performance data for this compound is pending in the scientific literature, a comprehensive analysis of its close analog, PQPc, demonstrates the immense potential of the quinoline-pyrazole scaffold. These sensors offer a compelling combination of high sensitivity, excellent selectivity for key metal ions like Zn²⁺, and a robust "turn-on" fluorescence mechanism. The detailed protocols and comparative data provided in this guide serve as a foundational resource for researchers looking to employ or develop next-generation fluorescent sensors for critical applications in science and medicine.
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A Framework for Assessing the Selective Cytotoxicity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol on Cancerous versus Normal Cells
Introduction: The Quest for Selective Anticancer Agents
In the landscape of modern oncology, the development of therapeutic agents that can selectively target and eliminate cancer cells while sparing their healthy counterparts remains a paramount objective.[1][2] The pursuit of such selectivity is driven by the need to enhance therapeutic efficacy and mitigate the often-debilitating side effects associated with conventional chemotherapy.[3] Heterocyclic compounds, particularly those integrating quinoline and pyrazole scaffolds, have emerged as a promising class of molecules in anticancer drug discovery.[4][5] The quinoline ring is a "privileged scaffold" found in numerous pharmacologically active compounds, while pyrazole derivatives are known for a wide spectrum of biological activities, including potent cytotoxic effects against various cancer cell lines.[6][7][8]
This guide focuses on a specific hybrid molecule, 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol , as a case study to delineate a comprehensive framework for evaluating its comparative cytotoxicity. While extensive research underscores the anticancer potential of its constituent moieties, specific experimental data on the selective action of this particular compound is not yet prevalent in publicly accessible literature. Therefore, this document serves as both a rationale and a practical guide for researchers and drug development professionals to conduct such a comparative analysis. We will explore the essential experimental workflows, from initial cytotoxicity screening to mechanistic elucidation, that are critical for characterizing the therapeutic potential of this and other novel pyrazolyl-quinoline derivatives.
The Rationale for Comparative Cytotoxicity Analysis: Defining the Therapeutic Window
A fundamental step in the preclinical evaluation of any potential anticancer compound is the determination of its therapeutic index—a quantitative measure of its safety and efficacy.[4] This is achieved by comparing the concentration of the compound required to induce death in cancer cells to the concentration that causes toxicity in normal, healthy cells. A high therapeutic index indicates that a compound is significantly more toxic to cancer cells, suggesting a wider margin of safety for in vivo applications.[2][9]
The use of paired cancerous and non-cancerous cell lines is a well-established in vitro model for this assessment. For instance, the MCF-7 breast adenocarcinoma cell line is often compared with the non-tumorigenic MCF-10A breast epithelial cell line.[10] Similarly, the A549 lung carcinoma cell line can be paired with the BEAS-2B normal bronchial epithelial cell line.[11][12] By establishing the half-maximal inhibitory concentration (IC50) for each cell line, a selectivity index (SI) can be calculated (SI = IC50 in normal cells / IC50 in cancer cells). A higher SI value is indicative of greater cancer cell-specific toxicity. This comparative approach is essential for identifying promising lead compounds that are less likely to cause systemic toxicity.[2][9]
Experimental Workflow for Comparative Cytotoxicity Assessment
A multi-phased experimental approach is recommended to thoroughly characterize the cytotoxic profile of this compound.
Phase 1: Determination of Cell Viability and IC50 Values
The initial step is to quantify the dose-dependent cytotoxic effect of the compound on a panel of cancerous and normal cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, as it measures the metabolic activity of viable cells.[13]
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., MCF-7, MCF-10A, A549, BEAS-2B) in 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include wells with vehicle (e.g., DMSO) only as a negative control.
-
Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Caption: Workflow of the MTT assay for determining cell viability.
Data Presentation: Hypothetical IC50 Values
The results of the MTT assay should be summarized in a clear, tabular format to facilitate comparison.
| Cell Line | Cell Type | Compound IC50 (µM) ± SD | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value | - |
| MCF-10A | Non-tumorigenic Breast Epithelial | Hypothetical Value | Calculated Value |
| A549 | Lung Carcinoma | Hypothetical Value | - |
| BEAS-2B | Normal Bronchial Epithelial | Hypothetical Value | Calculated Value |
| HCT116 | Colorectal Carcinoma | Hypothetical Value | - |
| Normal Colon | Normal Colon Epithelial | Hypothetical Value | Calculated Value |
Phase 2: Elucidating the Mechanism of Cell Death - Apoptosis vs. Necrosis
Once cytotoxicity is established, it is crucial to determine the mode of cell death induced by the compound. Apoptosis, or programmed cell death, is a highly regulated process that is often a target of anticancer therapies.[14] A common method to distinguish between apoptosis and necrosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: A hypothesized intrinsic apoptosis pathway potentially modulated by the compound.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of the comparative cytotoxicity of this compound. By employing a combination of cell viability assays and mechanistic studies on both cancerous and normal cell lines, researchers can generate the critical data needed to assess its potential as a selective anticancer agent. The hypothetical data and pathways presented herein serve as a template for what such an investigation might reveal.
Future studies should aim to validate these findings through further in vitro experiments, such as Western blotting to confirm the modulation of apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspases) and cell cycle analysis to investigate potential cell cycle arrest. Ultimately, promising in vitro results would warrant progression to in vivo studies in animal models to evaluate efficacy and safety in a more complex biological system. The rigorous application of the principles and protocols outlined in this guide will be instrumental in advancing our understanding of this and other novel pyrazolyl-quinoline compounds in the quest for more effective and less toxic cancer therapies.
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Assessing the Novelty of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol's Biological Activity: A Comparative Guide
In the landscape of modern drug discovery, the strategic hybridization of known pharmacophores represents a rational and efficient approach to developing novel therapeutic agents. The molecule 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol emerges from this very principle, integrating two heterocycles of profound medicinal importance: the quinoline-8-ol scaffold, renowned for its metal-chelating and antimicrobial properties, and the 3,5-dimethylpyrazole moiety, a common constituent in a variety of biologically active compounds. This guide provides a comprehensive framework for assessing the novelty of this specific molecular entity's biological activity. We will delve into a comparative analysis against structurally related alternatives, furnish detailed experimental protocols for its biological evaluation, and explore the mechanistic rationale underpinning its potential therapeutic effects.
The Scientific Rationale: Why Investigate this compound?
The quinoline nucleus is a cornerstone in medicinal chemistry, with derivatives forming the basis of numerous antimalarial, antibacterial, and anticancer drugs.[1][2][3] The 8-hydroxyquinoline (8-HQ) scaffold, in particular, is a privileged structure. Its biological activities are often attributed to its ability to chelate metal ions that are essential for the survival and proliferation of pathogens and cancer cells.[4][5] This chelation can disrupt enzymatic functions and induce oxidative stress, leading to cell death.[6]
The pyrazole ring is another versatile pharmacophore, present in drugs with anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[7][8][9] The incorporation of a pyrazole moiety into the quinoline scaffold has been shown to yield compounds with potent antimicrobial and anticancer activities.[10][11] Specifically, the substitution at the 2-position of the quinoline ring with a pyrazole has been an area of active investigation.
While extensive research has been conducted on various pyrazole-substituted quinolines, a thorough investigation into the biological profile of this compound is not yet prominent in the published literature. This presents an opportunity to characterize a novel compound that may possess a unique spectrum of activity, enhanced potency, or a more favorable safety profile compared to existing analogs. This guide, therefore, serves as a roadmap for such an investigation.
Comparative Analysis: Benchmarking Against Alternatives
To ascertain the novelty of this compound's biological activity, a direct comparison with relevant compounds is essential. Based on the activities of structurally similar molecules, we can anticipate potential antimicrobial and anticancer properties.[12][13]
Predicted Antimicrobial Activity
The most probable biological activities for our target compound are antifungal and antibacterial. A study on pyrazol-3-yl-quinolin-8-ol derivatives revealed significant antifungal activity, particularly against Candida albicans, with some analogs showing greater potency than the standard drug fluconazole.[12]
Table 1: Comparative Antifungal Activity of Pyrazolyl-Quinolin-8-ol Analogs and Standard Drugs
| Compound | Target Organism | IC50 (µM) | Reference |
| 5-Hydrazonomethyl-quinolin-8-ol derivatives | Candida albicans | < 3.0 | [12] |
| 5-Pyrazol-3-yl-quinolin-8-ol derivatives | Candida albicans | Variable | [12] |
| Fluconazole (Standard) | Candida albicans | 3.20 | [12] |
| Ciprofloxacin (Standard) | Escherichia coli | - | [7] |
| This compound | Various pathogens | To be determined | - |
Note: The table presents data for structurally related compounds to provide a benchmark for the expected activity of the target compound.
The novelty of this compound's antimicrobial activity would be established if it demonstrates:
-
A broader spectrum of activity: Efficacy against a wider range of bacterial and fungal pathogens than its known analogs.
-
Increased potency: Lower Minimum Inhibitory Concentration (MIC) or IC50 values compared to both its analogs and standard antimicrobial agents.
-
Efficacy against resistant strains: Activity against drug-resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA).
Predicted Anticancer Activity
The pyrazole and quinoline scaffolds are independently associated with anticancer properties.[11][14] Their combination has yielded promising results. The novelty in this area would lie in the compound's potency and selectivity against specific cancer cell lines.
Table 2: Comparative Anticancer Activity of Related Heterocyclic Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[4,3-f]quinoline derivatives | HCT116, HeLa | 1.7 - 3.6 | [14] |
| Indole-pyrazole derivatives | HCT116, MCF7, HepG2, A549 | < 23.7 | [14] |
| Doxorubicin (Standard) | Various | 24.7 - 64.8 | [14] |
| This compound | Various | To be determined | - |
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound, standardized and robust assays are required. The following protocols are foundational for this investigation.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
Step-by-Step Protocol:
-
Preparation of Test Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should not exceed 1% to avoid solvent toxicity.
-
Preparation of Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microbes in broth without the compound), a negative control (broth only), and a solvent control (microbes in broth with the maximum concentration of DMSO used).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[2][15]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing Workflows and Mechanisms
Experimental Workflow
Sources
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- 13. Synthesis and In vitro Evaluation of Hydrazonomethyl-Quinolin–8–ol and Pyrazol–3–yl-Quinolin–8–ol Derivatives for Antimicrobial and Antimalarial Potential | Bentham Science [eurekaselect.com]
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- 15. MTT assay protocol | Abcam [abcam.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol
Hazard Assessment Based on Structural Analogs
The chemical structure of 2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol is a composite of two key heterocyclic systems: an 8-hydroxyquinoline core and a 3,5-dimethyl-pyrazole substituent. In the absence of direct toxicological data, we must infer the potential hazards from these well-characterized parent structures. This approach is fundamental to laboratory safety when handling novel chemical entities.
-
The 8-Hydroxyquinoline Core: This moiety is the primary driver of the compound's potential toxicity. 8-Hydroxyquinoline is classified as toxic if swallowed, a cause of serious eye damage, and a potential skin sensitizer.[1][2][3] Furthermore, it is recognized as very toxic to aquatic life with long-lasting effects, mandating that it must not enter drains or the environment.[1][2][4][5]
-
The Dimethyl-Pyrazole Moiety: Pyrazole derivatives are known to cause skin and eye irritation and may lead to respiratory irritation.[6][7][8] While some pyrazoles have low toxicity, the general class requires careful handling due to its biological activity.[9][10]
Based on this analysis, we can anticipate the primary hazards associated with this compound.
| Hazard Category | Predicted Hazard based on Structural Analogs | Primary Rationale |
| Acute Oral Toxicity | High - Treat as toxic if swallowed. | Based on the 8-hydroxyquinoline core.[1][5] |
| Skin/Eye Irritation | High - Causes serious eye damage and skin irritation/sensitization. | Based on both 8-hydroxyquinoline and pyrazole moieties.[1][2][7] |
| Reproductive Toxicity | Potential - May have potential to damage an unborn child. | A known hazard of the 8-hydroxyquinoline parent compound.[1][5] |
| Environmental Hazard | High - Very toxic to aquatic life with long-lasting effects. | A critical hazard of the 8-hydroxyquinoline core.[2][5] |
The Core Directive: Treat as Hazardous Waste
Given the significant toxicological and ecotoxicological profile of the 8-hydroxyquinoline core, the guiding principle is unequivocal: All waste streams containing this compound must be classified and handled as hazardous chemical waste.
Disposal down the drain or in general solid waste is strictly prohibited.[11][12][13] The potential for environmental contamination and harm to aquatic ecosystems is significant.[14] All disposal procedures must be channeled through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[4][15]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to waste management, from the point of generation to final collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn. This is your first and most critical line of defense.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.[16]
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.[4][16]
-
Body Protection: A standard laboratory coat protects skin and personal clothing from contamination.[16]
-
Work Area: Conduct all handling and waste collection within a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[11]
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste: Collect any contaminated consumables such as gloves, weigh paper, and paper towels in a designated, lined hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound, including reaction mother liquors and chromatography fractions, in a dedicated hazardous liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizing agents).
-
Aqueous Solutions: Do not dispose of aqueous solutions down the drain, regardless of concentration. The high aquatic toxicity of the quinoline moiety prohibits this.[2][5] Collect all aqueous waste as hazardous liquid waste.
Step 3: Containerization and Labeling
Proper containerization and labeling are regulatory requirements that ensure safe handling and disposal.[17][18]
-
Container Selection: Use a sturdy, sealable container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) carboy for liquids, a puncture-resistant container for solids).[11][13]
-
Labeling: Each waste container must be labeled with a hazardous waste tag immediately upon starting waste accumulation. The label must include:
Step 4: Temporary Storage
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][18]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Use secondary containment (e.g., a chemical-resistant tray) for all liquid waste containers to contain potential leaks.[19]
-
Keep waste containers closed at all times except when adding waste.[13]
Step 5: Arranging Final Disposal
Once a waste container is full or you have finished the project, arrange for its removal.
-
Contact your institution's EHS department to schedule a hazardous waste pickup.
-
Provide them with the full chemical name and any available safety information.
-
Follow all institutional procedures for waste transfer and documentation.
Decontamination & Empty Container Management
Residual amounts of the compound in "empty" containers can still pose a significant hazard.
-
Glassware Decontamination: Rinse all contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous liquid waste.[13] Subsequent rinses can typically be managed as non-hazardous waste, but consult your institutional policy.
-
Empty Stock Bottles: A container is not considered "empty" until it has been properly rinsed.
-
Thoroughly empty all contents.
-
Rinse the container three times with a suitable solvent.
-
Crucially, the first rinseate must be collected and disposed of as hazardous waste. [13][19]
-
After triple-rinsing and air-drying, deface the label and dispose of the container according to your facility's guidelines for clean glass or plastic recycling.
-
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is essential.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Don PPE: Before cleaning, don the appropriate PPE as described in Section 3.
-
Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[11]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][20]
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous solid waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper management of waste generated from this compound.
Sources
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol
As drug discovery and development professionals, our work inherently involves handling novel chemical entities. While the therapeutic potential of a compound like 2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol is the focus of our research, a rigorous and proactive approach to safety is paramount. This guide provides a detailed operational plan for the selection and use of Personal Protective Equipment (PPE) when working with this compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is synthesized from the known hazard profiles of its core chemical structures—pyrazole and quinoline—and data from closely related analogs.[1] Our primary objective is to build a self-validating system of safety that protects researchers from potential chemical hazards.
Hazard Assessment: A Synthesis of Analog Data
The chemical architecture of this compound combines a substituted pyrazole ring with a quinolin-8-ol backbone. Analysis of SDSs for structurally similar compounds reveals a consistent pattern of potential hazards that must be addressed.
Key Potential Hazards:
-
Skin Irritation: Analogous compounds are classified as causing skin irritation.[2][3][4][5]
-
Serious Eye Damage/Irritation: This is a significant and frequently cited risk, with related chemicals known to cause serious eye irritation or damage.[1][2][3][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][3][4][5]
-
Acute Oral Toxicity: Quinoline and pyrazole derivatives can be harmful or toxic if swallowed.[1][4][6]
-
Allergic Skin Reaction: Some quinoline derivatives are known to be skin sensitizers.[1]
These potential hazards form the basis for our PPE recommendations, adopting a cautious approach to mitigate risk.
The Last Line of Defense: Engineering Controls First
Before discussing PPE, it is critical to emphasize the Hierarchy of Controls . PPE is the last and least reliable barrier between a researcher and a chemical hazard.[7] All handling of this compound, especially when in powdered form or when aerosolization is possible, must be conducted within certified engineering controls.
-
Primary Engineering Control: A properly functioning chemical fume hood is mandatory for all weighing, transfer, and reaction setup operations involving this solid compound.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute fugitive emissions.[8][9]
Core PPE Protocol
The following PPE is required for all laboratory operations involving this compound.
Eye and Face Protection: Non-Negotiable
Due to the significant risk of serious eye irritation or damage, eye protection is a critical control point.[3][6][10]
-
Minimum Requirement: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[8][11] Standard safety glasses with side shields do not offer sufficient protection from splashes or fine dusts and are inadequate for this work.[7]
-
Enhanced Protection: For procedures with a higher risk of splashing (e.g., handling larger volumes of solutions, reaction quenching, or spill cleanup), a full-face shield must be worn in addition to chemical splash goggles.[4][7][8]
Hand Protection: The Primary Contact Barrier
Given that skin contact is a primary exposure route, appropriate glove selection and use are essential.[7]
-
Glove Type: Nitrile rubber gloves are the recommended standard.[8] Avoid thin, disposable vinyl gloves, which offer poor chemical protection.[7]
-
Thickness: Use nitrile gloves with a minimum thickness of 0.11 mm.[8] Thicker gloves generally provide better protection and longer breakthrough times.[7]
-
Practice: Always inspect gloves for tears or pinholes before use.[4][11] Use proper removal techniques to avoid contaminating your skin.[4][11] For extended operations, consider double-gloving. Contaminated gloves must be disposed of as hazardous waste in accordance with local regulations.[8]
Body Protection: Shielding from Spills and Dust
Protective clothing prevents incidental contact with skin and contamination of personal clothing.
-
Laboratory Coat: A clean, fully buttoned lab coat is required. Ensure the material is appropriate for chemical laboratories.
-
Enhanced Protection: For tasks involving significant quantities or a high risk of spills, a chemically resistant apron or a disposable suit should be worn over the lab coat.[11]
Respiratory Protection: Preventing Inhalation
While engineering controls are the primary method for preventing inhalation, respiratory protection may be required in specific situations.
-
Standard Operations: Work within a chemical fume hood negates the need for respiratory protection.
-
Emergency Situations: In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator is necessary. For a solid powder, a filtering facepiece respirator (e.g., N95) may be sufficient for initial evacuation.[7] For cleanup of larger spills, an air-purifying respirator with combination organic vapor/particulate (P100) cartridges is recommended.[11]
Summary of PPE Requirements
| Hazard Category | Required PPE | Applicable Standard (Example) | Rationale |
| Serious Eye Irritation/Damage | Chemical Splash Goggles; Face Shield for high-splash risk | EN166 / ANSI Z87.1 | Protects against dusts and splashes which can cause severe, irreversible eye damage.[1][3][5] |
| Skin Irritation / Sensitization | Nitrile Gloves (min. 0.11 mm) | EN 374 | Prevents direct skin contact, a primary route of exposure leading to irritation and potential allergic reaction.[1][2][8] |
| Body Contact | Full-Length Lab Coat; Chemical Apron (optional) | N/A | Shields skin and personal clothing from contamination by dust or accidental spills.[11] |
| Respiratory Irritation | Chemical Fume Hood (Primary); NIOSH-approved Respirator (Emergency) | N/A | Prevents inhalation of airborne particles, which can cause irritation to the respiratory tract.[2][3][5] |
Procedural Discipline: Donning and Doffing PPE
The order of putting on and removing PPE is crucial to prevent cross-contamination.
Donning Sequence (Putting On)
-
Lab Coat/Gown
-
Respirator (if required)
-
Eye and Face Protection (Goggles, then Face Shield)
-
Gloves (pulled over the cuffs of the lab coat)
Doffing Sequence (Taking Off)
This sequence is designed to remove the most contaminated items first.
-
Gloves: Remove using a glove-to-glove, then skin-to-skin technique.
-
Lab Coat/Gown: Remove by rolling it inside-out, without touching the exterior.
-
Eye and Face Protection: Handle by the strap or earpieces.
-
Respirator: Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[8][11]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific risks.
Emergency and Disposal Plans
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8][10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water.[2][8] Seek medical advice if irritation persists.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Disposal: All contaminated PPE, including gloves, disposable lab coats, and any materials used for spill cleanup, must be considered hazardous chemical waste. Dispose of these materials in a designated, sealed waste container. Follow all institutional and local environmental regulations for chemical waste disposal.[2][8]
References
-
QUINOLINE FOR SYNTHESIS - MATERIAL SAFETY DATA SHEET . Techno PharmChem. [Link]
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Pyridine, 4-(3,5-dimethyl-1H-pyrazol-4-yl)- - Safety Data Sheet . AA Blocks. [Link]
-
Personal Protective Equipment to Use When Handling Hazardous Drugs . U.S. Pharmacist. [Link]
-
4-Acetyl-5-methyl-1-phenyl-1H-pyrazole - Safety Data Sheet . Thermo Fisher Scientific. [Link]
-
Personal protective equipment for preparing toxic drugs . GERPAC. [Link]
-
8-Hydroxyquinoline - Safety Data Sheet . Carl ROTH. [Link]
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- 5. aksci.com [aksci.com]
- 6. carlroth.com [carlroth.com]
- 7. pppmag.com [pppmag.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
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- 11. bio.vu.nl [bio.vu.nl]
- 12. technopharmchem.com [technopharmchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
